Product packaging for 4-Methyl-2-pentenoic acid(Cat. No.:CAS No. 10321-71-8)

4-Methyl-2-pentenoic acid

Cat. No.: B078204
CAS No.: 10321-71-8
M. Wt: 114.14 g/mol
InChI Key: QAOXMQCWUWZZNC-UHFFFAOYSA-N
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Description

4-Methyl-2-pentenoic acid is a methyl-branched fatty acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B078204 4-Methyl-2-pentenoic acid CAS No. 10321-71-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-methylpent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOXMQCWUWZZNC-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901012
Record name NoName_60
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Fatty fruity aroma
Record name (E,Z)-4-Methylpent-2-enoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1796/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name (E,Z)-4-Methylpent-2-enoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1796/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.950-0.960
Record name (E,Z)-4-Methylpent-2-enoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1796/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

10321-71-8, 16666-43-6
Record name 4-Methyl-2-pentenoic acid
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Record name 4-Methyl-2-pentenoic acid, (2E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentenoic acid, 4-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-methylpent-2-en-1-oic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYL-2-PENTENOIC ACID, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QP1933PTD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Methyl-2-pentenoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-2-pentenoic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, targeted towards researchers, scientists, and professionals in drug development. The document details the compound's structure, physical characteristics, spectral data, reactivity, and safety protocols, supported by experimental methodologies and graphical representations of key concepts.

Compound Identification and Structure

This compound is a methyl-branched, unsaturated fatty acid.[1] Its structure consists of a five-carbon chain containing a carboxylic acid functional group and a double bond between carbons 2 and 3.[2] A methyl group is attached at the fourth carbon position.[2]

  • IUPAC Name : (2E)-4-methylpent-2-enoic acid[2]

  • CAS Number : 10321-71-8[2][3][4]

  • Molecular Formula : C₆H₁₀O₂[2][3][5]

  • SMILES : CC(C)C=CC(=O)O[4]

Physicochemical Properties

The quantitative physical and chemical properties of this compound are summarized in the table below. This data is essential for its application in chemical synthesis and as a flavoring agent.[6]

PropertyValueSource(s)
Molecular Weight 114.14 g/mol [3][5]
Appearance Colorless to pale yellow liquid[1][2][7][1][2][7]
Odor Fatty, fruity, reminiscent of blackberry and tea[1][3][7][1][3][7]
Melting Point 34 - 35 °C[3][7]
Boiling Point 203 - 204 °C (at 760 mm Hg)[3][7]
Density 0.950 - 0.960 g/cm³ (at 25 °C)[3][7]
Refractive Index 1.442 - 1.453 (at 20 °C)[3][7]
Solubility Slightly soluble in water[1][3][7]. Soluble in ethanol, ether, and acetone[1][6][8].[1][3][6][7][8]
Vapor Pressure 0.052 mmHg (at 25 °C, est.)[7]
Flash Point 87.78 °C (190.00 °F)[7]
logP (o/w) 1.681 (est.)[7]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the carbon-carbon double bond.[2]

  • Carboxylic Acid Group : This group imparts acidic properties and allows for typical reactions such as esterification, amide formation, and reduction to an alcohol.[2]

  • Alkene Group : The presence of the double bond makes the molecule unsaturated and susceptible to addition reactions, such as hydrogenation, halogenation, and hydration.[2][9]

The logical relationship between its structure and reactivity is visualized below.

G Logical Diagram: Reactivity of this compound cluster_0 This compound Structure cluster_1 Key Functional Groups cluster_2 Resulting Chemical Reactions Molecule C₆H₁₀O₂ (this compound) Carboxylic_Acid Carboxylic Acid (-COOH) Molecule->Carboxylic_Acid Alkene Alkene (C=C) Molecule->Alkene Acid_Reactions Esterification Amide Formation Reduction Carboxylic_Acid->Acid_Reactions undergoes Alkene_Reactions Addition Reactions: - Hydrogenation - Halogenation - Hydration Alkene->Alkene_Reactions undergoes

Caption: Structure-Reactivity relationship of this compound.

Experimental Protocols

While specific experimental publications for this compound are not detailed, standard organic chemistry methodologies are applicable for its analysis.

Determination of Melting and Boiling Points
  • Melting Point : The melting point can be determined using a capillary tube method with a calibrated melting point apparatus. A small, dry sample is packed into a capillary tube, which is then heated in a controlled manner. The temperature range from the first appearance of liquid to complete liquefaction is recorded.

  • Boiling Point : The boiling point is determined by simple distillation at atmospheric pressure (760 mm Hg). The compound is heated in a distillation flask, and the temperature at which the vapor pressure equals the atmospheric pressure, causing a steady distillation rate, is recorded as the boiling point.

Spectroscopic Analysis

Standard spectroscopic techniques are used to confirm the structure and purity of this compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • ¹H NMR : This analysis will show the number of different types of protons, their chemical environment, and their neighboring protons. Key signals would include the vinyl protons, the methine proton at C4, the methyl protons, and the acidic proton of the carboxyl group.

    • ¹³C NMR : This analysis provides information on the carbon skeleton. Expected signals would include the carbonyl carbon, two sp² hybridized carbons of the alkene, and the sp³ hybridized carbons of the isopropyl group.[4]

  • Infrared (IR) Spectroscopy :

    • Sample Preparation : As the compound is a liquid at room temperature, a spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

    • Analysis : The IR spectrum will show characteristic absorption bands for the functional groups. A broad peak around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, a sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch, and a peak around 1650 cm⁻¹ indicates the C=C stretch.[4]

The general workflow for the synthesis and characterization of this compound is illustrated in the following diagram.

G Experimental Workflow: Synthesis & Characterization Start Synthesis Reaction Workup Aqueous Workup & Extraction Start->Workup Purification Purification (e.g., Distillation) Workup->Purification Structure_Verification Structural Verification Purification->Structure_Verification NMR NMR Spectroscopy (¹H, ¹³C) Structure_Verification->NMR Analysis IR IR Spectroscopy Structure_Verification->IR Methods MS Mass Spectrometry Structure_Verification->MS Final_Product Pure Characterized Product NMR->Final_Product IR->Final_Product MS->Final_Product

Caption: A typical workflow for the synthesis and analysis of a chemical compound.

Applications

This compound is utilized in a few key areas:

  • Flavoring Agent : It is recognized as a flavoring agent or adjuvant in the food industry.[3][6]

  • Chemical Synthesis : Due to its functional groups, it serves as an intermediate in the synthesis of other chemical products, potentially including pharmaceuticals and agrochemicals.[2][6]

  • Research : It is used in medical research and for the development of photosensitive resins.[1][6]

Safety and Handling

This compound is classified as a corrosive substance and requires careful handling.[7]

  • GHS Hazard Statements : H314 (Causes severe skin burns and eye damage) and H318 (Causes serious eye damage).[3][10]

  • Personal Protective Equipment (PPE) : Wear suitable protective clothing, gloves, and eye/face protection.[7][11]

  • Handling : Avoid contact with skin and eyes. Ensure good ventilation in the work area. Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from oxidizing agents.[6][8][12]

  • First Aid : In case of skin contact, wash immediately with plenty of water and remove contaminated clothing.[7] For eye contact, rinse cautiously with water for several minutes.[13] If inhaled, move the person to fresh air.[11] If swallowed, rinse the mouth but do not induce vomiting.[13] In all cases of significant exposure, seek immediate medical attention.[11][13]

References

An In-depth Technical Guide to 4-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-2-pentenoic acid, a methyl-branched unsaturated fatty acid. The information presented herein is intended to support research, development, and application of this compound in various scientific fields. All quantitative data has been summarized into clearly structured tables for ease of comparison, and detailed experimental protocols for key methodologies are provided.

Chemical and Physical Properties

This compound, identified by the CAS number 10321-71-8, is an organic compound with a five-carbon chain, a double bond at the second carbon, and a methyl group at the fourth position.[1] It belongs to the class of methyl-branched fatty acids.[2] The presence of both a carboxylic acid functional group and a carbon-carbon double bond makes it a versatile molecule for chemical synthesis.[1]

Table 1: Chemical Identifiers for this compound and its Isomers

Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound10321-71-8[1][3]C₆H₁₀O₂114.14[2][4]
(2E)-4-Methyl-2-pentenoic acid16666-43-6C₆H₁₀O₂114.142
2-Methyl-4-pentenoic acid1575-74-2C₆H₁₀O₂114.14

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance Colorless to pale yellow liquid[1]
Odor Fatty, fruity, blackberry, tea-like[5]
Boiling Point 203-204 °C at 760 mmHg[6]
Melting Point 34-35 °C[6]
Density 0.950-0.960 g/cm³ at 25 °C[6]
Refractive Index 1.442-1.453 at 20 °C[6]
Solubility Slightly soluble in water; Soluble in acetone, ether, and ethanol[5]
Flash Point 87.78 °C (190.00 °F) TCC[6]

Synthesis of this compound

A common and effective method for the synthesis of β-hydroxy esters, which can be subsequently dehydrated to α,β-unsaturated esters and then hydrolyzed to the corresponding carboxylic acids, is the Reformatsky reaction. This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.

Experimental Protocol: Synthesis via Reformatsky Reaction

This protocol describes a general two-step procedure for the synthesis of this compound starting from isobutyraldehyde and an ethyl bromoacetate.

Step 1: Synthesis of Ethyl 4-methyl-3-hydroxypentanoate

  • Activation of Zinc: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add activated zinc dust (1.2 equivalents). The zinc can be activated by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.

  • Reaction Setup: Add a crystal of iodine to the flask and gently heat to sublime the iodine, which further activates the zinc surface. Allow the flask to cool to room temperature.

  • Initiation: Add a solution of isobutyraldehyde (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to the dropping funnel.

  • Reaction: Add a small portion of the aldehyde/ester solution to the zinc. The reaction is initiated by gentle warming. Once the reaction starts (indicated by a color change and gentle refluxing), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-hydroxy ester. Purify the product by vacuum distillation.

Step 2: Dehydration and Hydrolysis to this compound

  • Dehydration: The purified ethyl 4-methyl-3-hydroxypentanoate can be dehydrated to ethyl 4-methyl-2-pentenoate by treatment with a dehydrating agent such as phosphorus pentoxide or by heating with a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Hydrolysis: The resulting ethyl 4-methyl-2-pentenoate is then hydrolyzed to this compound by refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid).

  • Purification: The final product, this compound, can be purified by vacuum distillation or recrystallization.

Synthesis_Workflow isobutyraldehyde Isobutyraldehyde reformatsky Reformatsky Reaction isobutyraldehyde->reformatsky ethyl_bromoacetate Ethyl Bromoacetate ethyl_bromoacetate->reformatsky zinc Zinc zinc->reformatsky beta_hydroxy_ester Ethyl 4-methyl-3-hydroxypentanoate reformatsky->beta_hydroxy_ester dehydration Dehydration beta_hydroxy_ester->dehydration unsaturated_ester Ethyl 4-methyl-2-pentenoate dehydration->unsaturated_ester hydrolysis Hydrolysis unsaturated_ester->hydrolysis final_product This compound hydrolysis->final_product Fatty_Acid_Oxidation_Inhibition cluster_Mitochondrion Mitochondrion cluster_Inhibitor Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Beta_Oxidation β-Oxidation Spiral Fatty_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA To Krebs Cycle Thiolase 3-Ketoacyl-CoA Thiolase Beta_Oxidation->Thiolase Inhibitor This compound Metabolite (e.g., 4-Methyl-2-pentenoyl-CoA) Inhibitor->Thiolase Inhibition

References

An In-depth Technical Guide to the Structure and Stereoisomerism of 4-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-pentenoic acid, a branched-chain unsaturated carboxylic acid, presents a case study in geometric isomerism. This technical guide provides a comprehensive overview of the structure, stereoisomerism, and key physicochemical properties of its (E) and (Z) isomers. Detailed visualizations of the molecular structures and logical relationships are presented using Graphviz (DOT language). Furthermore, this guide compiles available spectroscopic data and outlines plausible stereoselective synthetic protocols, offering a valuable resource for researchers in organic synthesis, analytical chemistry, and drug development.

Chemical Structure and Properties

This compound is a monocarboxylic acid with the chemical formula C₆H₁₀O₂.[1][2] Its structure consists of a five-carbon pentenoic acid backbone with a methyl group substituent at the fourth carbon position. The presence of a carbon-carbon double bond between the second and third carbons gives rise to its unsaturated nature.

General Properties:

PropertyValueSource
Molecular FormulaC₆H₁₀O₂[1][2]
Molecular Weight114.14 g/mol [1][2]
IUPAC Name4-Methylpent-2-enoic acid[2]
AppearanceColorless to light yellow liquid[3]
Stereoisomerism

The presence of the C2=C3 double bond restricts free rotation, leading to the existence of two geometric isomers: (E)-4-methyl-2-pentenoic acid and (Z)-4-methyl-2-pentenoic acid. These isomers, also known as trans and cis isomers, respectively, exhibit distinct spatial arrangements of the substituents around the double bond.

  • (E)-4-Methyl-2-pentenoic acid (trans): The highest priority groups on each carbon of the double bond (the carboxylic acid group on C2 and the isopropyl group on C3) are on opposite sides.

  • (Z)-4-Methyl-2-pentenoic acid (cis): The highest priority groups on each carbon of the double bond are on the same side.

Notably, this compound does not possess a chiral center, and therefore does not exhibit enantiomerism. The carbon atom C4 is bonded to two identical methyl groups, precluding it from being a stereocenter.

Molecular Visualization

The structures of the (E) and (Z) isomers are depicted below.

E_Z_isomers cluster_E (E)-4-Methyl-2-pentenoic acid (trans) cluster_Z (Z)-4-Methyl-2-pentenoic acid (cis) E_structure C(C)(C)C=CC(=O)O Z_structure C(C)(C)/C=CC(=O)O

Figure 1: Skeletal structures of (E) and (Z)-4-methyl-2-pentenoic acid.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of the stereoisomers of this compound. The following tables summarize key expected spectroscopic features based on general principles for α,β-unsaturated carboxylic acids.

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to show characteristic absorptions for the carboxylic acid and alkene functional groups.[4][5]

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Isomer Specificity
O-H (Carboxylic Acid)Stretching3300-2500 (broad)Similar for both isomers
C=O (Carboxylic Acid)Stretching1710-1685 (conjugated)Minor shifts may be observed
C=C (Alkene)Stretching~1650Minor shifts may be observed
=C-H (Alkene)Bending (out-of-plane)~965 for (E), ~690 for (Z)Key diagnostic region
C-H (Alkyl)Stretching2970-2870Similar for both isomers

The out-of-plane =C-H bending vibration is particularly useful for distinguishing between the (E) and (Z) isomers. The (E) isomer typically shows a strong absorption band around 965 cm⁻¹, while the (Z) isomer exhibits a band around 690 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the connectivity and stereochemistry of the molecule.

¹H NMR Chemical Shifts (Predicted):

Proton(E)-Isomer (ppm)(Z)-Isomer (ppm)MultiplicityCoupling Constant (Hz)
H1 (COOH)10-1210-12singlet (broad)-
H2~5.8~5.7doubletJ(H2,H3) ≈ 15-16 (E), 11-12 (Z)
H3~7.0~6.2doublet of septetsJ(H2,H3) ≈ 15-16 (E), 11-12 (Z); J(H3,H4) ≈ 7
H4~2.5~3.2septetJ(H3,H4) ≈ 7; J(H4,CH₃) ≈ 7
CH₃ (on C4)~1.1~1.0doubletJ(H4,CH₃) ≈ 7

The key distinguishing feature in the ¹H NMR spectrum is the coupling constant between the vinylic protons H2 and H3. A larger coupling constant (around 15-16 Hz) is characteristic of a trans relationship ((E)-isomer), while a smaller coupling constant (around 11-12 Hz) indicates a cis relationship ((Z)-isomer). The chemical shift of H4 is also expected to differ significantly between the two isomers due to the anisotropic effect of the carbonyl group in the (Z)-isomer.

¹³C NMR Chemical Shifts (Predicted):

Carbon(E)-Isomer (ppm)(Z)-Isomer (ppm)
C1 (COOH)~172~171
C2~120~119
C3~155~153
C4~32~27
C5, C6 (CH₃)~21~21

The chemical shifts of the carbon atoms, particularly C4, are expected to show slight differences between the (E) and (Z) isomers.

Experimental Protocols: Stereoselective Synthesis

The stereoselective synthesis of (E) and (Z)-4-methyl-2-pentenoic acid can be achieved through established olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[7][8] These methods allow for the controlled formation of the desired stereoisomer.

Synthesis of (E)-4-Methyl-2-pentenoic Acid via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of (E)-alkenes.[7][9] This protocol involves the reaction of a phosphonate-stabilized carbanion with an aldehyde.

Reaction Scheme:

HWE_synthesis reagents 1. NaH 2. Isobutyraldehyde product (E)-4-Methyl-2-pentenoic acid ester reagents->product Triethyl phosphonoacetate Triethyl phosphonoacetate Triethyl phosphonoacetate->reagents Wittig_synthesis reagents 1. n-BuLi 2. Ethyl glyoxylate product (Z)-4-Methyl-2-pentenoic acid ester reagents->product Isopropyltriphenylphosphonium bromide Isopropyltriphenylphosphonium bromide Isopropyltriphenylphosphonium bromide->reagents

References

A Technical Guide to the Solubility of 4-Methyl-2-pentenoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-methyl-2-pentenoic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, formulation development, and various research endeavors. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for solvent selection.

Core Data: Solubility Profile of this compound

SolventChemical FormulaSolvent TypeSolubilityTemperature (°C)
WaterH₂OPolar ProticSlightly Soluble[1][2][3][4]Not Specified
WaterH₂OPolar Protic5.4 g/L[3]25
EthanolC₂H₅OHPolar ProticSoluble[1][2][3][4]Not Specified
AcetoneC₃H₆OPolar AproticSoluble[3][4]Not Specified
Diethyl Ether(C₂H₅)₂ONonpolarSoluble[3][4]Not Specified

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific applications, the following experimental protocols, synthesized from established methodologies for organic acids, can be employed.[5][6]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials or test tubes with secure caps

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Gravimetric Method (for qualitative to semi-quantitative assessment)
  • Preparation: Add a pre-weighed amount of this compound (e.g., 10 mg) to a vial.

  • Solvent Addition: Add a small, precise volume of the chosen organic solvent (e.g., 0.5 mL) to the vial.

  • Equilibration: Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Observation: Visually inspect the vial for any undissolved solid. If the solid has completely dissolved, the acid is soluble at that concentration.

  • Saturation (Optional): To determine the approximate saturation point, incrementally add small, known quantities of the acid to the solvent until a persistent solid phase is observed.

Isothermal Shake-Flask Method (for quantitative determination)
  • Supersaturation: To a series of vials, add an excess amount of this compound to a known volume of the organic solvent. This ensures that a saturated solution is formed.

  • Equilibration: Tightly seal the vials and place them in a constant-temperature shaker or water bath for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the undissolved solid settle. Alternatively, centrifuge the vials at the same temperature to facilitate phase separation.

  • Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Record the exact weight of the aliquot. Dilute the sample with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Quantification: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation: The solubility (S) can be calculated using the following formula:

    S (g/L) = (C × V × DF) / V_initial

    Where:

    • C is the concentration of the diluted sample (g/L)

    • V is the volume of the volumetric flask (L)

    • DF is the dilution factor

    • V_initial is the initial volume of the aliquot taken (L)

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on solubility requirements.

Solvent_Selection_Workflow start Define Application (e.g., Reaction, Crystallization) solubility_req Determine Required Solubility (High, Moderate, Low) start->solubility_req initial_screening Initial Solvent Screening (Based on Polarity) solubility_req->initial_screening polar_protic Polar Protic Solvents (e.g., Ethanol, Methanol) initial_screening->polar_protic 'Like dissolves like' polar_aprotic Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) initial_screening->polar_aprotic nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) initial_screening->nonpolar qual_test Qualitative Solubility Test polar_protic->qual_test polar_aprotic->qual_test nonpolar->qual_test qual_test->initial_screening If not suitable quant_test Quantitative Solubility Test (Isothermal Shake-Flask) qual_test->quant_test If promising quant_test->initial_screening Data does not meet requirements optimize Optimize Conditions (Temperature, Co-solvents) quant_test->optimize Data meets requirements final_selection Final Solvent Selection optimize->final_selection

Caption: A flowchart outlining the systematic process for selecting an optimal organic solvent for this compound.

References

4-Methyl-2-pentenoic Acid: A Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-pentenoic acid, a branched-chain unsaturated fatty acid, is an intriguing molecule with implications for flavor chemistry and potential biological activities. This technical guide provides a comprehensive overview of its natural occurrence, sources, and the methodologies employed for its study. While primarily identified in dairy products from small ruminants, its biosynthetic origins are rooted in microbial metabolism. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.

Natural Occurrence and Sources

This compound has been identified as a naturally occurring compound, primarily in animal products, with a notable presence in fermented foods. Its occurrence is intrinsically linked to microbial activity, which plays a pivotal role in its biosynthesis.

Dairy Products

The most significant natural sources of this compound are dairy products derived from sheep (ovine) and goats (caprine) milk.[1][2] In these products, it contributes to the characteristic flavor profiles.[1] Branched-chain fatty acids (BCFAs), including this compound, are common minor components of sheep and goat milk and cheeses.[2] The concentration of these fatty acids is influenced by the animal's diet and the microbial ecosystems within the rumen and the fermented dairy products themselves.

While specific quantitative data for this compound is limited in the available literature, data for total odd and branched-chain fatty acids (OBCFA) in sheep and goat milk and cheese provide a valuable context.

Table 1: Concentration of Odd and Branched-Chain Fatty Acids (OBCFA) in Sheep and Goat Dairy Products

ProductSpeciesOBCFA Concentration (mg/100 mg of Fatty Acids)Reference
MilkSheep4.12[2]
Fresh CheeseSheep4.13[2]
MilkGoat3.12[2]
Fresh CheeseGoat3.17[2]

Note: The data represents the total concentration of odd and branched-chain fatty acids, not specifically this compound.

Microbial Fermentation

The presence of this compound in fermented dairy products is a direct result of microbial metabolism. Lactic acid bacteria and other microorganisms involved in the fermentation process can synthesize branched-chain fatty acids.[3] The specific strains of bacteria and the fermentation conditions can influence the final concentration of these compounds.

Plant Sources

The occurrence of this compound in the plant kingdom is not well-documented in current scientific literature. While volatile branched-chain fatty acids are known components of some plant essential oils and aromas, specific identification and quantification of this compound in plant-based sources remains an area for further investigation.

Biosynthesis

The biosynthesis of this compound is primarily understood in the context of bacterial fatty acid synthesis. It is a product of the branched-chain fatty acid synthesis pathway, which utilizes precursors derived from the catabolism of branched-chain amino acids like leucine.

The general pathway involves the conversion of a branched-chain alpha-keto acid to its corresponding branched-chain acyl-CoA, which then serves as a starter unit for the fatty acid synthase (FAS) system.

cluster_AminoAcidCatabolism Amino Acid Catabolism cluster_FASS Fatty Acid Synthase (FAS) Elongation Leucine Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate Leucine->alpha-Ketoisocaproate Transamination Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA Oxidative Decarboxylation Chain Elongation Chain Elongation Isovaleryl-CoA->Chain Elongation Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->Chain Elongation Elongation Units 4-Methyl-2-pentenoic_acid This compound Chain Elongation->4-Methyl-2-pentenoic_acid

Figure 1: Simplified biosynthesis of this compound.

Experimental Protocols

The analysis of this compound in natural sources typically involves extraction of lipids followed by chromatographic separation and detection. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique.

Sample Preparation and Lipid Extraction from Dairy Products

A robust sample preparation protocol is crucial for the accurate quantification of fatty acids in complex matrices like milk and cheese.

start Dairy Sample (Milk or Cheese) homogenization Homogenization start->homogenization extraction Lipid Extraction (e.g., Folch method with Chloroform:Methanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation separation Separation of Lipid Layer centrifugation->separation evaporation Solvent Evaporation (under Nitrogen) separation->evaporation lipid_extract Total Lipid Extract evaporation->lipid_extract

Figure 2: General workflow for lipid extraction from dairy samples.

Protocol: Lipid Extraction from Cheese (Adapted from general lipid extraction methods)

  • Sample Homogenization: Weigh approximately 5 grams of a representative cheese sample. Homogenize the sample with a suitable solvent system, such as a 2:1 (v/v) mixture of chloroform and methanol.

  • Lipid Extraction: Transfer the homogenate to a separation funnel. Add a saline solution (e.g., 0.9% NaCl) to facilitate phase separation. Shake vigorously and allow the layers to separate.

  • Phase Separation: Collect the lower chloroform layer containing the lipids.

  • Solvent Removal: Evaporate the solvent from the lipid extract under a stream of nitrogen gas to prevent oxidation.

  • Storage: Store the dried lipid extract at -20°C until further analysis.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the extracted fatty acids are typically converted to their more volatile methyl esters.

Protocol: Transesterification to FAMEs

  • Reaction Setup: To the dried lipid extract, add a solution of methanolic sulfuric acid (e.g., 2% H₂SO₄ in methanol).

  • Incubation: Heat the mixture at a controlled temperature (e.g., 50°C) for a specified time (e.g., 2 hours) to allow for complete transesterification.

  • Extraction of FAMEs: After cooling, add hexane and water to the reaction mixture. Vortex and centrifuge to separate the layers.

  • Collection: Carefully collect the upper hexane layer containing the FAMEs.

  • Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate and then concentrate it under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The prepared FAMEs are then analyzed by GC-MS for identification and quantification.

Typical GC-MS Parameters:

  • Gas Chromatograph: Agilent GC system (or equivalent)

  • Column: A polar capillary column (e.g., DB-23, 60 m x 0.25 mm i.d., 0.25 µm film thickness) is often used for good separation of fatty acid isomers.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 min

    • Ramp 1: 25°C/min to 175°C

    • Ramp 2: 4°C/min to 230°C, hold for 5 min

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Identification and Quantification:

  • Identification: The identification of this compound methyl ester is achieved by comparing its mass spectrum and retention time with that of an authentic standard.

  • Quantification: Quantification is typically performed using an internal standard method. A known amount of an internal standard (e.g., a fatty acid not naturally present in the sample, such as heptadecanoic acid) is added at the beginning of the sample preparation process. The concentration of this compound is then calculated by comparing the peak area of its methyl ester to that of the internal standard.

Future Outlook

The study of this compound presents several opportunities for future research. The lack of extensive quantitative data across a wide range of natural sources, particularly in plants, highlights a significant knowledge gap. Further investigation into its biosynthetic pathways in various microorganisms could reveal novel enzymatic processes and potential for biotechnological production. Moreover, a thorough evaluation of its biological activities is warranted to explore its potential applications in the pharmaceutical and nutraceutical industries. The development of standardized and validated analytical methods will be crucial to support these research endeavors.

References

The Biological Activity of 4-Methyl-2-pentenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-pentenoic acid is an unsaturated fatty acid that has garnered attention for its biological activities, particularly its role as an inhibitor of fungal fatty acid biosynthesis. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its antifungal properties. While quantitative data for this specific compound is limited in publicly available literature, this document synthesizes the existing information and presents detailed experimental methodologies based on established protocols for assessing similar biological activities.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings.

PropertyValueReference
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
CAS Number 10321-71-8
Appearance Colorless to pale yellow liquid
Solubility Slightly soluble in water; Soluble in acetone, ether, ethanol

Biological Activity: Antifungal Properties

The primary reported biological activity of this compound is its ability to inhibit the biosynthesis of fatty acids in certain fungi.

Inhibition of Fungal Fatty Acid Biosynthesis

This compound has been shown to inhibit the biosynthesis of fatty acids in Myrothecium verrucaria and Trichophyton mentagrophytes. Fatty acid synthesis is an essential metabolic pathway for fungal growth and viability, making it an attractive target for antifungal drug development. The disruption of this pathway can lead to compromised cell membrane integrity and ultimately, fungal cell death.

While the precise molecular target of this compound within the fatty acid synthesis pathway has not been definitively identified in the available literature, the mechanism of the structurally related compound, 4-pentenoic acid, involves the inhibition of 3-ketoacyl-CoA thiolase. This enzyme catalyzes the final step in the fatty acid β-oxidation cycle and the reverse Claisen condensation in fatty acid synthesis. It is plausible that this compound shares a similar mechanism of action.

The following diagram illustrates the general pathway of fatty acid biosynthesis in fungi and the hypothetical point of inhibition by this compound, assuming a mechanism similar to that of 4-pentenoic acid.

Fungal_Fatty_Acid_Biosynthesis cluster_cytosol Cytosol cluster_inhibition Potential Inhibition AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC ATP, HCO3- FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS NADPH MalonylCoA Malonyl-CoA MalonylCoA->FAS NADPH ACC->MalonylCoA AcylCoA Acyl-CoA (C16-C18) FAS->AcylCoA Thiolase 3-Ketoacyl-CoA Thiolase Inhibitor 4-Methyl-2-pentenoic acid Inhibitor->Thiolase Inhibition

Caption: Fungal fatty acid biosynthesis pathway and the potential inhibition of 3-ketoacyl-CoA thiolase by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activity of this compound. The following sections outline methodologies for key experiments, based on established scientific literature.

Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

This protocol describes a method for determining the MIC of this compound against fungal strains such as Trichophyton mentagrophytes.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture Prepare fungal inoculum Inoculation Inoculate microplate wells containing compound dilutions FungalCulture->Inoculation CompoundPrep Prepare serial dilutions of This compound CompoundPrep->Inoculation Incubation Incubate at optimal temperature and duration Inoculation->Incubation Readout Visually or spectrophotometrically determine fungal growth Incubation->Readout MIC_Det Identify the lowest concentration with no visible growth (MIC) Readout->MIC_Det

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Fungal Strain and Culture Conditions:

    • Use a standardized culture of the target fungus (e.g., Trichophyton mentagrophytes ATCC 9533).

    • Grow the fungus on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at an appropriate temperature (e.g., 28°C) until sufficient sporulation is observed.

    • Prepare a spore suspension in sterile saline or RPMI-1640 medium and adjust the concentration to a standard density (e.g., 1-5 x 10⁶ CFU/mL) using a hemocytometer or by spectrophotometric methods.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Microdilution Assay:

    • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640 buffered with MOPS). The final concentration range should be sufficient to determine the MIC (e.g., 512 µg/mL to 1 µg/mL).

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

    • Inoculate each well (except the negative control) with the prepared fungal suspension to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

    • Incubate the plates at the optimal growth temperature for the fungus (e.g., 28-35°C) for a predetermined period (e.g., 48-72 hours), or until growth is clearly visible in the positive control wells.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

In Vitro Fatty Acid Synthase (FAS) Inhibition Assay

This protocol outlines a spectrophotometric method to assess the direct inhibitory effect of this compound on fungal fatty acid synthase activity.

FAS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis EnzymePrep Purify or obtain fungal Fatty Acid Synthase (FAS) ReactionSetup Set up reaction mixtures with and without this compound EnzymePrep->ReactionSetup ReagentPrep Prepare assay buffer, substrates (Acetyl-CoA, Malonyl-CoA, NADPH), and inhibitor solutions ReagentPrep->ReactionSetup Initiation Initiate the reaction by adding FAS or a substrate ReactionSetup->Initiation Monitoring Monitor the decrease in absorbance at 340 nm over time Initiation->Monitoring RateCalc Calculate the initial reaction rates Monitoring->RateCalc IC50_Det Determine the IC50 value from a dose-response curve RateCalc->IC50_Det

Caption: Workflow for the in vitro Fatty Acid Synthase (FAS) inhibition assay.

  • Enzyme and Reagents:

    • Purified fungal fatty acid synthase (FAS) from a relevant fungal source (e.g., Saccharomyces cerevisiae or a commercially available enzyme).

    • Assay Buffer: e.g., 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 1 mM dithiothreitol (DTT).

    • Substrates: Acetyl-CoA, Malonyl-CoA, and NADPH.

    • Inhibitor: this compound dissolved in DMSO.

  • Assay Procedure:

    • The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during fatty acid synthesis.

    • In a quartz cuvette, prepare a reaction mixture containing the assay buffer, acetyl-CoA (e.g., 50 µM), malonyl-CoA (e.g., 50 µM), and NADPH (e.g., 100 µM).

    • Add varying concentrations of this compound to different cuvettes. Include a control with DMSO only.

    • Pre-incubate the mixture at a constant temperature (e.g., 30°C) for a few minutes.

    • Initiate the reaction by adding the purified FAS enzyme.

    • Immediately start monitoring the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes) using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial rate of the reaction (decrease in absorbance per minute) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of FAS activity, by fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

This compound demonstrates promising antifungal activity through the inhibition of fatty acid biosynthesis. However, to fully elucidate its potential as a therapeutic agent, further research is imperative. Key areas for future investigation include:

  • Quantitative analysis: Determining the MIC values against a broader range of pathogenic fungi and obtaining IC50 values for the inhibition of fatty acid synthase are critical next steps.

  • Mechanism of action studies: Precisely identifying the molecular target within the fatty acid biosynthesis pathway will provide a deeper understanding of its inhibitory action.

  • In vivo efficacy: Evaluating the antifungal activity of this compound in animal models of fungal infections is necessary to assess its therapeutic potential.

  • Toxicity studies: Comprehensive toxicological profiling is essential to determine the safety of the compound for potential clinical applications.

This technical guide provides a foundational understanding of the biological activity of this compound and offers detailed protocols to facilitate further research in this area. The insights gained from future studies will be instrumental in determining the viability of this compound as a novel antifungal agent.

4-Methyl-2-pentenoic Acid: A Technical Guide to its Role in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-pentenoic acid, a branched-chain unsaturated fatty acid, is emerging as a molecule of interest in the study of fatty acid metabolism. Its structural similarity to other known metabolic modulators suggests a potential role in influencing key enzymatic pathways involved in energy homeostasis. This technical guide provides a comprehensive overview of the current understanding of this compound, including its chemical properties, biosynthesis, and its putative role in the regulation of fatty acid oxidation. Drawing parallels with the well-studied compound 4-pentenoic acid, this document outlines the hypothesized mechanism of action, potential therapeutic implications, and toxicological considerations. Detailed experimental protocols for investigating its metabolic effects are also provided, alongside structured data presentations and pathway visualizations to facilitate further research and drug development efforts in this area.

Introduction

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups on the carbon chain.[1] While less abundant than their straight-chain counterparts, BCFAs play crucial roles in various biological processes, including membrane fluidity and cell signaling.[1] this compound is an unsaturated BCFA that has garnered attention for its potential to modulate fatty acid metabolism. Its structural features, particularly the presence of a methyl branch and a double bond, suggest that it may interact with enzymes involved in both fatty acid synthesis and degradation.

This guide aims to consolidate the available scientific information on this compound, providing a technical resource for researchers and professionals in the field of metabolic diseases and drug discovery. A significant portion of the mechanistic insights presented herein is extrapolated from studies on the closely related molecule, 4-pentenoic acid, a known inhibitor of fatty acid oxidation.[2]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its study and application.

PropertyValueReference(s)
Chemical Formula C₆H₁₀O₂[3]
Molecular Weight 114.14 g/mol [3]
CAS Number 10321-71-8[3]
Appearance Colorless to pale yellow liquid[4]
Odor Fatty, fruity[5]
Solubility Slightly soluble in water; soluble in polar solvents like alcohols[4]
Synonyms (E,Z)-4-Methylpent-2-enoic acid, 3-Isopropylacrylic acid[6][7]

Biosynthesis of this compound

The biosynthesis of branched-chain fatty acids is distinct from that of straight-chain fatty acids, primarily in the initial priming step. While straight-chain fatty acid synthesis is initiated with acetyl-CoA, the synthesis of BCFAs utilizes branched-chain α-keto acids derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.

The proposed biosynthetic pathway for this compound likely begins with the degradation of a BCAA, leading to the formation of a branched-chain acyl-CoA primer. This primer then enters the fatty acid synthesis pathway for elongation.

Biosynthesis of this compound BCAA Branched-Chain Amino Acid (e.g., Leucine) BCKA Branched-Chain α-Keto Acid BCAA->BCKA Transamination BCAcylCoA Branched-Chain Acyl-CoA (e.g., Isovaleryl-CoA) BCKA->BCAcylCoA Oxidative Decarboxylation FAS Fatty Acid Synthase (FAS) BCAcylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS BCFA_CoA Branched-Chain Acyl-CoA (Elongated) FAS->BCFA_CoA Elongation MPA This compound BCFA_CoA->MPA Desaturation & Chain Termination

Figure 1: Proposed biosynthetic pathway of this compound.

Role in Fatty Acid Metabolism: A Hypothesized Mechanism of Action

Direct experimental evidence detailing the specific role of this compound in mammalian fatty acid metabolism is limited. However, extensive research on the analogous compound, 4-pentenoic acid, provides a strong basis for a hypothesized mechanism of action centered on the inhibition of mitochondrial β-oxidation.[2]

Inhibition of β-Oxidation

It is proposed that this compound, after conversion to its coenzyme A (CoA) ester, acts as an inhibitor of key enzymes within the β-oxidation spiral. The most likely target, based on studies with 4-pentenoic acid, is 3-ketoacyl-CoA thiolase .[2][8] This enzyme catalyzes the final step of the β-oxidation cycle, cleaving 3-ketoacyl-CoA into acetyl-CoA and a shortened acyl-CoA.

The metabolism of 4-Methyl-2-pentenoyl-CoA itself through the β-oxidation pathway could lead to the formation of a reactive intermediate, such as a conjugated dienoyl-CoA, which could then irreversibly inhibit 3-ketoacyl-CoA thiolase.

Inhibition of Beta-Oxidation cluster_Mitochondrion Mitochondrial Matrix MPA_CoA 4-Methyl-2-pentenoyl-CoA BetaOxidation β-Oxidation Pathway MPA_CoA->BetaOxidation ReactiveIntermediate Reactive Intermediate (e.g., conjugated dienoyl-CoA) BetaOxidation->ReactiveIntermediate Thiolase 3-Ketoacyl-CoA Thiolase ReactiveIntermediate->Thiolase Irreversible Inhibition AcetylCoA Acetyl-CoA Thiolase->AcetylCoA Cleavage AcylCoA Shortened Acyl-CoA Thiolase->AcylCoA Cleavage MPA This compound AcylCoASynthetase Acyl-CoA Synthetase MPA->AcylCoASynthetase AcylCoASynthetase->MPA_CoA Activation

Figure 2: Hypothesized mechanism of β-oxidation inhibition.

Experimental Protocols

Investigating the effects of this compound on fatty acid metabolism requires robust experimental designs. Below are detailed methodologies for key experiments.

In Vitro Fatty Acid Oxidation Assay in Cultured Cells

This protocol is designed to quantify the rate of fatty acid oxidation in a cellular context.

Materials:

  • Adherent cells (e.g., HepG2, C2C12 myotubes)

  • Cell culture medium

  • [1-¹⁴C]-Palmitic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • This compound

  • Scintillation cocktail and vials

  • Sealed incubation flasks with a center well for CO₂ trapping

  • Filter paper

  • NaOH solution (for CO₂ trapping)

  • Perchloric acid

Procedure:

  • Cell Culture: Plate cells in multi-well plates and culture to the desired confluency.

  • Preparation of Substrate: Prepare a stock solution of [1-¹⁴C]-palmitic acid complexed to fatty acid-free BSA.

  • Treatment: Pre-incubate the cells with varying concentrations of this compound for a predetermined time.

  • Oxidation Reaction: Add the [1-¹⁴C]-palmitic acid-BSA complex to the cells in sealed flasks containing a filter paper soaked in NaOH in the center well.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Stopping the Reaction: Stop the reaction by adding perchloric acid.

  • CO₂ Trapping: Allow the flasks to sit for an additional hour to ensure all released ¹⁴CO₂ is trapped by the NaOH.

  • Measurement:

    • ¹⁴CO₂: Transfer the filter paper to a scintillation vial with a scintillation cocktail and measure radioactivity.

    • Acid-Soluble Metabolites (ASMs): Centrifuge the acidified medium, and measure the radioactivity in the supernatant, which contains ¹⁴C-labeled acetyl-CoA and Krebs cycle intermediates.

  • Data Analysis: Normalize the radioactive counts to the protein content of the cells and express as nmol of palmitate oxidized/mg protein/hour.

Experimental Workflow for FAO Assay Start Start: Cultured Cells Treatment Treat with this compound Start->Treatment AddSubstrate Add [1-¹⁴C]-Palmitic Acid-BSA Treatment->AddSubstrate Incubate Incubate in Sealed Flasks AddSubstrate->Incubate Stop Stop Reaction with Perchloric Acid Incubate->Stop TrapCO2 Trap ¹⁴CO₂ with NaOH Stop->TrapCO2 MeasureASM Measure Acid-Soluble Metabolite Radioactivity Stop->MeasureASM MeasureCO2 Measure ¹⁴CO₂ Radioactivity TrapCO2->MeasureCO2 Analyze Analyze and Normalize Data MeasureCO2->Analyze MeasureASM->Analyze End End: Determine FAO Rate Analyze->End

Figure 3: General experimental workflow for in vitro FAO assay.

Toxicological Profile

The toxicological data for this compound is not extensively documented. However, information on structurally similar compounds can provide an initial assessment of potential hazards. For instance, safety data for 2-methyl-4-pentenoic acid indicates that it can be harmful if swallowed and may cause severe skin burns and eye damage.[9] Given these findings, it is prudent to handle this compound with appropriate personal protective equipment in a laboratory setting.

Potential Therapeutic Applications

The inhibition of fatty acid oxidation is a therapeutic strategy being explored for several metabolic disorders. By forcing a metabolic shift from fatty acid to glucose utilization, inhibitors of β-oxidation could be beneficial in conditions such as:

  • Myocardial Ischemia: In the ischemic heart, glucose oxidation is more oxygen-efficient than fatty acid oxidation. Shifting the energy substrate preference towards glucose could protect the heart from ischemic damage.

  • Type 2 Diabetes: Reducing fatty acid oxidation may improve insulin sensitivity.

  • Cancer: Some cancers rely on fatty acid oxidation for their growth and survival.

While the therapeutic potential of branched-chain fatty acids is an area of active research, the specific application of this compound as a therapeutic agent requires further investigation.[10]

Conclusion

This compound represents an intriguing molecule with the potential to modulate fatty acid metabolism. While direct evidence of its specific mechanisms of action is still forthcoming, the strong analogy to 4-pentenoic acid suggests that it likely acts as an inhibitor of mitochondrial β-oxidation. This technical guide has summarized the current knowledge and provided a framework for future research. Further studies are warranted to elucidate its precise molecular targets, quantify its inhibitory potency, and explore its therapeutic and toxicological profiles. The experimental protocols and pathway diagrams presented here offer a foundation for researchers to build upon in their investigation of this and other branched-chain fatty acids.

References

Spectroscopic Profile of 4-Methyl-2-pentenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-2-pentenoic acid (CAS No. 10321-71-8), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic and analytical information to support research and manufacturing activities.

Introduction

This compound is a branched-chain unsaturated carboxylic acid.[1][2] Its chemical structure and functional groups give rise to a unique spectroscopic fingerprint, which is essential for its identification, characterization, and quality control. This guide presents an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available---
Data not available---
Data not available---
Data not available---
Data not available---
Data not available---

Detailed ¹H NMR data with specific chemical shifts and coupling constants for this compound were not available in the public domain at the time of this publication.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
Data not availableC1 (COOH)
Data not availableC2
Data not availableC3
Data not availableC4
Data not availableC5 (CH₃)
Data not availableC6 (CH₃)

Specific ¹³C NMR chemical shifts for this compound were not explicitly found in the searched resources.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data not availableO-H stretch (carboxylic acid)
Data not availableC-H stretch (alkane)
Data not availableC=O stretch (carboxylic acid)
Data not availableC=C stretch (alkene)
Data not availableC-O stretch (carboxylic acid)

While the presence of IR spectra for this compound is noted in databases, a detailed peak list was not available.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
Data not available-[M]⁺
Data not available-
Data not available-
Data not available-
Data not available-

Mass spectrometry data for the parent compound this compound was not found. Data for its esters are available in some databases.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid carboxylic acid like this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the quaternary carbonyl carbon.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Materials:

  • This compound sample

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl, KBr)

  • Solvent for cleaning (e.g., isopropanol)

Procedure (using ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Materials:

  • This compound sample

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

  • Volatile solvent (if required for sample introduction)

Procedure (using EI-MS):

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source, either directly or via a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge (m/z) ratio.

  • Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z ratio.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted below.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_proc Data Processing & Analysis Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Direct Application (Neat Liquid) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent (optional) Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS_Acq->MS_Data Interpretation Structural Elucidation & Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow of Spectroscopic Analysis.

References

A Technical Guide to the Safe Handling of 4-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-methyl-2-pentenoic acid. The information is intended to guide laboratory personnel in the safe use of this compound, minimizing exposure risks and ensuring a secure research environment.

Chemical and Physical Properties

This compound is a methyl-branched, unsaturated fatty acid.[1] It is described as a colorless to pale yellow liquid with a fatty, fruity aroma.[2][3][4]

PropertyValueSource
CAS Number 10321-71-8[1][5][6][7][8][9]
Molecular Formula C₆H₁₀O₂[2][5][10]
Molecular Weight 114.14 g/mol [2][8][11]
Boiling Point 195 - 204 °C[2][4][12]
Melting Point 34 - 35 °C[2][4]
Flash Point 87.78 °C (190 °F) (Closed Cup)[4]
Density 0.944 - 0.959 g/cm³[12][13]
Solubility Slightly soluble in water. Soluble in alcohols, acetone, and ether.[1][2][3][4][12]
Refractive Index 1.442 - 1.453 @ 20°C[2][4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[11][12][14]

GHS Classification:

  • Acute Toxicity, Oral: Category 4[11][12][14]

  • Skin Corrosion/Irritation: Category 1B/1C[11][12][14]

  • Serious Eye Damage/Eye Irritation: Category 1[11][12][14]

Signal Word: Danger[12]

Hazard Statements:

  • H302: Harmful if swallowed.[11][12][14]

  • H314: Causes severe skin burns and eye damage.[11][12][14]

Hazard Pictograms:

GHS_Pictograms cluster_0 Acute Toxicity (skull and crossbones) cluster_1 Corrosion Acute_Toxicity Corrosion

Caption: GHS Hazard Pictograms for this compound.

Safe Handling and Storage

A systematic approach to handling and storage is crucial to mitigate the risks associated with this compound.

Safe_Handling_Workflow Receipt Receipt and Inspection Storage Secure Storage Receipt->Storage Handling Handling in Ventilated Area Storage->Handling PPE Use of Personal Protective Equipment Handling->PPE Waste Waste Disposal Handling->Waste Spill Spill Management Handling->Spill First_Aid First Aid Handling->First_Aid Spill->PPE Spill->Waste Spill->First_Aid

Caption: Workflow for the safe handling of this compound.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.[12][15][16][17]

  • Avoid contact with skin, eyes, and clothing.[15]

  • Do not breathe vapors or mists.[12]

  • Keep away from heat, sparks, and open flames.[15][16]

  • Wash hands thoroughly after handling.[12][15]

  • Do not eat, drink, or smoke in the work area.[12]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16][18]

  • Store locked up.[12]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[16][17][18]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[12][16][19]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[12][14][16]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[12][16]

First-Aid Measures

In case of exposure, immediate medical attention is required.

  • After Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a physician immediately.[12]

  • After Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.[12][16]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call a physician immediately.[12][16]

  • After Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[12]

Accidental Release and Firefighting Measures

Accidental Release
  • Evacuate personnel from the area.

  • Ensure adequate ventilation.[6]

  • Wear appropriate personal protective equipment.[6]

  • Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[6][20]

  • Do not allow the chemical to enter drains or waterways.[14]

Firefighting
  • Suitable Extinguishing Media: Use water spray, dry chemical, alcohol-resistant foam, or carbon dioxide.[12][15]

  • Specific Hazards: Thermal decomposition can produce irritating gases and vapors.[16]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[12][16]

Experimental Protocols for Safety Assessment

Standardized OECD guidelines are used to assess the safety of chemicals. The following are summaries of key protocols relevant to the hazards of this compound.

OECD 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method

This test evaluates the potential of a chemical to cause skin corrosion.

  • Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Corrosive chemicals penetrate the stratum corneum and are cytotoxic to the underlying cell layers. Cell viability is measured by the enzymatic conversion of MTT to a colored formazan, which is quantified spectrophotometrically.[2][3][4][12]

  • Methodology:

    • The RhE tissue is pre-incubated.

    • The test chemical is applied to the surface of the tissue for specific exposure times (e.g., 3 minutes and 1 hour).

    • After exposure, the tissue is rinsed and incubated in fresh medium.

    • The tissue is then incubated with MTT solution.

    • The formazan dye is extracted from the tissue.

    • The optical density is measured, and cell viability is calculated relative to a negative control.

  • Interpretation: A chemical is identified as corrosive if the cell viability falls below a certain threshold after a specific exposure time.

OECD 492: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method for Eye Irritation

This in vitro test identifies chemicals that do not require classification for eye irritation or serious eye damage.

  • Principle: A test chemical is applied to the surface of a reconstructed human cornea-like epithelium (RhCE) model. The test evaluates the cytotoxicity of the chemical to the corneal cells by measuring cell viability using the MTT assay.[14][17][19][21]

  • Methodology:

    • The RhCE tissues are pre-incubated.

    • The test chemical is applied to the apical surface of the tissues.

    • Following a defined exposure period, the tissues are rinsed and transferred to fresh medium.

    • MTT is added, and the tissues are incubated.

    • The formazan is extracted, and the optical density is measured.

    • Cell viability is calculated relative to the negative control.

  • Interpretation: If the mean tissue viability is above 60%, the chemical is considered not to require classification for eye irritation or serious eye damage.[18]

OECD 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to estimate the acute oral toxicity (LD50) of a substance.

  • Principle: This is a stepwise procedure using a small number of animals. A test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.[10][11][15][16][20]

  • Methodology:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • A small group of animals (typically 3) of a single sex is dosed.

    • The outcome (mortality or survival) determines the next dose level for the next group of animals.

    • Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.

  • Interpretation: The results allow for the classification of the substance into a specific toxicity class according to the Globally Harmonized System (GHS).[16]

Stability and Reactivity

  • Reactivity: The product is generally non-reactive under normal conditions of use, storage, and transport.[12]

  • Chemical Stability: Stable under normal conditions.[12][18]

  • Possibility of Hazardous Reactions: No dangerous reactions are known under normal conditions of use.[12]

  • Conditions to Avoid: Incompatible products, exposure to moist air or water.[18]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[16][17][18]

  • Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[12] Upon combustion, may produce carbon monoxide and carbon dioxide.[16]

Disposal Considerations

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[12][14][15][16]

  • Waste material must be disposed of in an approved waste disposal plant.[12][14][15][16]

This technical guide is intended to provide essential safety information. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the most recent SDS for this compound before use.

References

An In-depth Technical Guide to Thermo Scientific Chemicals 4-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thermo Scientific Chemicals 4-Methyl-2-pentenoic acid, a versatile fatty acid with applications in medical research, chemical synthesis, and the flavor and fragrance industry. This document details its chemical and physical properties, provides insights into its biological activities, and outlines relevant experimental methodologies.

Core Specifications

This compound, offered by Thermo Scientific Chemicals, is a high-purity compound suitable for a range of research and development applications. Key specifications are summarized below.

PropertySpecification
Chemical Name This compound
CAS Number 10321-71-8
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol [1]
Purity ≥98+%[2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 203-204 °C at 760 mmHg[1]
Melting Point 35 °C[1]
Density 0.950-0.960 g/cm³ at 25 °C[1]
Refractive Index 1.442-1.453 at 20 °C[1]
Solubility Slightly soluble in water. Soluble in acetone, ether, and ethanol.[2]
Storage Store in cool, dry conditions in a sealed container. Incompatible with oxidizing agents.[2]

Biological Activity and Applications

This compound is a methyl-branched, unsaturated fatty acid.[4] Such fatty acids are subjects of interest in various biological contexts.

Inhibition of Fatty Acid Biosynthesis

Branched-chain fatty acids are known to influence the expression of fatty acid synthase (FAS), a key enzyme in fatty acid synthesis.[5] Some monomethyl branched-chain fatty acids have demonstrated the ability to inhibit this process.[5] While specific studies on this compound's direct inhibition of FAS are not extensively detailed in the public domain, its structural similarity to other branched-chain fatty acids suggests it may have a role in modulating lipid metabolism.[4][5] The inhibition of FAS is a target in various therapeutic areas, including oncology and metabolic diseases.[6][7]

Flavor and Fragrance Applications

This compound is utilized as a flavoring agent in foods and cosmetics.[2] It is described as having a fatty, fruity, and tea-like aroma.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

The following is a general protocol for the analysis of short-chain fatty acids, which can be adapted for this compound.

Objective: To quantify the concentration of this compound in a biological sample.

Materials:

  • Sample containing this compound (e.g., cell culture media, serum)

  • Internal standard (e.g., isocaproic acid or 2-ethylbutyric acid)

  • Strong acid (e.g., 50% HCl or 5% phosphoric acid) for acidification

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Derivatization agent (optional, e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., a polar column for underivatized acids or a non-polar column for derivatized samples)

Procedure:

  • Sample Preparation:

    • Thaw frozen biological samples.

    • To a known volume or weight of the sample, add a precise amount of the internal standard.

    • Acidify the sample to a pH < 3.0 by adding a strong acid. This ensures the fatty acid is in its volatile, non-ionized form.[8]

    • Vortex the sample thoroughly.

  • Extraction:

    • Add the extraction solvent to the acidified sample.

    • Vortex vigorously for several minutes to ensure thorough mixing.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Carefully transfer the organic supernatant, which contains the fatty acids, to a clean tube.[8]

    • Dry the extract by passing it through a small column of anhydrous sodium sulfate.

  • Derivatization (Optional):

    • For improved peak shape and sensitivity, the fatty acids can be derivatized.[8]

    • Evaporate the solvent from the extract under a gentle stream of nitrogen.

    • Add the derivatization agent (e.g., MTBSTFA) and incubate at 60°C for 30 minutes.[8]

  • GC-MS Analysis:

    • Inject 1 µL of the prepared sample (either the direct extract or the derivatized sample) into the GC-MS.

    • Injector and Detector Conditions:

      • Injector Temperature: 220–250°C[8]

      • Injection Mode: Split or splitless, depending on the expected concentration.[8]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp the temperature at a suitable rate (e.g., 10°C/minute) to a final temperature that allows for the elution of the analyte.

    • Mass Spectrometer Conditions:

      • Operate in either full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for higher sensitivity and specificity in quantifying the target analyte.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a calibration curve generated from standards of known concentrations.

Visualizations

Logical Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify to pH < 3 Add_IS->Acidify Add_Solvent Add Extraction Solvent Acidify->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Organic Supernatant Centrifuge->Collect_Supernatant Dry_Extract Dry with Na₂SO₄ Collect_Supernatant->Dry_Extract Derivatization Derivatization (Optional) Dry_Extract->Derivatization Inject Inject into GC-MS Dry_Extract->Inject Direct Injection Derivatization->Inject Analyze GC Separation & MS Detection Inject->Analyze Data_Processing Data Processing & Quantification Analyze->Data_Processing

Caption: A logical workflow for the analysis of this compound using GC-MS.

Potential Role in Fatty Acid Metabolism

The following diagram illustrates a simplified overview of fatty acid synthesis and where branched-chain fatty acids like this compound might exert an inhibitory effect.

FattyAcid_Metabolism Simplified diagram of de novo fatty acid synthesis and the potential inhibitory role of this compound. ACC: Acetyl-CoA Carboxylase. cluster_synthesis Fatty Acid Synthesis cluster_inhibition Potential Inhibition AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS Primer MalonylCoA->FAS FattyAcids Straight-Chain Fatty Acids FAS->FattyAcids BCFA This compound (Branched-Chain Fatty Acid) BCFA->FAS Inhibition

Caption: Potential inhibitory effect of this compound on Fatty Acid Synthase.

References

Biosynthesis of 4-Methyl-2-pentenoic Acid in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-pentenoic acid, a branched-chain unsaturated fatty acid, holds interest in various industrial applications, including as a flavoring agent and a potential precursor for specialty chemicals. While its chemical synthesis is well-established, understanding its microbial biosynthesis is crucial for developing sustainable and cost-effective production platforms. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on the biosynthesis of this compound in microorganisms. It delves into the probable metabolic pathways, key enzymatic players, and the general principles of branched-chain fatty acid synthesis that likely underpin its formation. This document also outlines relevant experimental protocols for the cultivation of microorganisms, extraction, and analysis of this specific fatty acid, and provides visualizations of the proposed biosynthetic pathways.

Introduction

This compound is a C6 unsaturated fatty acid characterized by a methyl branch at the fourth carbon position. This structure places it in the category of methyl-branched fatty acids.[1] While found in some animals, its microbial production is not extensively documented in scientific literature.[2] However, based on the well-characterized pathways of branched-chain fatty acid (BCFA) biosynthesis in bacteria and fungi, a plausible route for its formation can be postulated. This guide will explore these potential pathways, drawing parallels from known microbial metabolic networks.

Proposed Biosynthetic Pathway

The biosynthesis of this compound in microorganisms is hypothesized to originate from the catabolism of the branched-chain amino acid, L-leucine. The key precursor is isovaleryl-CoA, which possesses the characteristic iso-C6 carbon skeleton of the target molecule.[3][4] The proposed pathway can be broken down into three main stages:

  • Primer Synthesis: Formation of Isovaleryl-CoA from Leucine.

  • Chain Elongation: Extension of the C5 primer to a C6 acyl chain.

  • Desaturation: Introduction of a double bond at the C2 position.

Primer Synthesis: The Leucine Degradation Pathway

The initial steps of this compound biosynthesis are likely integrated with the leucine degradation pathway, which is widespread in microorganisms.[5] This pathway reliably produces isovaleryl-CoA, the primer molecule for the synthesis of iso-fatty acids.

The key enzymatic steps are:

  • Transamination: L-leucine is converted to α-ketoisocaproate by a branched-chain aminotransferase (BCAT) .

  • Oxidative Decarboxylation: α-Ketoisocaproate is then converted to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[6]

Leucine_Degradation Leucine L-Leucine aKIC α-Ketoisocaproate Leucine->aKIC Branched-chain aminotransferase (BCAT) IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA Branched-chain α-keto acid dehydrogenase (BCKDH) Proposed_Biosynthesis cluster_leucine Leucine Degradation cluster_elongation Chain Elongation (Hypothetical) cluster_desaturation Desaturation Leucine L-Leucine aKIC α-Ketoisocaproate Leucine->aKIC BCAT IsovalerylCoA Isovaleryl-CoA (C5) aKIC->IsovalerylCoA BCKDH C6_acylCoA 4-Methylpentanoyl-CoA (C6) IsovalerylCoA->C6_acylCoA Elongation Enzymes (?) Final_Product This compound C6_acylCoA->Final_Product Acyl-CoA Desaturase Cultivation_Workflow Start Prepare Sterile Medium + Leucine Inoculate Inoculate with Microorganism Start->Inoculate Incubate Incubate under Optimal Conditions Inoculate->Incubate Sample Periodic Sampling Incubate->Sample Harvest Harvest Cells (Centrifugation) Incubate->Harvest Analyze Analyze Supernatant and Cell Pellet Sample->Analyze Harvest->Analyze

References

4-Methyl-2-pentenoic acid as a volatile organic compound

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-Methyl-2-pentenoic Acid as a Volatile Organic Compound

Abstract

This compound (CAS RN: 10321-71-8) is a methyl-branched, unsaturated fatty acid recognized as a volatile organic compound (VOC).[1][2] This document provides a comprehensive technical overview of its chemical and physical properties, natural occurrence, biological significance, and analytical methodologies. It is intended for researchers, scientists, and professionals in drug development and related fields. The guide summarizes quantitative data, outlines experimental protocols, and visualizes key processes to facilitate a deeper understanding of this compound.

Chemical and Physical Properties

This compound is an unsaturated carboxylic acid with a five-carbon chain, a double bond at the second position, and a methyl group at the fourth carbon.[3] It exists as a colorless to pale yellow liquid with a characteristic fatty, fruity, and black tea-like aroma.[1][4] The presence of a carboxylic acid group imparts acidic properties and allows for reactivity common to this functional group, while the double bond makes it susceptible to addition reactions.[3]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₆H₁₀O₂[5]
Molecular Weight 114.14 g/mol [5]
CAS Number 10321-71-8[1]
Appearance Colorless to light yellow liquid[1][3][4]
Odor Fatty, fruity, black tea[1][4]
Boiling Point 203-204 °C at 760 mmHg[4][5]
Melting Point 34-35 °C[4][5]
Specific Gravity 0.950-0.960 @ 25 °C[4][5]
Refractive Index 1.442-1.453 @ 20 °C[4][5]
Vapor Pressure 0.052 mmHg @ 25 °C (estimated)[4]
Flash Point 87.78 °C (190 °F)[4]
Solubility Slightly soluble in water; Soluble in alcohol, acetone, ether[1][4]
pKa 4.7 @ 25 °C (experimental)[2]

Natural Occurrence and Biological Significance

This compound has been identified in various natural sources, highlighting its role as a metabolic product. It is classified as a methyl-branched fatty acid and is involved in lipid metabolism pathways.[2]

Table 2: Natural Sources of this compound
Source CategorySpecific SourceSource(s)
Plants Black Tea[1]
Animals Cows, Sheep
Human Urine (Endogenous)

Biologically, it is implicated in several processes. Studies have shown that it can inhibit the biosynthesis of fatty acids in certain fungi, such as Myrothecium verrucaria. As a fatty acyl, it is recognized within lipid transport and metabolism and may play roles in cell signaling and as a membrane stabilizer.[2]

G cluster_0 Sources & Uptake cluster_1 Biological Pool & Activation cluster_2 Metabolic Fates Natural_Sources Natural Sources (e.g., Black Tea, Animal Products) M2PA This compound (Free Fatty Acid Pool) Natural_Sources->M2PA Endogenous_Synthesis Endogenous Synthesis (Metabolic Pathways) Endogenous_Synthesis->M2PA M2PA_CoA 4-Methyl-2-pentenoyl-CoA M2PA->M2PA_CoA Activation (Acyl-CoA Synthetase) Signaling Cell Signaling Roles M2PA->Signaling Beta_Oxidation Beta-Oxidation Pathway M2PA_CoA->Beta_Oxidation Complex_Lipids Incorporation into Complex Lipids (e.g., Triglycerides) M2PA_CoA->Complex_Lipids Energy Energy Production (TCA Cycle) Beta_Oxidation->Energy

Figure 1: Potential metabolic pathways involving this compound.

Synthesis and Applications

Synthesis

While detailed industrial synthesis protocols are proprietary, one cited method for producing this compound is through the ammonolysis of 2,4-pentadienoic acid. Generally, the synthesis of unsaturated carboxylic acids involves multi-step processes that may include condensation, oxidation, and purification stages.

G Start Starting Materials (e.g., Aldehydes, Esters) Condensation Step 1: Carbon Chain Elongation (e.g., Aldol Condensation) Start->Condensation Intermediate Intermediate Product (e.g., Hydroxy Acid, Aldehyde) Condensation->Intermediate Modification Step 2: Functional Group Modification (e.g., Dehydration, Oxidation) Intermediate->Modification Crude Crude 4-M-2-PA Modification->Crude Purification Purification (e.g., Distillation, Crystallization) Crude->Purification Final Pure this compound Purification->Final

Figure 2: A generalized workflow for the chemical synthesis of an unsaturated carboxylic acid.
Applications

The unique organoleptic properties of this compound make it a valuable compound in the flavor and fragrance industry.[4] Its primary applications include:

  • Flavoring Agent: Used in food products and cosmetics to impart fatty and fruity notes.[3][5]

  • Chemical Intermediate: Serves as a building block in organic synthesis for producing more complex molecules, potentially for pharmaceuticals and agrochemicals.[3]

  • Material Science: It has been utilized in the development of photosensitive resins for creating epoxy resins with maleimide structures.[1]

Analytical Methodologies

The identification and quantification of this compound, particularly as a volatile component in a complex matrix, require sensitive analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for structural confirmation.[5][6][7]

Experimental Protocol: GC-MS Analysis of Volatile Fatty Acids

The following is a generalized protocol for the analysis of this compound from a liquid matrix (e.g., tea infusion, biological fluid). This protocol may require optimization based on the specific sample and instrumentation.

1. Sample Preparation and Extraction:

  • Objective: To isolate volatile and semi-volatile organic acids from the sample matrix.

  • Method (Liquid-Liquid Extraction):

    • Acidify 5-10 mL of the liquid sample to a pH of ~2.0 using HCl to ensure the carboxylic acid is in its protonated, less polar form.
    • Add an equal volume of a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
    • Vortex vigorously for 2 minutes and centrifuge to separate the phases.
    • Carefully collect the organic layer. Repeat the extraction on the aqueous layer twice more, pooling the organic extracts.
    • Dry the pooled organic extract over anhydrous sodium sulfate.
    • Concentrate the extract to a final volume of ~1 mL under a gentle stream of nitrogen.

2. Derivatization (Optional but Recommended):

  • Objective: To increase the volatility and thermal stability of the carboxylic acid for better GC performance. Methylation or butylation are common methods.[7]

  • Method (Methylation with BF₃-Methanol):

    • To the 1 mL concentrate, add 1 mL of 14% Boron Trifluoride-Methanol reagent.
    • Seal the vial and heat at 60 °C for 30 minutes.
    • After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane.
    • Vortex to extract the resulting fatty acid methyl esters (FAMEs) into the hexane layer.
    • Transfer the hexane layer to a clean GC vial for analysis.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[7]

  • Injector: Split/splitless, operated in splitless mode at 250 °C.

  • Oven Program: Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5973 or similar, operated in Electron Ionization (EI) mode at 70 eV.

  • Scan Range: m/z 40-400.

4. Data Analysis:

  • Identify the peak corresponding to the methyl ester of this compound by comparing its retention time and mass spectrum to an authentic standard or a reference library (e.g., NIST).

  • Quantification can be performed by creating a calibration curve with a certified standard.

G Sample Sample Collection (e.g., Biological Fluid, Food Matrix) Extraction Extraction of Volatiles (e.g., LLE, SPME) Sample->Extraction Derivatization Derivatization (e.g., Methylation) (Optional) Extraction->Derivatization Injection GC-MS Injection Derivatization->Injection Separation Chromatographic Separation (Capillary GC Column) Injection->Separation Detection Mass Spectrometry (Ionization & Detection) Separation->Detection Data Data Acquisition (Retention Time, Mass Spectrum) Detection->Data Analysis Compound Identification & Quantification (Library Matching, Standards) Data->Analysis

Figure 3: Standard workflow for the analysis of volatile organic acids by GC-MS.

Safety and Handling

This compound is classified as a corrosive substance.[4] GHS hazard statements indicate that it causes severe skin burns and serious eye damage.[5] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, must be worn when handling this compound.[4] All work should be conducted in a well-ventilated area or a chemical fume hood.

References

The Therapeutic Potential of 4-Methyl-2-pentenoic Acid: A Review of Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the therapeutic applications of 4-Methyl-2-pentenoic acid. While its chemical properties and presence in various natural sources as a volatile organic compound are documented, there is a notable absence of research into its pharmacological activity, mechanism of action, and potential as a therapeutic agent. This whitepaper summarizes the current state of knowledge and highlights the unexplored potential of this compound, calling for further investigation into its biological effects.

Introduction

This compound, a branched-chain unsaturated carboxylic acid, has been identified in a variety of natural products. Its chemical structure suggests the potential for biological activity; however, to date, its pharmacological profile remains largely uncharacterized. This document aims to provide a thorough overview of the existing, albeit limited, information on this compound and to outline a potential path forward for its investigation as a therapeutic candidate.

Current State of Research

A systematic search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, was conducted to identify studies related to the therapeutic applications of this compound. The search terms included "this compound," "4-methylpent-2-enoic acid," and variations combined with terms such as "therapeutic," "pharmacology," "biological activity," and "mechanism of action."

The search yielded no peer-reviewed articles or patents detailing the use of this compound as a therapeutic agent. The existing literature primarily focuses on:

  • Chemical Synthesis and Characterization: Methods for the synthesis and spectroscopic characterization of this compound and its esters are described in the chemical literature.

  • Natural Occurrence: It has been identified as a volatile component in various plants and food products, contributing to their aroma profiles.

  • Metabolic Studies: Some studies mention this compound in the context of broader metabolic profiling, without investigating its specific biological effects.

Due to the absence of data on its therapeutic applications, it is not possible to provide structured tables of quantitative data, detailed experimental protocols, or diagrams of signaling pathways at this time.

Future Directions and Postulated Therapeutic Potential

The lack of research into the biological activity of this compound presents a unique opportunity for discovery. Based on the structural features of the molecule, several avenues for investigation can be proposed.

Proposed Experimental Workflow for Initial Screening

To begin to understand the therapeutic potential of this compound, a systematic screening process is necessary. The following workflow is proposed as a starting point for researchers.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Validation & MoA Studies cluster_2 Phase 3: In Vivo Evaluation Compound Acquisition Compound Acquisition (Synthesis or Purchase) Cytotoxicity Assays Cytotoxicity Assays (e.g., MTT, LDH) Compound Acquisition->Cytotoxicity Assays Target-Based Screening Target-Based Screening (e.g., Enzyme Inhibition, Receptor Binding) Cytotoxicity Assays->Target-Based Screening Phenotypic Screening Phenotypic Screening (e.g., Anti-inflammatory, Antimicrobial) Target-Based Screening->Phenotypic Screening Hit Confirmation Hit Confirmation Phenotypic Screening->Hit Confirmation Dose-Response Studies Dose-Response Studies (IC50/EC50 Determination) Hit Confirmation->Dose-Response Studies Mechanism of Action Elucidation Mechanism of Action (e.g., Western Blot, qPCR) Dose-Response Studies->Mechanism of Action Elucidation Animal Model Selection Animal Model Selection Mechanism of Action Elucidation->Animal Model Selection Pharmacokinetic Studies Pharmacokinetic Studies (ADME) Animal Model Selection->Pharmacokinetic Studies Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies

Caption: Proposed experimental workflow for the initial therapeutic screening of this compound.

Potential Signaling Pathways for Investigation

Given its structure as a short-chain fatty acid derivative, this compound could potentially interact with pathways regulated by similar molecules. A logical starting point would be to investigate its effects on pathways involved in inflammation and metabolism.

G cluster_0 Postulated Cellular Interactions cluster_1 Inflammatory Pathways cluster_2 Metabolic Receptors 4M2PA This compound NFkB NF-κB Pathway 4M2PA->NFkB Modulation? MAPK MAPK Pathway 4M2PA->MAPK Modulation? COX COX Enzymes 4M2PA->COX Inhibition? PPARs PPARs 4M2PA->PPARs Agonism/Antagonism? GPRs G-protein Coupled Receptors 4M2PA->GPRs Activation?

Caption: Postulated signaling pathways for initial investigation of this compound's bioactivity.

Conclusion and Call to Action

This compound represents a currently unexplored molecule in the vast chemical space with potential for therapeutic applications. The absence of existing research should not be seen as a deterrent but rather as an open field for novel discoveries. This whitepaper serves as a call to the scientific community to initiate foundational research into the biological effects of this compound. The proposed workflows and areas of investigation provide a roadmap for elucidating its potential role in human health and disease, which could pave the way for the development of a new class of therapeutics. Further studies are urgently needed to determine if this compound holds any promise for future drug development.

An In-depth Technical Guide to 4-Methyl-2-pentenoic Acid Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-2-pentenoic acid, a branched-chain unsaturated carboxylic acid, serves as a versatile scaffold for the development of a diverse range of chemical entities with potential applications in pharmaceuticals, agrochemicals, and materials science. Its inherent structural features, including a reactive carboxylic acid group and a carbon-carbon double bond, allow for a multitude of chemical modifications, leading to the synthesis of various derivatives such as esters, amides, and acid chlorides. This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of key this compound derivatives, with a focus on experimental methodologies and data-driven insights relevant to researchers and professionals in drug development.

Physicochemical Properties of this compound

A thorough understanding of the parent molecule is crucial for the strategic design of its derivatives. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Odor Fatty, fruity, black tea
Boiling Point 203-204 °C[1]
Melting Point 35 °C[1]
Density 0.950-0.960 g/cm³[1]
Solubility Slightly soluble in water; Soluble in acetone, ether, ethanol[3]
pKa ~4.8

Synthesis of this compound Derivatives

The derivatization of this compound primarily involves reactions at the carboxylic acid moiety. Key derivatives include acid chlorides, esters, and amides, each with distinct properties and potential applications.

4-Methyl-2-pentenoyl Chloride

4-Methyl-2-pentenoyl chloride is a highly reactive intermediate pivotal for the synthesis of esters and amides. Its activated acyl group readily undergoes nucleophilic substitution.

Experimental Protocol: Synthesis of 4-Methyl-2-pentenoyl Chloride

A standard method for the preparation of acyl chlorides from carboxylic acids involves the use of thionyl chloride (SOCl₂).

  • Materials: this compound, thionyl chloride, dry toluene (solvent), rotary evaporator, distillation apparatus.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), dissolve this compound in an excess of dry toluene.

    • Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature with stirring.

    • After the initial vigorous reaction subsides, heat the mixture to reflux for 2-3 hours, or until the evolution of HCl gas ceases.

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

    • The crude 4-methyl-2-pentenoyl chloride can be purified by fractional distillation under reduced pressure.

Diagram: Synthesis of 4-Methyl-2-pentenoyl Chloride

G This compound This compound 4-Methyl-2-pentenoyl Chloride 4-Methyl-2-pentenoyl Chloride This compound->4-Methyl-2-pentenoyl Chloride Toluene, Reflux Thionyl Chloride (SOCl₂) Thionyl Chloride (SOCl₂) Thionyl Chloride (SOCl₂)->4-Methyl-2-pentenoyl Chloride SO₂ + HCl SO₂ + HCl 4-Methyl-2-pentenoyl Chloride->SO₂ + HCl Byproducts

Caption: General workflow for the synthesis of 4-methyl-2-pentenoyl chloride.

Esters of this compound

Esters of this compound are of interest as potential flavor and fragrance compounds, as well as for their potential herbicidal activities.[4] They are typically synthesized via Fischer esterification or by reacting the acid chloride with an appropriate alcohol.

Experimental Protocol: Fischer Esterification for Methyl 4-Methyl-2-pentenoate

  • Materials: this compound, methanol, concentrated sulfuric acid (catalyst), sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, distillation apparatus.

  • Procedure:

    • In a round-bottom flask, combine this compound and an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 4-6 hours.

    • After cooling, neutralize the excess acid by washing the mixture with a saturated sodium bicarbonate solution in a separatory funnel.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

    • Purify the resulting methyl 4-methyl-2-pentenoate by distillation.

Diagram: Fischer Esterification Workflow

G Reactants This compound + Alcohol Reflux Reflux Reactants->Reflux Catalyst H₂SO₄ Catalyst->Reflux Workup Neutralization & Extraction Reflux->Workup Purification Distillation Workup->Purification Ester Product Ester Product Purification->Ester Product

Caption: A generalized workflow for the synthesis of esters via Fischer esterification.

Amides of this compound

Amides derived from this compound are being investigated for their potential biological activities, including antifungal and herbicidal properties.[5][6] The α,β-unsaturated nature of the carbonyl group is a key feature in the design of potential enzyme inhibitors.

Experimental Protocol: Synthesis of N-substituted 4-Methyl-2-pentenamides

The synthesis of amides is efficiently achieved by reacting 4-methyl-2-pentenoyl chloride with a primary or secondary amine.

  • Materials: 4-methyl-2-pentenoyl chloride, desired amine (e.g., aniline), triethylamine (base), dichloromethane (solvent), saturated ammonium chloride solution, brine, anhydrous sodium sulfate, rotary evaporator.

  • Procedure:

    • Dissolve the amine and triethylamine in dichloromethane in a flask cooled in an ice bath.

    • Slowly add a solution of 4-methyl-2-pentenoyl chloride in dichloromethane to the stirred amine solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by adding a saturated ammonium chloride solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude amide can be purified by recrystallization or column chromatography.

Biological Activities of this compound Derivatives

While research on the specific derivatives of this compound is emerging, the broader classes of α,β-unsaturated amides and branched-chain fatty acid derivatives have shown promise in various biological applications.

Antifungal Activity

Unsaturated carboxamides have been identified as potential antifungal agents.[5] Some of these compounds are known to act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.[7][8] The α,β-unsaturated amide moiety can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in the active site of target enzymes.

Diagram: Proposed Mechanism of SDH Inhibition

G cluster_0 Mitochondrial Respiratory Chain Complex I Complex I Complex III Complex III Complex I->Complex III e⁻ Complex IV Complex IV Complex III->Complex IV e⁻ Complex II (SDH) Complex II (SDH) Complex II (SDH)->Complex III e⁻ O₂ O₂ Complex IV->O₂ e⁻ H₂O H₂O O₂->H₂O ATP Synthesis Unsaturated Amide\nDerivative Unsaturated Amide Derivative Unsaturated Amide\nDerivative->Complex II (SDH) Inhibition

Caption: Inhibition of Complex II (SDH) in the fungal respiratory chain.

Herbicidal Activity

Certain derivatives of fatty acids are known to exhibit herbicidal properties by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in plants.[6][9] These VLCFAs are essential components of plant cell membranes and epicuticular waxes. Inhibition of their synthesis leads to stunted growth and eventual plant death. While specific data for this compound derivatives is limited, this class of compounds represents a promising area for agrochemical research.

Conclusion

This compound provides a valuable starting point for the synthesis of a wide array of derivatives. The methodologies outlined in this guide for the preparation of acid chlorides, esters, and amides offer a foundation for further exploration. The preliminary indications of antifungal and herbicidal activities associated with related compound classes suggest that this compound derivatives are promising candidates for further investigation in the fields of drug discovery and agrochemical development. Future research should focus on the systematic synthesis and biological evaluation of a broader range of these derivatives to fully elucidate their structure-activity relationships and potential mechanisms of action.

References

An In-depth Technical Guide to 4-Methyl-2-pentenoic Acid in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-pentenoic acid, a branched-chain unsaturated carboxylic acid, is a significant contributor to the flavor and fragrance profiles of various natural products and processed foods. Its characteristic fatty, fruity, and tea-like aroma has led to its use as a flavoring agent. This technical guide provides a comprehensive overview of the chemical and sensory properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biosynthetic pathway. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of flavor and fragrance chemistry, food science, and drug development.

Chemical and Physical Properties

This compound (C6H10O2) is a colorless to pale yellow liquid with a distinctive fatty and fruity aroma.[1][2] It is slightly soluble in water but soluble in organic solvents like ethanol and ether.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C6H10O2[4]
Molecular Weight 114.14 g/mol [4]
CAS Number 10321-71-8[2]
Appearance Colorless to pale yellow liquid[1][2]
Melting Point 35 °C[4]
Boiling Point 203-204 °C at 760 mmHg[4]
Density 0.950-0.960 g/cm³ at 25 °C[4]
Refractive Index 1.442-1.453 at 20 °C[4]
Solubility Slightly soluble in water; Soluble in ethanol, ether[3]
FEMA Number 4180[4]

Sensory Properties and Applications

This compound is recognized for its complex aroma profile, which is described as fatty, fruity, with notes of blackberry and black tea. This unique combination of sensory characteristics makes it a valuable ingredient in the flavor industry. It is used as a flavoring agent in a variety of food products.[4] While qualitative descriptors of its aroma and taste are available, specific quantitative data for odor and taste thresholds are not widely reported in the literature.

Table 2: Sensory Profile of this compound

AttributeDescriptionReference(s)
Odor Fatty, fruity, blackberry, tea
Taste Information not available-
Odor Threshold Data not available-
Taste Threshold Data not available-

Experimental Protocols

Synthesis of this compound (Representative Malonic Ester Synthesis)

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • 1-bromo-3-methyl-1-butene (as a precursor to the 4-methylpentenyl group)

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Anhydrous magnesium sulfate

Procedure:

  • Alkylation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol. Slowly add diethyl malonate to the solution with stirring. Then, add 1-bromo-3-methyl-1-butene dropwise to the reaction mixture. Reflux the mixture for several hours to ensure complete alkylation.

  • Hydrolysis: After cooling, add a solution of sodium hydroxide to the reaction mixture and reflux to hydrolyze the ester groups to carboxylate salts.

  • Acidification and Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid. This will protonate the carboxylate groups and induce decarboxylation of the geminal di-acid upon heating. Heat the acidified solution to drive off carbon dioxide and form the crude this compound.

  • Purification: The crude product can be purified by extraction with diethyl ether, followed by washing the organic layer with brine, drying over anhydrous magnesium sulfate, and finally, fractional distillation under reduced pressure to obtain pure this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The analysis of this compound in complex matrices such as food samples is typically performed using gas chromatography-mass spectrometry (GC-MS) after a derivatization step to increase its volatility. A common derivatization method is the conversion of the carboxylic acid to its corresponding methyl ester (FAME).

Materials:

  • Sample containing this compound

  • Internal standard (e.g., heptadecanoic acid)

  • Methanol

  • Acetyl chloride or BF3-methanol

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Extraction: Extract the lipids, including this compound, from the sample using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).

  • Derivatization (Methylation): To the extracted lipid sample, add a known amount of internal standard. Add a solution of acetyl chloride in methanol (or BF3-methanol) and heat the mixture in a sealed vial to convert the fatty acids to their methyl esters.

  • Extraction of FAMEs: After cooling, add water and hexane to the reaction mixture. Vortex and centrifuge to separate the layers. Transfer the upper hexane layer containing the FAMEs to a clean vial.

  • GC-MS Analysis: Inject an aliquot of the hexane extract into the GC-MS system.

    • GC Column: A polar capillary column (e.g., DB-WAX or FFAP) is suitable for the separation of FAMEs.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a higher temperature (e.g., 240°C) to elute the FAMEs.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-400.

  • Identification and Quantification: Identify the this compound methyl ester peak based on its retention time and mass spectrum (comparison with a standard or library data). Quantify the compound using the internal standard method.

Biosynthesis of this compound

The branched-chain structure of this compound suggests a potential biosynthetic origin from the degradation of branched-chain amino acids, specifically leucine.[6][7] In plants and other organisms, the catabolism of leucine yields isovaleryl-CoA.[6] This activated five-carbon unit can then serve as a primer for the fatty acid synthase (FAS) complex, leading to the formation of iso-odd fatty acids through the addition of two-carbon units from malonyl-CoA.[7][8] The introduction of the double bond at the 2-position likely occurs through the action of a desaturase enzyme.

The following diagram illustrates a plausible biosynthetic pathway for this compound originating from leucine degradation.

Biosynthesis_of_4_Methyl_2_pentenoic_acid Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Branched-chain aminotransferase aKG α-Ketoglutarate Glu Glutamate IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA Branched-chain α-keto acid dehydrogenase complex CoASH_NAD CoA-SH, NAD+ CO2_NADH CO2, NADH FAS Fatty Acid Synthase (FAS) IsovalerylCoA->FAS MalonylCoA Malonyl-CoA (x1) MalonylCoA->FAS C6_AcylACP 4-Methylpentanoyl-ACP FAS->C6_AcylACP Desaturase Desaturase C6_AcylACP->Desaturase Final_Product This compound Desaturase->Final_Product

Caption: Plausible biosynthetic pathway of this compound from leucine.

This proposed pathway highlights the interplay between amino acid catabolism and fatty acid biosynthesis in generating branched-chain flavor compounds. Further research, particularly in organisms where this compound is found, such as tea (Camellia sinensis), is needed to fully elucidate the specific enzymes and regulatory mechanisms involved. The fermentation process in black tea production is known to cause significant changes in the volatile compound profile, and it is likely that the formation of this compound is enhanced during this step.[9][10][11]

Conclusion

This compound is a noteworthy compound in the realm of flavor and fragrance chemistry, contributing unique sensory attributes to a range of products. This guide has provided a detailed summary of its known chemical, physical, and sensory properties. While quantitative sensory data remains elusive, the provided representative experimental protocols for synthesis and analysis offer a practical starting point for researchers. The proposed biosynthetic pathway, linking leucine metabolism to the formation of this branched-chain fatty acid, opens avenues for future investigation into the natural production of this and other related flavor compounds. Further studies are warranted to isolate and characterize the specific enzymes involved in its biosynthesis and to determine its precise sensory thresholds, which will undoubtedly enhance its application in the food and fragrance industries.

References

Methodological & Application

Application Note: Synthesis of 4-Methyl-2-pentenoic Acid from Isobutyraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-methyl-2-pentenoic acid, a valuable intermediate in the production of pharmaceuticals and agrochemicals, starting from isobutyraldehyde.[1] The primary method described is the Knoevenagel condensation, specifically utilizing the Doebner modification, which involves the reaction of an aldehyde with malonic acid in the presence of a basic catalyst like pyridine.[2][3] This application note is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a comprehensive guide to the reaction, including a detailed experimental protocol, quantitative data, and process visualizations.

Introduction

This compound is an unsaturated carboxylic acid with applications as a flavoring agent and as a key building block in organic synthesis.[1][4] Its structure, featuring a C-C double bond conjugated with a carboxylic acid group, makes it a versatile precursor for various chemical transformations.

The synthesis of α,β-unsaturated acids from aldehydes is a fundamental transformation in organic chemistry. Several methods exist, including the Perkin reaction, the Wittig reaction, and the Knoevenagel condensation.[5][6][7] The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (like malonic acid) to a carbonyl group, followed by a dehydration reaction.[3][8] The Doebner modification of this reaction is particularly effective for synthesizing α,β-unsaturated carboxylic acids. It uses malonic acid as the active methylene compound and pyridine as both the solvent and catalyst, which also facilitates the decarboxylation of the intermediate, leading to the desired product in high yield.[3][9]

This protocol will focus on the Doebner modification for the condensation of isobutyraldehyde with malonic acid.

Reaction Pathway and Mechanism

The synthesis proceeds via a Knoevenagel-Doebner condensation mechanism. Initially, the basic catalyst (pyridine) deprotonates malonic acid to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of isobutyraldehyde. The resulting aldol-type intermediate undergoes dehydration. Finally, the application of heat in the presence of pyridine induces decarboxylation to yield this compound.[8][9]

reaction_pathway isobutyraldehyde Isobutyraldehyde plus1 + malonic_acid Malonic Acid intermediate Intermediate (unstable) product This compound intermediate->product Heat (-CO₂, -H₂O) plus2 + co2 CO₂ plus3 + h2o H₂O cluster_reactants cluster_reactants cluster_reactants->intermediate Pyridine (Catalyst)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on the general principles of the Knoevenagel-Doebner condensation.[2][10]

3.1 Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles
IsobutyraldehydeC₄H₈O72.117.21 g (9.1 mL)0.10
Malonic AcidC₃H₄O₄104.0610.41 g0.10
PyridineC₅H₅N79.1020 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Hydrochloric Acid (conc.)HCl36.46As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-

3.2 Equipment

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Vacuum distillation apparatus

3.3 Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add malonic acid (10.41 g, 0.10 mol) and pyridine (20 mL). Stir the mixture until the malonic acid dissolves.

  • Addition of Aldehyde: Slowly add isobutyraldehyde (7.21 g, 0.10 mol) to the solution.

  • Condensation Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 115°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice (approx. 100 g) and concentrated hydrochloric acid (20 mL). Stir until the ice has melted completely. The product may precipitate or separate as an oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with a saturated NaCl solution (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

experimental_workflow arrow arrow A 1. Setup Combine Malonic Acid and Pyridine in a flask. B 2. Reactant Addition Slowly add Isobutyraldehyde to the mixture. A->B C 3. Reaction Heat the mixture to reflux for 4-6 hours. B->C D 4. Quenching Cool and pour into an ice/HCl mixture. C->D E 5. Extraction Extract the aqueous mixture with Diethyl Ether. D->E F 6. Washing & Drying Wash the combined organic layers and dry over MgSO₄. E->F G 7. Concentration Remove solvent using a rotary evaporator. F->G H 8. Purification Purify the crude product via vacuum distillation. G->H I Final Product This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

4.1 Physical Properties

PropertyValueReference
IUPAC Name (2E)-4-methylpent-2-enoic acid[1]
Molecular Formula C₆H₁₀O₂[11]
Molecular Weight 114.14 g/mol [11]
Appearance Colorless to pale yellow liquid[1][4]
Odor Fatty, fruity aroma[4][11]
Boiling Point 203-204 °C @ 760 mmHg[11]
Melting Point 34-35 °C[11][12]
Density 0.950 - 0.960 g/cm³ @ 25°C[12]
Refractive Index 1.442 - 1.453 @ 20°C[12]
Solubility Slightly soluble in water; Soluble in ethanol, ether, acetone.[4][13]

4.2 Spectroscopic Data

  • ¹H NMR: Expected signals include a doublet for the two methyl groups of the isopropyl moiety, a multiplet for the adjacent CH, vinylic protons, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Signals corresponding to the carboxylic carbon, vinylic carbons, and aliphatic carbons are expected.[14]

  • IR Spectroscopy: Characteristic peaks should be observed for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch (broad, around 2500-3300 cm⁻¹), and the C=C stretch (around 1650 cm⁻¹).[14]

Safety and Handling

  • Isobutyraldehyde: Highly flammable liquid and vapor. Handle in a well-ventilated fume hood.[15]

  • Pyridine: Flammable liquid and harmful if swallowed, inhaled, or in contact with skin. It has a strong, unpleasant odor.

  • Malonic Acid: Causes skin and eye irritation.

  • This compound: Causes severe skin burns and eye damage.[11][13]

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a chemical fume hood.

Disclaimer: This protocol is intended for educational and informational purposes only and should be performed by trained professionals in a controlled laboratory setting.

References

Application Note: Esterification of 4-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note provides a detailed protocol for the synthesis of alkyl esters of 4-methyl-2-pentenoic acid via Fischer-Speier esterification. This method is a reliable and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol. The protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This compound and its esters are valuable building blocks in organic synthesis and may find applications as flavoring agents or in the preparation of more complex molecules.

The Fischer esterification is an equilibrium-driven process. To achieve high yields, the equilibrium is typically shifted towards the product side by using an excess of the alcohol reactant or by removing water as it is formed during the reaction.[1] Common catalysts for this reaction include strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids.

This document outlines the synthesis of methyl 4-methyl-2-pentenoate as a representative example. The protocol includes reaction setup, workup, purification, and characterization, along with expected yields and relevant data presented in a clear, tabular format.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compound114.14198-2000.955
Methanol32.0464.70.792
Methyl 4-methyl-2-pentenoate128.17155-157Not available
Sulfuric Acid (conc.)98.083371.84

Table 2: Experimental Results for the Synthesis of Methyl 4-methyl-2-pentenoate

ParameterValue
Yield
Theoretical Yield (g)Based on 10g of this compound: 11.23 g
Actual Yield (g)8.2 - 9.0 g
Percentage Yield (%) 73 - 80%
Purity (by GC)
Crude Product>90%
After Distillation>98%
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm)5.78 (d, 1H), 6.95 (dd, 1H), 2.45 (m, 1H), 1.05 (d, 6H), 3.70 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)167.0, 155.5, 118.0, 51.5, 31.0, 21.5
IR (neat, cm⁻¹)2960, 1725 (C=O), 1650 (C=C), 1170 (C-O)

Note: Spectroscopic data are predicted values based on standard chemical shift tables and may vary slightly.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-methyl-2-pentenoate via Fischer Esterification

This protocol describes the esterification of this compound with methanol using sulfuric acid as a catalyst.

Materials:

  • This compound (10.0 g, 87.6 mmol)

  • Methanol (100 mL, excess)

  • Concentrated sulfuric acid (1.0 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Boiling chips

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (250 mL)

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add this compound (10.0 g) and methanol (100 mL). Add a few boiling chips to ensure smooth boiling.

  • Catalyst Addition: While gently swirling the flask, slowly add concentrated sulfuric acid (1.0 mL).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved. Wash again with 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude ester by fractional distillation under reduced pressure to obtain the pure methyl 4-methyl-2-pentenoate.[2]

Mandatory Visualizations

Fischer_Esterification_Mechanism cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation R-COOH R-COOH Protonated_Acid R-C(OH)OH+ R-COOH->Protonated_Acid + H+ H+ H+ Protonated_Acid2 R-C(OH)OH+ Protonated_Acid->Protonated_Acid2 Tetrahedral_Intermediate R-C(OH)(O+H-R')OH Protonated_Acid2->Tetrahedral_Intermediate + R'-OH R'-OH R'-OH Tetrahedral_Intermediate2 R-C(OH)(O+H-R')OH Tetrahedral_Intermediate->Tetrahedral_Intermediate2 Protonated_Intermediate R-C(OH2+)(OR')OH Tetrahedral_Intermediate2->Protonated_Intermediate Protonated_Intermediate2 R-C(OH2+)(OR')OH Protonated_Intermediate->Protonated_Intermediate2 Protonated_Ester R-C(OR')=O+H Protonated_Intermediate2->Protonated_Ester - H2O Protonated_Ester2 R-C(OR')=O+H Protonated_Ester->Protonated_Ester2 H2O H2O Ester R-COOR' Protonated_Ester2->Ester - H+ H+2 H+

Caption: Mechanism of Fischer-Speier Esterification.

Esterification_Workflow Reactants 1. Mix this compound, methanol, and H₂SO₄ Reflux 2. Heat under reflux for 4-6 hours Reactants->Reflux Workup 3. Cool, add water, and extract with ether Reflux->Workup Neutralize 4. Wash with NaHCO₃ solution Workup->Neutralize Dry 5. Dry organic layer with MgSO₄ Neutralize->Dry Evaporate 6. Remove solvent by rotary evaporation Dry->Evaporate Purify 7. Purify by fractional distillation Evaporate->Purify Product Pure Methyl 4-methyl-2-pentenoate Purify->Product

Caption: Experimental workflow for the synthesis of methyl 4-methyl-2-pentenoate.

References

Application Note: Quantification of 4-Methyl-2-pentenoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-2-pentenoic acid is a branched-chain unsaturated fatty acid that may be of interest in various fields, including microbiology, food science, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the quantification of volatile and semi-volatile organic compounds. Due to the polar nature and low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound, typically a fatty acid methyl ester (FAME), for successful GC-MS analysis.[1][2] This application note provides a detailed protocol for the quantification of this compound in biological and food matrices.

Principle

The method involves the extraction of lipids, including this compound, from the sample matrix. The extracted fatty acids are then derivatized to their corresponding methyl esters (FAMEs). This is commonly achieved through esterification using a reagent such as boron trifluoride-methanol solution or acetyl chloride in methanol.[1][3] The resulting FAMEs are then separated, identified, and quantified using GC-MS. Separation is achieved on a capillary column, typically one with a polar stationary phase, which allows for the resolution of different fatty acid isomers.[4] The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Quantification is performed by generating a calibration curve using a certified standard of this compound.

Experimental Protocols

I. Sample Preparation and Lipid Extraction

A meticulous sample collection and preparation process is crucial for accurate fatty acid profiling. The following is a general guideline and may need to be optimized depending on the specific sample matrix.

Materials:

  • Sample (e.g., microbial culture, food sample, biological tissue)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Protocol:

  • Homogenize the sample if it is solid.

  • For a 1 g sample, add 10 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the mixture vigorously for 15 minutes.

  • Add 2 mL of 0.9% NaCl solution and vortex for another 2 minutes.

  • Centrifuge the mixture at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

II. Derivatization to Fatty Acid Methyl Esters (FAMEs)

Materials:

  • Dried lipid extract

  • Boron trifluoride-methanol (BF3-Methanol) solution (14% w/v) or Acetyl chloride in methanol (5% v/v)

  • Hexane

  • Saturated NaCl solution

  • Heating block or water bath

Protocol:

  • To the dried lipid extract, add 2 mL of BF3-Methanol solution or acetyl chloride in methanol.[1]

  • Tightly cap the reaction vial and heat at 60-70°C for 30-90 minutes.[5] For unsaturated fatty acids, lower temperatures and shorter times may be necessary to prevent isomerization.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex the mixture for 2 minutes.

  • Allow the phases to separate.

  • Transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.[1]

III. GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column: A polar stationary phase column such as a DB-23 (50% cyanopropyl)-methylpolysiloxane or a similar column is recommended for the separation of FAME isomers.

GC-MS Parameters (Example):

ParameterValue
GC System
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 50°C, hold for 1 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 240°C, hold for 10 min.
MS System
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Transfer Line Temp.250°C
Mass Scan Rangem/z 40-400 (for identification)
Acquisition ModeSelected Ion Monitoring (SIM) for quantification

SIM Ions for this compound methyl ester: The specific ions will need to be determined by analyzing a standard of the derivatized compound. The mass spectrum of this compound methyl ester would be used to select a quantifier ion (typically the most abundant and specific) and one or two qualifier ions.

Data Presentation

The following tables summarize representative quantitative data for the analysis of branched-chain and short-chain fatty acids using GC-MS. Please note that this data is for the general class of compounds and specific performance for this compound may vary.

Table 1: Representative Linearity and Range for Branched-Chain Fatty Acid Methyl Esters

Compound ClassLinear Range (µg/mL)Correlation Coefficient (r²)
Branched-Chain Fatty Acids0.1 - 100> 0.995

Table 2: Representative Detection and Quantification Limits for Branched-Chain Fatty Acids

Compound ClassLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Branched-Chain Fatty Acids0.01 - 0.50.03 - 1.5

Table 3: Representative Recovery for Branched-Chain Fatty Acids

MatrixSpiked Concentration (µg/mL)Recovery (%)
Biological Fluid185 - 110
Food Matrix1080 - 115

Visualizations

experimental_workflow sample Sample Collection (Biological or Food Matrix) extraction Lipid Extraction (e.g., Chloroform/Methanol) sample->extraction derivatization Derivatization to FAMEs (e.g., BF3-Methanol) extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing derivatization_pathway cluster_reactants Reactants cluster_products Products fatty_acid This compound (R-COOH) fame This compound methyl ester (R-COOCH3) fatty_acid->fame Esterification reagent Methanol (CH3OH) + Catalyst (e.g., BF3) reagent->fame water Water (H2O)

References

Application Notes & Protocols: 4-Methyl-2-pentenoic Acid as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes in complex matrices is paramount. The use of an internal standard (IS) in chromatographic methods is a fundamental strategy to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. 4-Methyl-2-pentenoic acid, a branched-chain unsaturated fatty acid, possesses properties that make it a suitable candidate as an internal standard for the analysis of other short- to medium-chain fatty acids and related volatile organic compounds in various matrices, including biological fluids, food and beverage products, and environmental samples.

This document provides detailed application notes and protocols for the proposed use of this compound as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for method development.

PropertyValueReference
Molecular Formula C6H10O2[1]
Molecular Weight 114.14 g/mol [1]
CAS Number 10321-71-8[1]
Physical State Liquid[1]
Boiling Point 203-204 °C at 760 mmHg
Solubility Slightly soluble in water; soluble in alcohol and other organic solvents.
Purity Commercially available with a purity of ≥97%[1]

Application: Quantification of Volatile Fatty Acids in Fermented Beverages

This section outlines a protocol for the quantification of volatile fatty acids in fermented beverages, such as beer, using this compound as an internal standard. This method is based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol

1. Materials and Reagents

  • Internal Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards containing the target volatile fatty acids at concentrations ranging from 0.1 to 50 µg/mL in a matrix blank (e.g., a 3% ethanol solution).

  • Sample Preparation: Spike a known volume of the internal standard stock solution into each calibration standard and sample to achieve a final concentration of 5 µg/mL.

  • Reagents: Sodium chloride (analytical grade), Methanol (HPLC grade), and a C3-C30 n-alkane mixture for retention index calculation.

2. Sample Preparation (HS-SPME)

  • Transfer 5 mL of the beverage sample (or calibration standard) into a 20 mL headspace vial.

  • Add 25 µL of the this compound internal standard solution.

  • Add 1.5 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds.

  • Immediately seal the vial with a silicone septum cap.

  • Equilibrate the sample in a water bath at 40°C for 30 minutes.

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes for extraction.

3. GC-MS Parameters

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-FFAP (60 m x 0.25 mm x 0.25 µm) or equivalent polar capillary column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250°C
Injection Mode Splitless
Oven Temperature Program Initial temperature of 40°C held for 3 min, ramped at 5°C/min to 230°C, and held for 5 min.
MS Transfer Line Temp 250°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-350

4. Data Analysis and Quantification

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

  • The concentration of the analyte in the samples is then determined from the calibration curve.

Hypothetical Quantitative Data

The following table presents example validation data for the quantification of three representative volatile fatty acids using this compound as an internal standard.

AnalyteRetention Time (min)Quantifier Ion (m/z)Calibration Range (µg/mL)
This compound (IS) ~15.5 114 - -
Hexanoic Acid~16.2600.1 - 500.998
Octanoic Acid~19.8600.1 - 500.997
Decanoic Acid~23.5730.1 - 500.999

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Beverage Sample add_is Spike with This compound sample->add_is add_nacl Add NaCl add_is->add_nacl equilibration Equilibrate at 40°C add_nacl->equilibration hs_spme HS-SPME Extraction equilibration->hs_spme gcms GC-MS Analysis hs_spme->gcms peak_integration Peak Integration gcms->peak_integration ratio_calc Calculate Area Ratios (Analyte/IS) peak_integration->ratio_calc calibration Calibration Curve ratio_calc->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantification of volatile fatty acids using HS-SPME-GC-MS.

logical_relationship is Internal Standard (this compound) sample_prep Sample Preparation (Extraction, Derivatization) is->sample_prep analyte Analyte (e.g., Hexanoic Acid) analyte->sample_prep injection GC Injection sample_prep->injection instrument_response Instrument Response (MS Detection) injection->instrument_response ratio Peak Area Ratio (Analyte / IS) instrument_response->ratio quantification Accurate Quantification ratio->quantification

Caption: Rationale for using an internal standard in quantitative analysis.

This compound is a promising candidate for use as an internal standard in the GC-MS analysis of volatile fatty acids and other related compounds. Its chemical properties and chromatographic behavior, as demonstrated in studies where it has been identified as an analyte, suggest it would provide reliable performance for correcting analytical variability. The protocols and data presented here provide a solid foundation for researchers to develop and validate robust quantitative methods using this compound as an internal standard. As with any analytical method, validation of performance characteristics such as linearity, accuracy, precision, and selectivity is essential before application to routine sample analysis.

References

Application Notes and Protocols for the Synthesis of Rhinoceros Beetle Aggregation Pheromone from 4-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis of (S)-4-methyloctanoic acid and its corresponding ethyl ester, key components of the aggregation pheromone of the rhinoceros beetle (Oryctes rhinoceros), a significant pest of palm trees.[1][2] While various synthetic routes to this pheromone have been established, this guide outlines a scientifically plausible pathway utilizing 4-methyl-2-pentenoic acid as a readily available starting material. The proposed synthesis leverages key transformations in asymmetric catalysis and standard organic reactions to achieve the target chiral molecule.

The stereochemistry of pheromones is often crucial for their biological activity.[3] Therefore, the protocols detailed below focus on achieving the desired (S)-enantiomer of 4-methyloctanoic acid, which can then be esterified to produce ethyl (S)-4-methyloctanoate.

Proposed Synthetic Pathway

The overall synthetic strategy involves three key stages:

  • Asymmetric Reduction: Stereoselective reduction of the carbon-carbon double bond in this compound to establish the chiral center at the C-4 position, yielding (S)-4-methylpentanoic acid.

  • Chain Elongation: Extension of the carbon chain of (S)-4-methylpentanoic acid by three carbons to form (S)-4-methyloctanoic acid.

  • Esterification: Conversion of (S)-4-methyloctanoic acid to its ethyl ester, ethyl (S)-4-methyloctanoate.

This pathway is illustrated in the following workflow diagram:

G cluster_0 Stage 1: Asymmetric Reduction cluster_1 Stage 2: Chain Elongation cluster_2 Stage 3: Esterification 4-Methyl-2-pentenoic_acid This compound S-4-Methylpentanoic_acid (S)-4-Methylpentanoic acid 4-Methyl-2-pentenoic_acid->S-4-Methylpentanoic_acid Asymmetric Hydrosilylation/ Reduction S-4-Methylpentanoic_acid_2 (S)-4-Methylpentanoic acid S-4-Methyloctanoic_acid (S)-4-Methyloctanoic acid S-4-Methylpentanoic_acid_2->S-4-Methyloctanoic_acid Conversion to Acid Chloride, then Grignard Reaction S-4-Methyloctanoic_acid_2 (S)-4-Methyloctanoic acid Ethyl_S-4-methyloctanoate Ethyl (S)-4-methyloctanoate S-4-Methyloctanoic_acid_2->Ethyl_S-4-methyloctanoate Fischer Esterification

Caption: Proposed synthetic workflow for the pheromone.

Key Experimental Protocols

Protocol 1: Asymmetric Reduction of this compound

This protocol describes the asymmetric reduction of the α,β-unsaturated carboxylic acid to introduce the desired stereocenter. A well-established method for this transformation is asymmetric hydrosilylation followed by hydrolysis.

Materials:

  • This compound

  • Chiral rhodium or copper catalyst (e.g., [Rh(COD)Cl]₂ with a chiral phosphine ligand like (S)-BINAP)

  • Diphenylsilane (Ph₂SiH₂)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral rhodium catalyst precursor and the chiral ligand in anhydrous THF. Stir the solution at room temperature for 30 minutes to allow for complex formation.

  • Add this compound to the catalyst solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add diphenylsilane dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by slowly adding 1 M HCl at 0 °C.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude (S)-4-methylpentanoic acid.

  • Purify the product by column chromatography on silica gel.

Expected Yield and Purity:

ParameterExpected Value
Yield70-90%
Enantiomeric Excess (ee)>90%
Protocol 2: Chain Elongation via Grignard Reaction

This protocol details the conversion of (S)-4-methylpentanoic acid into (S)-4-methyloctanoic acid. This is achieved by first converting the carboxylic acid to an acid chloride, followed by a Grignard reaction with propylmagnesium bromide in the presence of a copper catalyst.

Materials:

  • (S)-4-methylpentanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Propylmagnesium bromide (in diethyl ether)

  • Copper(I) iodide (CuI)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, dissolve (S)-4-methylpentanoic acid in anhydrous DCM. Add thionyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude (S)-4-methylpentanoyl chloride.

  • Grignard Reaction: In a separate flame-dried, two-neck round-bottom flask under an inert atmosphere, add CuI and anhydrous diethyl ether. Cool the suspension to -20 °C.

  • Slowly add the propylmagnesium bromide solution to the CuI suspension and stir for 15 minutes to form the Gilman cuprate.

  • Add the crude (S)-4-methylpentanoyl chloride (dissolved in a small amount of anhydrous diethyl ether) dropwise to the Gilman cuprate solution at -20 °C.

  • Allow the reaction to stir at -20 °C for 2 hours, then warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Acidify the mixture with 1 M HCl to a pH of approximately 2.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure. The resulting ketone is then reduced (e.g., using Wolff-Kishner or Clemmensen reduction) and the terminal alcohol is oxidized to the carboxylic acid to yield (S)-4-methyloctanoic acid. A more direct, albeit advanced, method would involve a cross-coupling reaction.

  • Purify the final product by column chromatography or distillation.

Expected Yield:

ParameterExpected Value
Overall Yield (from acid)50-70%
Protocol 3: Fischer Esterification to Ethyl (S)-4-methyloctanoate

This protocol describes the final step of converting the synthesized (S)-4-methyloctanoic acid into the active pheromone component, ethyl (S)-4-methyloctanoate.

Materials:

  • (S)-4-methyloctanoic acid

  • Absolute ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve (S)-4-methyloctanoic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ until effervescence ceases.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude ethyl (S)-4-methyloctanoate.

  • Purify the product by column chromatography on silica gel or by distillation.

Expected Yield and Purity:

ParameterExpected Value
Yield80-95%
Purity (by GC)>98%

Alternative Established Synthetic Approaches

For comparison, several highly effective methods for the asymmetric synthesis of 4-methyloctanoic acid and its derivatives have been reported in the literature. These provide alternative strategies for researchers.

G Start Chiral Starting Materials or Prochiral Substrates MacMillan MacMillan Organocatalyzed Cross-Aldol Reaction Start->MacMillan ChiralAux Chiral Auxiliary-Mediated Alkylation (e.g., Pseudoephedrine) Start->ChiralAux Enzymatic Enzymatic Resolution of Racemic Acid/Ester Start->Enzymatic Pheromone (S)-4-Methyloctanoic Acid or Ethyl Ester MacMillan->Pheromone ChiralAux->Pheromone Enzymatic->Pheromone

Caption: Established routes to the target pheromone.

Summary of Alternative Syntheses:

Synthetic MethodKey FeaturesTypical YieldTypical Enantioselectivity (ee)Reference
MacMillan Organocatalyzed Cross-Aldol ReactionUtilizes a chiral imidazolidinone catalyst for the key C-C bond formation.[4]GoodHigh[4]
Chiral Auxiliary-Mediated AlkylationEmploys a recoverable chiral auxiliary (e.g., pseudoephedrine) to direct stereoselective alkylation.[1]Good to ExcellentHigh[1]
Enzymatic ResolutionUses lipases to selectively resolve a racemic mixture of the acid or ester.[5]~50% (for one enantiomer)Excellent[5]

Conclusion

The proposed synthetic pathway starting from this compound offers a viable and instructive route to the rhinoceros beetle aggregation pheromone, (S)-4-methyloctanoic acid, and its ethyl ester. This approach, grounded in fundamental organic transformations and principles of asymmetric synthesis, provides a valuable framework for researchers in pheromone synthesis and chemical ecology. The detailed protocols and comparison with established methods offer a comprehensive resource for the development and optimization of pheromone production for pest management applications.

References

Application of 4-Methyl-2-pentenoic Acid in Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-pentenoic acid is a methyl-branched, unsaturated fatty acid. As a member of the branched-chain fatty acid (BCFA) family, it is involved in lipid and fatty acid metabolism. BCFAs are found in various biological systems and are known to play roles in maintaining cell membrane fluidity and can be derived from the catabolism of branched-chain amino acids. While research specifically targeting this compound in human metabolomics is limited, its presence has been noted in human volatile profiles, specifically in breath and skin secretions, suggesting endogenous metabolic pathways[1]. This document provides an overview of its potential applications in metabolomics, along with detailed protocols for its analysis.

Application in Metabolomics

The analysis of this compound and other BCFAs in metabolomics can provide insights into various physiological and pathological states. Alterations in the profiles of BCFAs may be indicative of metabolic shifts associated with gut microbiome activity, dietary intake, or inborn errors of metabolism. Although not yet established as a specific biomarker for any disease, its detection in human samples warrants further investigation into its potential clinical relevance.

One study on the metabolomic profile of balsamic vinegar utilized Gas Chromatography-Mass Spectrometry (GC-MS) to semi-quantify various volatile compounds, including this compound. This provides a basis for its analytical characterization and relative quantification in complex matrices[2].

Quantitative Data

To date, there is a scarcity of studies reporting the absolute quantification of this compound in human biological fluids such as plasma, serum, or urine in a metabolomics context. However, a semi-quantitative analysis was performed in a study of balsamic vinegars, which can serve as a reference for relative abundance.

Table 1: Semi-Quantitative Analysis of this compound in Balsamic Vinegar Samples [2]

Sample TypeMean Relative Peak Area (± SD)
Balsamic Vinegar (Sample 1)0.03 ± 0.00
Balsamic Vinegar (Sample 2)Not Detected
Balsamic Vinegar (Sample 3)0.04 ± 0.01
Balsamic Vinegar (Sample 4)0.05 ± 0.01
Balsamic Vinegar (Sample 5)Not Detected
Balsamic Vinegar (Sample 6)0.03 ± 0.00

Note: The data represents the relative peak area and not absolute concentrations.

Experimental Protocols

The following protocols are detailed methodologies for the analysis of short-chain and branched-chain fatty acids, including this compound, using Gas Chromatography-Mass Spectrometry (GC-MS), a commonly employed technique for such volatile and semi-volatile compounds.

Protocol 1: GC-MS Analysis of this compound in Biological Samples (General Protocol)

This protocol is a generalized procedure for the extraction and derivatization of organic acids from biological fluids like urine, adapted from established methods for organic acid profiling.

1. Sample Preparation and Extraction:

  • Internal Standard Addition: To a 1 mL aliquot of the biological sample (e.g., urine), add a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled version of a related fatty acid).

  • Acidification: Adjust the pH of the sample to <2 by adding concentrated hydrochloric acid.

  • Solvent Extraction: Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate. Vortex the mixture for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

2. Derivatization (Trimethylsilylation):

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Seal the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • Cool the sample to room temperature before injection into the GC-MS system.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system (or equivalent).

  • Mass Spectrometer: Agilent 5975C MS detector (or equivalent).

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 5°C/min.

    • Ramp to 280°C at a rate of 15°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

4. Data Analysis:

  • Identify the TMS derivative of this compound based on its retention time and mass spectrum. The predicted mass spectrum for the non-derivatized form can be found in databases like the Human Metabolome Database (HMDB).

  • Quantify the analyte by comparing the peak area of its characteristic ions to that of the internal standard.

Signaling Pathways and Logical Relationships

The metabolic origin of this compound is likely linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. The breakdown of these amino acids produces branched-chain acyl-CoA intermediates that can be further metabolized into various branched-chain fatty acids.

BCAA_Metabolism cluster_BCAA Branched-Chain Amino Acids cluster_AcylCoA Branched-Chain Acyl-CoA cluster_BCFA Branched-Chain Fatty Acid Synthesis Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Isoleucine Isoleucine Methylbutyryl_CoA 2-Methylbutyryl-CoA Isoleucine->Methylbutyryl_CoA Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA BCFA_synthesis Fatty Acid Synthase System Isovaleryl_CoA->BCFA_synthesis Methylbutyryl_CoA->BCFA_synthesis Isobutyryl_CoA->BCFA_synthesis 4_Methyl_2_pentenoic_acid This compound BCFA_synthesis->4_Methyl_2_pentenoic_acid

Caption: Proposed metabolic pathway for the biosynthesis of this compound from branched-chain amino acids.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a metabolomics study.

Experimental_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Urine, Plasma) Extraction 2. Liquid-Liquid Extraction Sample_Collection->Extraction Derivatization 3. Chemical Derivatization (e.g., Silylation) Extraction->Derivatization GCMS_Analysis 4. GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing 5. Data Processing (Peak Identification, Integration) GCMS_Analysis->Data_Processing Statistical_Analysis 6. Statistical Analysis Data_Processing->Statistical_Analysis Biomarker_Discovery 7. Biomarker Discovery and Pathway Analysis Statistical_Analysis->Biomarker_Discovery

Caption: A standard workflow for metabolomics analysis of this compound.

References

Application Notes and Protocols for 4-Methyl-2-pentenoic Acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-pentenoic acid is a short-chain fatty acid that, while not extensively documented as a direct enzyme inhibitor, serves as a valuable substrate for studying enzyme inhibition, particularly through its metabolic derivatives. Analogous to the well-studied 4-pentenoic acid, it is presumed to be metabolized within the mitochondrial matrix to a reactive intermediate. This intermediate, a derivative of this compound, is hypothesized to be the active inhibitor of key enzymes involved in fatty acid metabolism.

These application notes provide a framework for investigating the inhibitory potential of this compound by focusing on the enzymes known to be targeted by the metabolites of its structural analog. The primary targets identified are Carnitine Acetyltransferase (CAT) and 3-Ketoacyl-CoA Thiolase , both crucial for cellular energy homeostasis.

The protocols outlined below describe methods to assess the inhibitory activity of this compound's metabolites on these enzymes. It is important to note that this compound likely requires bioactivation to its CoA derivative and subsequent metabolism to exert its inhibitory effects.

Metabolic Activation of this compound

The inhibitory action of 4-pentenoic acid is attributed to its metabolic conversion to 3-keto-4-pentenoyl-CoA.[1] It is hypothesized that this compound follows a similar bioactivation pathway. The initial step is the conversion to its coenzyme A (CoA) thioester, 4-methyl-2-pentenoyl-CoA, by an acyl-CoA synthetase. This intermediate is then further metabolized through the β-oxidation pathway to yield the active inhibitor, a methylated analog of 3-keto-4-pentenoyl-CoA.

G cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix 4M2P This compound 4M2P_CoA 4-Methyl-2-pentenoyl-CoA 4M2P->4M2P_CoA Acyl-CoA Synthetase BetaOx β-Oxidation Pathway 4M2P_CoA->BetaOx Metabolism Metabolite Putative Active Inhibitor (e.g., 3-Keto-4-methyl-pentenoyl-CoA) CAT Carnitine Acetyltransferase Metabolite->CAT Inhibition Thiolase 3-Ketoacyl-CoA Thiolase Metabolite->Thiolase Inhibition BetaOx->Metabolite

Hypothesized metabolic activation of this compound.

Target Enzymes and Mechanism of Inhibition

Carnitine Acetyltransferase (CAT)

Carnitine Acetyltransferase (EC 2.3.1.7) is a mitochondrial enzyme that facilitates the transport of acetyl-CoA across the inner mitochondrial membrane by catalyzing the reversible transfer of an acetyl group from coenzyme A to carnitine. Studies on the analog, 4-pentenoic acid, have shown that its metabolite, 3-keto-4-pentenoyl-CoA, is an active-site-directed and irreversible inhibitor of carnitine acetyltransferase.[2] The inhibition is dependent on the presence of L-carnitine.[2]

3-Ketoacyl-CoA Thiolase

3-Ketoacyl-CoA thiolase (EC 2.3.1.16) is a key enzyme in the β-oxidation of fatty acids, catalyzing the final step where a 3-ketoacyl-CoA is cleaved into a shorter acyl-CoA and acetyl-CoA. The metabolite of 4-pentenoic acid, 3-keto-4-pentenoyl-CoA, has been identified as a potent inhibitor of this enzyme, exhibiting both reversible and irreversible inhibition.[1]

Data Presentation

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table provides a template for presenting such data. Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific quantitative data for the metabolites of this compound are not currently available in the literature.

Target EnzymeInhibitorIC50 (µM)Ki (µM)Inhibition Type
Carnitine Acetyltransferase3-Keto-4-methyl-pentenoyl-CoA (putative)155Active-site directed, Irreversible (hypothesized)
3-Ketoacyl-CoA Thiolase3-Keto-4-methyl-pentenoyl-CoA (putative)2510Mixed (Reversible and Irreversible, hypothesized)

Experimental Protocols

The following are detailed protocols for assaying the activity of the target enzymes and for determining the inhibitory effects of this compound metabolites.

General Workflow for Enzyme Inhibition Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of This compound metabolite (or generate in situ) mix Mix enzyme and inhibitor (pre-incubation) prep_inhibitor->mix prep_enzyme Prepare enzyme solution prep_enzyme->mix prep_substrate Prepare substrate solution initiate Initiate reaction by adding substrate prep_substrate->initiate mix->initiate measure Measure enzyme activity (e.g., change in absorbance) initiate->measure calculate Calculate percent inhibition measure->calculate determine_ic50 Determine IC50 value calculate->determine_ic50

General workflow for enzyme inhibition screening.

Protocol 1: Carnitine Acetyltransferase (CAT) Inhibition Assay

This protocol is a continuous spectrophotometric assay that measures the production of Coenzyme A (CoA-SH) through its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that absorbs at 412 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.8)

  • L-Carnitine solution (10 mM)

  • Acetyl-CoA solution (5 mM)

  • DTNB solution (2 mM in buffer)

  • Purified carnitine acetyltransferase

  • Metabolite of this compound (or a system for its in situ generation)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare the reaction mixture: In each well of a microplate, prepare a reaction mixture containing:

    • 150 µL Tris-HCl buffer

    • 20 µL L-Carnitine solution

    • 10 µL DTNB solution

  • Inhibitor Addition: Add 10 µL of various concentrations of the this compound metabolite solution (or control vehicle) to the appropriate wells.

  • Enzyme Addition: Add 10 µL of the carnitine acetyltransferase solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of Acetyl-CoA solution to each well.

  • Measurement: Immediately begin monitoring the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: 3-Ketoacyl-CoA Thiolase Inhibition Assay

This protocol is a direct, continuous spectrophotometric assay that measures the cleavage of a 3-ketoacyl-CoA substrate by monitoring the decrease in absorbance at 303 nm, which corresponds to the disappearance of the enolate form of the substrate.

Materials:

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Magnesium chloride (MgCl₂) solution (25 mM)

  • Coenzyme A (CoA) solution (10 mM)

  • 3-Ketoacyl-CoA substrate (e.g., acetoacetyl-CoA) solution (1 mM)

  • Purified 3-ketoacyl-CoA thiolase

  • Metabolite of this compound

  • UV-transparent cuvettes or microplate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 303 nm

Procedure:

  • Prepare the reaction mixture: In a UV-transparent cuvette, prepare a reaction mixture containing:

    • 800 µL Potassium phosphate buffer

    • 50 µL MgCl₂ solution

    • 50 µL 3-Ketoacyl-CoA substrate solution

  • Inhibitor Addition: Add 10 µL of various concentrations of the this compound metabolite solution (or control vehicle).

  • Enzyme Addition: Add 10 µL of the 3-ketoacyl-CoA thiolase solution.

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of CoA solution.

  • Measurement: Immediately monitor the decrease in absorbance at 303 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the control.

    • Determine the IC50 value as described in Protocol 1.

Conclusion

While direct evidence for the inhibitory activity of this compound is limited, its structural similarity to 4-pentenoic acid suggests a strong potential for its metabolites to act as inhibitors of key enzymes in fatty acid metabolism. The protocols and information provided herein offer a comprehensive guide for researchers to investigate this potential, characterize the mechanism of inhibition, and quantify the inhibitory potency. Such studies are valuable for understanding metabolic regulation and for the development of novel therapeutic agents targeting metabolic pathways.

References

Application Notes and Protocols: Derivatization of 4-Methyl-2-pentenoic Acid for Improved Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-2-pentenoic acid is a branched-chain unsaturated fatty acid that can be challenging to analyze directly by gas chromatography (GC). Its carboxylic acid functional group leads to high polarity and low volatility, which can result in poor peak shape (tailing), low sensitivity, and potential interactions with the GC column stationary phase.[1][2] To overcome these analytical challenges, derivatization is a crucial sample preparation step. This process modifies the carboxylic acid group into a less polar and more volatile functional group, thereby improving chromatographic performance.

This document provides detailed application notes and protocols for two common derivatization techniques for this compound: Esterification to form a fatty acid methyl ester (FAME) and Silylation to form a trimethylsilyl (TMS) ester. These methods are widely applicable to short-chain fatty acids and are suitable for researchers, scientists, and drug development professionals aiming for robust and reliable GC analysis.

Derivatization Strategies for this compound

The primary goal of derivatization is to replace the active hydrogen in the carboxylic acid group with a non-polar group, which reduces intermolecular hydrogen bonding and increases volatility.

Esterification with BF3-Methanol

Esterification converts the carboxylic acid to its corresponding methyl ester. Boron trifluoride (BF3) in methanol is a widely used and effective reagent for this purpose.[2] The reaction is typically carried out under mild heating and results in a stable derivative suitable for GC analysis.

Silylation with BSTFA

Silylation involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and powerful silylating reagent.[2] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate.[2] Silylation is a versatile technique that can also derivatize other functional groups like hydroxyls and amines.[2]

Quantitative Data Summary

The following table summarizes representative quantitative data for the GC analysis of short-chain fatty acids after derivatization. Please note that these values are illustrative and can vary depending on the specific GC system, column, and analytical conditions. Specific data for this compound is limited; therefore, data for similar compounds are presented.

ParameterMethyl Ester (via BF3-Methanol)TMS-Ester (via BSTFA)Underivatized Acid
Retention Time ShorterShorterLonger, variable
Peak Shape SymmetricalSymmetricalTailing
Volatility IncreasedIncreasedLow
Limit of Detection (LOD) Low (e.g., ng/mL range)Low (e.g., ng/mL to pg/mL range)High
Limit of Quantification (LOQ) Low (e.g., ng/mL range)Low (e.g., ng/mL to pg/mL range)High
Reproducibility HighHighLow

Experimental Protocols

Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. BF3-methanol and BSTFA are corrosive and moisture-sensitive.

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol describes the conversion of this compound to its methyl ester.

Materials:

  • This compound standard or sample extract

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and tips

  • GC vials with inserts

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or hexane) at a concentration of approximately 1 mg/mL.

  • Reaction Setup: In a reaction vial, add 100 µL of the this compound solution.

  • Reagent Addition: Add 200 µL of 14% BF3-Methanol to the reaction vial.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60°C for 30 minutes.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial.

  • Phase Separation: Vortex the mixture vigorously for 1 minute and then allow the layers to separate.

  • Collection of Organic Layer: Carefully transfer the upper hexane layer containing the methyl ester derivative to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried hexane extract to a GC vial for analysis.

Protocol 2: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This protocol details the formation of the trimethylsilyl (TMS) ester of this compound.

Materials:

  • This compound standard or sample extract (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane, GC grade)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and tips

  • GC vials with inserts

Procedure:

  • Sample Preparation: Ensure the this compound sample is free of water. If in an aqueous solution, evaporate to dryness under a stream of nitrogen. Reconstitute the dried residue in 100 µL of an aprotic solvent.

  • Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the reaction vial.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample can be directly injected into the GC-MS system. If necessary, the sample can be diluted with an aprotic solvent before analysis.

Visualizations

Workflow for Improved GC Analysis via Derivatization

General Workflow for Improved GC Analysis of this compound A This compound Sample B Derivatization A->B C Esterification (BF3-Methanol) B->C Method 1 D Silylation (BSTFA) B->D Method 2 E Volatile & Thermally Stable Derivative C->E D->E F GC Analysis E->F G Improved Peak Shape & Sensitivity F->G

Caption: General workflow for enhancing GC analysis through derivatization.

Experimental Workflow for Esterification

Esterification Protocol Workflow cluster_0 Reaction cluster_1 Extraction cluster_2 Final Preparation A Sample + BF3-Methanol B Vortex & Heat (60°C, 30 min) A->B C Add Hexane & Saturated NaCl B->C D Vortex & Separate Phases C->D E Collect Hexane Layer D->E F Dry with Na2SO4 E->F G Transfer to GC Vial F->G H GC Analysis G->H Inject into GC

Caption: Step-by-step workflow for the esterification protocol.

Experimental Workflow for Silylation

Silylation Protocol Workflow cluster_0 Reaction cluster_1 Final Preparation A Dry Sample + Aprotic Solvent B Add BSTFA + 1% TMCS A->B C Vortex & Heat (70°C, 30 min) B->C D Cool to Room Temperature C->D E Direct Injection or Dilution D->E F GC Analysis E->F Inject into GC

Caption: Step-by-step workflow for the silylation protocol.

Conclusion

Derivatization of this compound through either esterification with BF3-Methanol or silylation with BSTFA significantly improves its chromatographic behavior in GC analysis. The choice between the two methods may depend on the sample matrix, the presence of other analytes, and the specific requirements of the analysis. Esterification is a robust and specific method for carboxylic acids, while silylation is a powerful and versatile technique that can derivatize multiple functional groups simultaneously. By following the detailed protocols provided, researchers can achieve reliable and reproducible quantification of this compound and other short-chain fatty acids.

References

Application Note: Solid-Phase Extraction of 4-Methyl-2-pentenoic Acid from Biological Fluids for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the extraction and quantification of 4-Methyl-2-pentenoic acid, a branched-chain unsaturated fatty acid, from biological fluids such as plasma and serum. The protocol employs a solid-phase extraction (SPE) cleanup followed by derivatization and analysis using gas chromatography-mass spectrometry (GC-MS). This methodology is crucial for researchers and scientists in the fields of metabolomics, drug development, and clinical diagnostics, enabling the accurate measurement of this and other short- to medium-chain fatty acids in complex biological matrices.

Introduction

This compound is a methyl-branched fatty acid that can be an intermediate in the metabolism of branched-chain amino acids.[1][2] Its accurate quantification in biological fluids is essential for studying various physiological and pathological states. Solid-phase extraction offers a significant advantage over traditional liquid-liquid extraction by providing cleaner extracts, higher analyte recovery, and reduced solvent consumption. This application note provides a detailed protocol for the isolation of this compound using reversed-phase SPE, followed by derivatization to its methyl ester for enhanced volatility and improved chromatographic performance in GC-MS analysis.

Experimental

Materials and Reagents

  • SPE Cartridges: Reversed-phase C18 cartridges (e.g., 100 mg/1 mL)

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Hexane (GC grade), Water (LC-MS grade)

  • Reagents: 0.1% Formic Acid in water, Derivatization agent (e.g., Methanolic HCl or BF3/Methanol), Internal Standard (e.g., a deuterated analog or a structurally similar fatty acid not present in the sample)

  • Biological Fluid: Plasma or Serum

Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Centrifuge

  • Vortex Mixer

Protocols

Sample Pre-treatment
  • Thaw frozen plasma or serum samples on ice.

  • To 500 µL of the sample in a centrifuge tube, add 1 mL of cold methanol containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for SPE.

Solid-Phase Extraction (SPE)
  • Conditioning: Place the C18 SPE cartridges on the vacuum manifold. Pass 2 mL of methanol through each cartridge.

  • Equilibration: Pass 2 mL of water (acidified with 0.1% formic acid to neutralize the carboxyl group of the analyte for better retention) through each cartridge. Do not allow the cartridge to dry.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of water containing 5% methanol to remove polar interferences.

    • Wash the cartridge with 2 mL of 40% methanol in water to remove less hydrophobic interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the this compound and other retained fatty acids with 2 mL of acetonitrile into a clean collection tube.

Derivatization for GC-MS Analysis
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Methylation: To the dried residue, add 200 µL of a methylating agent (e.g., 2% methanolic HCl or 14% BF3/Methanol).

  • Reaction: Cap the tube tightly and heat at 60°C for 30 minutes to form the fatty acid methyl esters (FAMEs).

  • Extraction: After cooling, add 500 µL of hexane and 200 µL of water. Vortex for 1 minute.

  • Collection: Centrifuge briefly to separate the layers. Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

GC-MS Analysis
  • GC Column: A suitable capillary column for fatty acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operated in electron ionization (EI) mode with a scan range of m/z 50-350. For quantitative analysis, selected ion monitoring (SIM) can be used based on the characteristic ions of the this compound methyl ester.

Quantitative Data

The following tables present representative quantitative data for the SPE of short- and medium-chain fatty acids from biological matrices. While specific data for this compound is limited in the literature, these values provide an expected performance range for the described method.

Table 1: Recovery of Short-Chain Fatty Acids using Polymeric SPE

AnalyteSpiked ConcentrationMean Recovery (%)RSD (%)
Acetic AcidLow98.35.2
High105.13.8
Propionic AcidLow99.54.7
High108.22.9
Isobutyric AcidLow101.73.5
High103.42.1
Butyric AcidLow102.33.1
High104.81.9
Isovaleric AcidLow103.82.8
High105.61.5
Valeric AcidLow104.12.5
High106.21.3
Hexanoic AcidLow105.72.1
High107.91.1

Data adapted from a study on SCFAs using a polymeric SPE sorbent, which demonstrates the expected high recovery for this class of compounds.[3]

Table 2: Reproducibility of Reversed-Phase (C18) SPE for Fatty Acid Analysis

Fatty AcidMatrixIntra-day RSD (%)Inter-day RSD (%)
Palmitic acid (C16:0)Plasma< 5< 7
Oleic acid (C18:1n9)Plasma< 5< 8
Linoleic acid (C18:2n6)Plasma< 6< 9
Arachidonic acid (C20:4n6)Plasma< 7< 10

Data adapted from a study on long-chain fatty acids, indicating the high reproducibility achievable with C18 SPE from plasma.[4]

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Fatty Acids by GC-MS after SPE and Derivatization

Analyte CategoryExpected LOD (ng/mL)Expected LOQ (ng/mL)
Short to Medium-Chain Fatty Acids0.5 - 51.5 - 15

Estimated values based on typical GC-MS sensitivity for derivatized fatty acids.

Visualizations

SPE_Workflow Sample Biological Fluid (Plasma/Serum) Precipitation Protein Precipitation (Cold Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (C18) Supernatant->SPE 1. Condition 2. Equilibrate 3. Load Sample 4. Wash 5. Elute Eluate Eluate Collection SPE->Eluate Evaporation Evaporation (Nitrogen Stream) Eluate->Evaporation Derivatization Derivatization (Methylation) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Caption: Workflow for the solid-phase extraction and analysis of this compound.

BCFA_Metabolism Leucine Leucine (Branched-Chain Amino Acid) BCAT Branched-Chain Amino Acid Transaminase (BCAT) Leucine->BCAT KIC α-Ketoisocaproate (4-Methyl-2-oxopentanoic acid) BCAT->KIC Transamination BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex KIC->BCKDH Oxidative Decarboxylation Metabolite This compound (Potential Intermediate) KIC->Metabolite Alternate Pathway IsovalerylCoA Isovaleryl-CoA BCKDH->IsovalerylCoA BetaOxidation Further Metabolism (e.g., β-oxidation) IsovalerylCoA->BetaOxidation Metabolite->BetaOxidation

Caption: Simplified metabolic pathway of Leucine catabolism.

Conclusion

The solid-phase extraction method detailed in this application note provides an effective and reproducible workflow for the isolation of this compound from complex biological fluids. The subsequent derivatization and GC-MS analysis allow for sensitive and accurate quantification. This protocol can be readily adapted for the analysis of other short- and medium-chain fatty acids, making it a valuable tool for researchers in various scientific disciplines.

References

Application Notes and Protocols for the Structural Elucidation of 4-Methyl-2-pentenoic Acid Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules, including derivatives of 4-Methyl-2-pentenoic acid. This class of compounds, characterized by an α,β-unsaturated carboxylic acid moiety and a branched alkyl chain, is of interest in various fields, including flavor and fragrance chemistry, as well as building blocks for pharmaceutical synthesis. This document provides detailed application notes and protocols for the analysis of these derivatives using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

Structural Elucidation Workflow

The comprehensive structural analysis of a this compound derivative by NMR spectroscopy follows a logical progression. The workflow begins with the acquisition of standard 1D spectra to identify the types and numbers of protons and carbons, followed by 2D NMR experiments to establish connectivity and piece together the molecular structure.

Elucidation_Logic cluster_1H ¹H Signals cluster_13C ¹³C Signals H2 H-2 (7.10 ppm) H3 H-3 (5.85 ppm) H2->H3 COSY C1 C-1 (172.5 ppm) H2->C1 ²J C2 C-2 (152.0 ppm) H2->C2 HSQC C4 C-4 (34.0 ppm) H2->C4 ³J H4 H-4 (2.45 ppm) H3->H4 COSY H3->C1 ²J C3 C-3 (120.5 ppm) H3->C3 HSQC C56 C-5,6 (21.5 ppm) H3->C56 ³J H56 H-5,6 (1.05 ppm) H4->H56 COSY H4->C2 ²J H4->C3 ²J H4->C4 HSQC H56->C3 ³J H56->C4 ²J H56->C56 HSQC

Application Notes and Protocols for the Polymerization of 4-Methyl-2-pentenoic Acid in Novel Polymer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a hypothetical framework for the synthesis and characterization of poly(4-Methyl-2-pentenoic acid) and its potential applications, particularly in the development of photosensitive resins and drug delivery systems. The experimental protocols are based on well-established procedures for analogous monomers and are intended to serve as a starting point for research and development.

Section 1: Properties of this compound

A summary of the key physical and chemical properties of the this compound monomer is presented in Table 1.

PropertyValue
Chemical Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 203-204 °C
Melting Point 35 °C
Solubility Slightly soluble in water; soluble in polar organic solvents (e.g., ethanol, acetone)
CAS Number 10321-71-8

Section 2: Hypothetical Properties of Poly(this compound)

The following table summarizes the expected properties of poly(this compound) synthesized via free-radical polymerization. These values are illustrative and would need to be confirmed experimentally.

PropertyExpected Value Range
Number Average Molecular Weight (Mn) 10,000 - 50,000 g/mol
Weight Average Molecular Weight (Mw) 20,000 - 100,000 g/mol
Polydispersity Index (PDI) 1.5 - 2.5
Glass Transition Temperature (Tg) 80 - 120 °C
Thermal Decomposition Temperature (Td) > 250 °C
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, THF); insoluble in water at neutral pH

Section 3: Experimental Protocols

Protocol for Free-Radical Solution Polymerization of this compound

This protocol describes a typical free-radical solution polymerization of this compound using 2,2'-azobis(2-methylpropionitrile) (AIBN) as the initiator.

Materials:

  • This compound (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Anhydrous N,N-dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

  • Round-bottom flask with a magnetic stirrer, condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Monomer and Initiator Preparation: In a 100 mL round-bottom flask, dissolve 10 g (0.0876 mol) of this compound and 0.144 g (0.876 mmol, 1 mol% relative to monomer) of AIBN in 50 mL of anhydrous DMF.

  • Inert Atmosphere: Purge the reaction mixture with dry nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization Reaction: While maintaining a gentle nitrogen flow, heat the reaction mixture to 70°C using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed for 24 hours under constant stirring. The progress of the polymerization can be monitored by taking small aliquots and analyzing the monomer conversion using techniques like ¹H NMR or by observing the increase in viscosity of the solution.

  • Polymer Precipitation: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into 500 mL of rapidly stirring methanol. The polymer will precipitate as a white solid.

  • Purification: Allow the precipitate to settle, then decant the supernatant. Wash the polymer twice with fresh methanol to remove any unreacted monomer and initiator.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 50°C to a constant weight.

  • Characterization: Characterize the resulting poly(this compound) for its molecular weight, polydispersity, chemical structure, and thermal properties.

polymerization_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification dissolve Dissolve Monomer & Initiator in DMF purge Purge with Nitrogen dissolve->purge heat Heat to 70°C purge->heat react React for 24h heat->react precipitate Precipitate in Methanol react->precipitate wash Wash with Methanol precipitate->wash dry Dry in Vacuum Oven wash->dry characterize Characterize Polymer dry->characterize

Figure 1. Experimental workflow for the free-radical solution polymerization of this compound.
Protocol for the Synthesis of a Photosensitive Resin using Poly(this compound)

This protocol outlines the preparation of a simple photosensitive resin by functionalizing the carboxylic acid groups of poly(this compound) with a photo-crosslinkable moiety, glycidyl methacrylate.

Materials:

  • Poly(this compound) (synthesized as per Protocol 3.1)

  • Glycidyl methacrylate (GMA)

  • Triethylamine (catalyst)

  • Hydroquinone (inhibitor)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • Reaction flask with stirrer, condenser, and nitrogen inlet

  • Heating mantle

Procedure:

  • Polymer Dissolution: Dissolve 5 g of poly(this compound) in 50 mL of anhydrous DMF in a reaction flask.

  • Addition of Reagents: Add 0.1 g of hydroquinone to inhibit premature polymerization of the methacrylate group. Then, add a stoichiometric amount of glycidyl methacrylate (e.g., 1.2 equivalents relative to the carboxylic acid groups) and triethylamine (0.1 equivalents).

  • Reaction: Heat the mixture to 60°C and stir under a nitrogen atmosphere for 12 hours. The reaction involves the ring-opening of the epoxide on GMA by the carboxylic acid groups of the polymer.

  • Purification: Precipitate the functionalized polymer in a suitable non-solvent like diethyl ether and wash thoroughly to remove unreacted reagents.

  • Drying: Dry the photosensitive polymer under vacuum.

  • Formulation: Dissolve the dried polymer in a suitable solvent (e.g., propylene glycol monomethyl ether acetate) and add a photoinitiator (e.g., 2-5 wt%).

  • UV Curing: Cast a thin film of the formulated resin and expose it to UV light to induce crosslinking.

photosensitive_resin_synthesis P4MPA Poly(this compound) Functionalized_Polymer Photosensitive Polymer P4MPA->Functionalized_Polymer + GMA, Catalyst GMA Glycidyl Methacrylate GMA->Functionalized_Polymer Formulation Resin Formulation Functionalized_Polymer->Formulation + Solvent, Photoinitiator Crosslinked_Film Crosslinked Film Formulation->Crosslinked_Film UV Exposure

Figure 2. Synthesis pathway for a photosensitive resin from poly(this compound).

Section 4: Potential Applications in Drug Development

Polymers containing carboxylic acid groups are of significant interest in drug delivery due to their pH-responsive behavior. The carboxylic acid groups on poly(this compound) would be largely deprotonated and negatively charged at physiological pH (7.4), but would become protonated and less hydrophilic at acidic pH, such as in the endosomal or lysosomal compartments of cells or in the tumor microenvironment. This property can be exploited for targeted drug release.

Potential Drug Delivery Strategies:

  • pH-Responsive Micelles: Amphiphilic block copolymers containing a poly(this compound) block could self-assemble into micelles that encapsulate hydrophobic drugs. In an acidic environment, the protonation of the carboxylic acid groups would lead to micelle destabilization and drug release.

  • Polymer-Drug Conjugates: Drugs with appropriate functional groups (e.g., hydroxyl or amine) could be covalently attached to the carboxylic acid side chains of the polymer via ester or amide linkages. These linkages could be designed to be stable at physiological pH but cleavable in the acidic environment of target cells.

  • Mucoadhesive Formulations: The carboxylic acid groups can form hydrogen bonds with mucin, the primary component of mucus, leading to mucoadhesive properties. This could be beneficial for oral or other mucosal drug delivery applications, increasing the residence time of the formulation at the site of absorption.

drug_delivery_pathway cluster_systemic Systemic Circulation (pH 7.4) cluster_target Target Site (Acidic pH) Micelle_Stable Stable Drug-Loaded Micelle Micelle_Destabilized Micelle Destabilization Micelle_Stable->Micelle_Destabilized pH Decrease Drug_Release Drug Release Micelle_Destabilized->Drug_Release

Figure 3. Proposed mechanism for pH-responsive drug release from a poly(this compound)-based micelle.

Disclaimer: The information provided in these application notes, particularly the experimental protocols and polymer properties, is based on established principles of polymer chemistry and is intended to be exemplary. Due to the lack of specific published data on the polymerization of this compound, these protocols should be considered as a starting point for investigation and will require optimization and thorough characterization of the resulting materials. Standard laboratory safety precautions should be followed at all times.

Investigating the Antifungal Properties of 4-Methyl-2-pentenoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-pentenoic acid is a branched-chain unsaturated fatty acid. While research into the specific antifungal activities of this compound is limited, the broader class of short-chain fatty acids (SCFAs) and unsaturated fatty acids has demonstrated potential for inhibiting fungal growth. This document provides a set of generalized application notes and experimental protocols that can be adapted to investigate the putative inhibitory effects of this compound against various fungal species. The methodologies outlined below are standard in the field of mycology and antimicrobial drug discovery and serve as a foundational guide for researchers entering this area of study.

General Antifungal Mechanisms of Fatty Acids

Short-chain and unsaturated fatty acids are known to exert their antifungal effects through several mechanisms, primarily targeting the fungal cell membrane. Disruption of the cell membrane's integrity is a common mode of action, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. Some fatty acids may also interfere with key cellular processes such as mitochondrial function and nutrient uptake. Given its chemical structure, it is hypothesized that this compound may exhibit similar mechanisms of action.

Experimental Protocols

To rigorously assess the antifungal potential of this compound, a series of in vitro experiments are necessary. The following protocols provide a detailed framework for these investigations.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely accepted technique for determining the MIC of antifungal compounds.

Materials:

  • This compound

  • Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., fluconazole, amphotericin B)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature and time for sporulation or yeast growth.

    • Harvest the fungal cells or spores and suspend them in sterile saline.

    • Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a hemocytometer or by spectrophotometric methods.

    • Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum size of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in RPMI-1640 medium in the 96-well plate. The final concentration range should be broad enough to determine the MIC (e.g., 0.125 to 1024 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted compound.

    • Include a positive control (fungal inoculum with a known antifungal), a negative control (fungal inoculum with the solvent used to dissolve the test compound), and a sterility control (medium only).

    • Incubate the plates at 35-37°C for 24-48 hours, depending on the fungal species.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Protocol 2: Zone of Inhibition Assay

The disk diffusion or agar well diffusion assay provides a qualitative assessment of antifungal activity.

Materials:

  • This compound

  • Fungal strains of interest

  • Appropriate agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts)

  • Sterile filter paper disks or a sterile cork borer

  • Positive and negative controls

Procedure:

  • Preparation of Agar Plates:

    • Prepare a fungal lawn by evenly spreading a standardized inoculum onto the surface of the agar plates.

  • Application of the Compound:

    • Disk Diffusion: Impregnate sterile filter paper disks with a known concentration of this compound and place them on the inoculated agar surface.

    • Agar Well Diffusion: Create wells in the agar using a sterile cork borer and add a known volume and concentration of the compound into the wells.

  • Incubation and Measurement:

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition (the clear area around the disk or well where fungal growth is inhibited).

Data Presentation

Quantitative data from these experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species

Fungal SpeciesMIC (µg/mL)Positive Control (µg/mL)
Candida albicans[Insert Data][Insert Data]
Aspergillus fumigatus[Insert Data][Insert Data]
Cryptococcus neoformans[Insert Data][Insert Data]
[Other Species][Insert Data][Insert Data]

Table 2: Zone of Inhibition Diameters for this compound

Fungal SpeciesConcentration (µ g/disk )Zone of Inhibition (mm)
Candida albicans[Insert Data][Insert Data]
Aspergillus fumigatus[Insert Data][Insert Data]
Cryptococcus neoformans[Insert Data][Insert Data]
[Other Species][Insert Data][Insert Data]

Visualization of Experimental Workflow and Potential Signaling Pathways

Diagrams are essential for visualizing complex processes. The following are examples of how experimental workflows and hypothetical signaling pathways could be represented using Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture mic_assay MIC Assay fungal_culture->mic_assay zone_of_inhibition Zone of Inhibition Assay fungal_culture->zone_of_inhibition compound_prep Compound Preparation compound_prep->mic_assay compound_prep->zone_of_inhibition data_collection Data Collection mic_assay->data_collection zone_of_inhibition->data_collection results Results Interpretation data_collection->results

Caption: Experimental workflow for assessing the antifungal activity of this compound.

signaling_pathway compound This compound cell_membrane Fungal Cell Membrane compound->cell_membrane Interacts with membrane_disruption Membrane Disruption cell_membrane->membrane_disruption Leads to ion_leakage Ion Leakage membrane_disruption->ion_leakage cell_death Cell Death ion_leakage->cell_death

Caption: Hypothetical signaling pathway for the antifungal action of this compound.

Conclusion

While direct evidence for the antifungal activity of this compound is currently lacking in scientific literature, its chemical nature as a branched-chain unsaturated fatty acid suggests a potential for such properties. The standardized protocols and data presentation formats provided herein offer a robust framework for researchers to systematically investigate this potential. Further studies are warranted to elucidate the specific antifungal spectrum, potency, and mechanism of action of this compound, which could pave the way for its development as a novel antifungal agent.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methyl-2-pentenoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is the Knoevenagel-Doebner condensation. This reaction involves the condensation of isobutyraldehyde with malonic acid, typically catalyzed by a weak base like pyridine or piperidine. The reaction is a modification of the aldol condensation and is particularly useful for generating α,β-unsaturated carboxylic acids.[1][2]

Q2: What is the role of pyridine and piperidine in the Knoevenagel-Doebner reaction?

A2: In the Knoevenagel-Doebner modification, pyridine serves as both the solvent and a basic catalyst that promotes the decarboxylation of the intermediate.[2][3][4] Piperidine, a stronger base, is often used in catalytic amounts to facilitate the initial condensation between the aldehyde and malonic acid.[5] The use of piperidine can significantly reduce reaction times.[6]

Q3: What are the key reaction parameters that influence the yield of this compound?

A3: The key parameters that affect the yield include the choice of catalyst, reaction temperature, reaction time, and the solvent used. Optimizing these conditions is crucial for maximizing the yield and minimizing side reactions. For instance, the reaction temperature needs to be carefully controlled to prevent the self-condensation of isobutyraldehyde and the undesired decarboxylation of the final product.

Q4: What are the common side reactions in the synthesis of this compound?

A4: A primary side reaction is the aldol condensation of isobutyraldehyde with itself, which can be minimized by carefully controlling the reaction temperature and the rate of addition of the aldehyde. Another potential side reaction is the further decarboxylation of the desired this compound, especially at higher temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The amine catalyst (pyridine or piperidine) may be old or degraded. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. 4. Presence of Water: Water can interfere with the reaction.1. Use freshly distilled pyridine and piperidine. 2. Gradually increase the reaction temperature while monitoring for side reactions. A temperature range of 50-90°C is often effective for similar reactions.[5] 3. Monitor the reaction progress using TLC and extend the reaction time if necessary. 4. Ensure all glassware is thoroughly dried and use anhydrous solvents if possible.
Formation of a Significant Amount of Byproducts 1. High Reaction Temperature: Elevated temperatures can promote the self-condensation of isobutyraldehyde. 2. Incorrect Stoichiometry: An excess of isobutyraldehyde can lead to self-condensation. 3. Excess Catalyst: Too much piperidine can lead to undesired side reactions.[7]1. Maintain a controlled reaction temperature, starting at a lower temperature and gradually increasing it. 2. Use a slight excess of malonic acid relative to isobutyraldehyde. 3. Use only a catalytic amount of piperidine.
Product is Difficult to Purify 1. Presence of Unreacted Starting Materials: Incomplete reaction can leave starting materials in the crude product. 2. Formation of Oily or Tarry Residues: This can result from polymerization or complex side reactions.1. Ensure the reaction has gone to completion by monitoring with TLC. An acidic workup can help remove basic catalysts. 2. After the reaction, an acid-base extraction can be used. The acidic product can be extracted into an organic solvent after acidification of the reaction mixture. Recrystallization or column chromatography may be necessary for final purification.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may become deactivated over time. 2. Reversible Reaction: The initial condensation step can be reversible.1. Consider adding a fresh portion of the catalyst. 2. Removal of water as it is formed can help drive the reaction to completion.

Data Presentation

While specific quantitative data for the synthesis of this compound is not extensively available in a comparative format, the following tables provide representative data from Knoevenagel-Doebner reactions of similar aldehydes, illustrating the impact of different reaction conditions on product yield.

Table 1: Effect of Catalyst and Solvent on the Yield of α,β-Unsaturated Carboxylic Acids

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydePiperidinePyridineReflux385-90
VanillinPiperidineToluene900.572
VanillinDBUToluene900.557
VanillinPiperidineDMF900.592
SyringaldehydePiperidinePyridine70485

This data is compiled from studies on similar Knoevenagel-Doebner reactions and serves as a general guide.[8]

Experimental Protocols

General Protocol for the Knoevenagel-Doebner Synthesis of this compound

This protocol is a representative procedure based on established methods for the Knoevenagel-Doebner reaction.[4]

Materials:

  • Malonic acid

  • Isobutyraldehyde

  • Pyridine

  • Piperidine

  • Hydrochloric acid (for workup)

  • Diethyl ether or other suitable organic solvent (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1.2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Slowly add isobutyraldehyde (1 equivalent) to the stirred solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to a controlled temperature (e.g., 60-80°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice and acidify with hydrochloric acid until the pH is acidic.

  • Extract the product with diethyl ether or another suitable organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Knoevenagel_Doebner_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration & Decarboxylation Malonic_Acid Malonic Acid Enolate Enolate Ion Malonic_Acid->Enolate Deprotonation Piperidine Piperidine (Base) Piperidine->Enolate Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Nucleophilic Attack Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Aldol_Adduct Unstable_Intermediate Unstable β-hydroxy acid Aldol_Adduct->Unstable_Intermediate Protonation Product This compound Unstable_Intermediate->Product Dehydration & Decarboxylation (promoted by Pyridine/Heat)

Caption: Mechanism of the Knoevenagel-Doebner Reaction.

experimental_workflow Start Start: Reagents Reaction_Setup 1. Dissolve Malonic Acid in Pyridine 2. Add Piperidine Catalyst Start->Reaction_Setup Aldehyde_Addition 3. Slowly Add Isobutyraldehyde Reaction_Setup->Aldehyde_Addition Reaction 4. Heat and Monitor by TLC Aldehyde_Addition->Reaction Workup 5. Quench with Acidified Ice Water Reaction->Workup Extraction 6. Extract with Organic Solvent Workup->Extraction Purification 7. Wash, Dry, and Concentrate Extraction->Purification Final_Product 8. Purify by Recrystallization or Chromatography Purification->Final_Product

Caption: Experimental Workflow for Synthesis.

troubleshooting_logic Problem Low Yield? Check_Catalyst Is the catalyst fresh? Problem->Check_Catalyst Yes Side_Products Significant side products? Problem->Side_Products No Check_Temp Is the temperature optimal? Check_Catalyst->Check_Temp Yes Solution_Catalyst Use fresh catalyst Check_Catalyst->Solution_Catalyst No Check_Time Is the reaction complete (TLC)? Check_Temp->Check_Time Yes Solution_Temp Optimize temperature Check_Temp->Solution_Temp No Check_Time->Side_Products Yes Solution_Time Increase reaction time Check_Time->Solution_Time No High_Temp Is the temperature too high? Side_Products->High_Temp Yes Stoichiometry Is the aldehyde in excess? High_Temp->Stoichiometry No Solution_Low_Temp Lower reaction temperature High_Temp->Solution_Low_Temp Yes Solution_Stoichiometry Use excess malonic acid Stoichiometry->Solution_Stoichiometry Yes

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Overcoming Challenges in the Purification of 4-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of 4-Methyl-2-pentenoic acid. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound stem from its chemical nature as an unsaturated carboxylic acid. These challenges include:

  • Presence of Geometric Isomers: The molecule exists as (E) and (Z) isomers, which can have similar physical properties, making them difficult to separate.

  • Potential for Polymerization: The carbon-carbon double bond makes the molecule susceptible to polymerization, especially at elevated temperatures required for distillation.

  • Formation of Byproducts: Synthesis of this compound can lead to various impurities, including starting materials, other isomeric acids, and byproducts from side reactions.

  • "Oiling Out" During Crystallization: Due to its relatively low melting point (around 35°C), the compound may separate as an oil instead of crystals during crystallization if the temperature is not carefully controlled.[1]

  • Colored Impurities: Crude this compound may contain colored impurities that need to be removed.

Q2: What are the most common methods for purifying this compound?

A2: The most effective purification methods for this compound are:

  • Acid-Base Extraction: This technique is excellent for removing neutral and basic impurities. The carboxylic acid is converted to its water-soluble salt with a base, washed with an organic solvent to remove impurities, and then regenerated by adding acid.

  • Fractional Distillation: This method is suitable for separating compounds with different boiling points. For this compound, vacuum distillation is recommended to lower the boiling point and minimize thermal degradation and polymerization.

  • Crystallization: This is a powerful technique for achieving high purity. It involves dissolving the crude product in a suitable solvent at a high temperature and allowing it to cool slowly to form crystals.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for high-purity isolation, especially for separating geometric isomers.

Q3: How can I remove colored impurities from my this compound sample?

A3: Colored impurities can often be removed by treating a solution of the crude acid with an adsorbent like activated carbon. The crude acid is dissolved in a suitable solvent, a small amount of activated carbon is added, and the mixture is briefly heated and then filtered to remove the carbon and the adsorbed impurities.[2][3][4]

Q4: How can I prevent polymerization during distillation?

A4: To prevent polymerization of this compound during distillation, consider the following precautions:

  • Use Vacuum Distillation: Distilling under reduced pressure lowers the boiling point, reducing the thermal stress on the molecule.

  • Add a Polymerization Inhibitor: A small amount of a polymerization inhibitor, such as hydroquinone or its monomethyl ether (MEHQ), can be added to the distillation flask. These inhibitors work by scavenging free radicals that initiate polymerization.

  • Avoid Overheating: Use a heating mantle with a stirrer to ensure even heating and prevent localized overheating.

  • Do Not Distill to Dryness: Always leave a small amount of residue in the distillation flask to prevent the concentration of potentially explosive peroxides.

Troubleshooting Guides

Purification by Crystallization

Diagram of Crystallization Troubleshooting Workflow

cluster_oiling Troubleshooting 'Oiling Out' cluster_no_crystals Troubleshooting No Crystal Formation cluster_low_yield Troubleshooting Low Yield cluster_colored Troubleshooting Colored Crystals start Problem Encountered During Crystallization oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Crystal Yield start->low_yield colored_crystals Crystals are Colored start->colored_crystals add_solvent Solution: Add more 'good' solvent to lower saturation temp. oiling_out->add_solvent Probable Cause: Melting point below saturation temperature slow_cooling Solution: Slow down the cooling rate oiling_out->slow_cooling Probable Cause: Solution is too supersaturated seed_crystal Solution: Add a seed crystal oiling_out->seed_crystal Probable Cause: Poor nucleation scratch_flask Solution: Scratch inner surface of flask no_crystals->scratch_flask Probable Cause: Supersaturation not reached or nucleation is inhibited concentrate Solution: Evaporate some solvent no_crystals->concentrate Probable Cause: Solution is too dilute lower_temp Solution: Use a colder cooling bath no_crystals->lower_temp Probable Cause: Insufficient cooling too_much_solvent Solution: Use the minimum amount of hot solvent for dissolution low_yield->too_much_solvent Probable Cause: Too much solvent used cooling_too_fast Solution: Cool the solution more slowly low_yield->cooling_too_fast Probable Cause: Crystals did not have enough time to form charcoal Solution: Perform a hot filtration with activated carbon colored_crystals->charcoal Probable Cause: Colored impurities are co-crystallizing

Caption: A workflow diagram for troubleshooting common issues in crystallization.

Problem Probable Cause Solution
Compound "oils out" instead of crystallizing The melting point of the compound is lower than the temperature at which the solution becomes supersaturated. Impurities can also lower the melting point.[5]- Add more of the "good" solvent to lower the saturation temperature.- Slow down the cooling rate to allow more time for crystal nucleation and growth above the compound's melting point.[5]- Add a seed crystal of the pure compound to induce crystallization.
No crystals form upon cooling - The solution is not supersaturated.- Nucleation is inhibited.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal.- Concentrate the solution by evaporating some of the solvent and then allow it to cool again.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Low yield of crystals - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- The solution was cooled too quickly.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution more slowly to allow for complete crystallization.
Crystals are colored Colored impurities are co-crystallizing with the product.- Dissolve the crystals in a suitable solvent, add a small amount of activated carbon, heat the solution, and perform a hot filtration to remove the carbon. Then, allow the filtrate to cool and crystallize.[2][3][4]
Purification by Fractional Distillation

Diagram of Distillation Troubleshooting Workflow

cluster_bumping Troubleshooting Bumping cluster_no_distillate Troubleshooting No Distillate cluster_polymerization Troubleshooting Polymerization cluster_poor_separation Troubleshooting Poor Separation start Problem Encountered During Distillation bumping Violent Bumping start->bumping no_distillate No Distillate Collecting start->no_distillate polymerization Polymerization in Flask start->polymerization poor_separation Poor Separation of Fractions start->poor_separation boiling_chips Solution: Add boiling chips or use a magnetic stirrer bumping->boiling_chips Probable Cause: Uneven boiling temp_too_low Solution: Increase the heating mantle temperature no_distillate->temp_too_low Probable Cause: Insufficient heating vacuum_leak Solution: Check all joints and connections for leaks no_distillate->vacuum_leak Probable Cause: Vacuum leak inhibitor Solution: Add a polymerization inhibitor (e.g., hydroquinone) polymerization->inhibitor Probable Cause: Absence or insufficient amount of inhibitor temp_too_high Solution: Use a lower distillation pressure (higher vacuum) polymerization->temp_too_high Probable Cause: Excessive temperature heating_rate Solution: Decrease the heating rate to allow for proper equilibration poor_separation->heating_rate Probable Cause: Heating too rapidly column_efficiency Solution: Use a column with a higher number of theoretical plates poor_separation->column_efficiency Probable Cause: Inefficient fractionating column

Caption: A workflow diagram for troubleshooting common issues in fractional distillation.

Problem Probable Cause Solution
Violent bumping of the liquid in the distillation flask Uneven boiling.- Add fresh boiling chips or use a magnetic stirrer and stir bar.
No distillate is collecting - The heating mantle temperature is too low.- There is a leak in the vacuum system.- Gradually increase the temperature of the heating mantle.- Check all joints and connections for leaks. Ensure all glassware is properly sealed.
The material in the distillation flask has polymerized - The distillation temperature is too high, promoting polymerization.- No polymerization inhibitor was used.- Use a higher vacuum to lower the boiling point.- Add a small amount of a polymerization inhibitor (e.g., hydroquinone) to the distillation flask before heating.
Poor separation of fractions (distillate has a wide boiling range) - The distillation is proceeding too quickly.- The fractionating column is not efficient enough.- Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.- Use a longer or more efficient fractionating column (e.g., a Vigreux or packed column).
Purification by HPLC

Diagram of HPLC Troubleshooting Workflow

cluster_fronting Troubleshooting Peak Fronting cluster_tailing Troubleshooting Peak Tailing cluster_resolution Troubleshooting Poor Resolution cluster_pressure Troubleshooting High Backpressure start Problem Encountered During HPLC peak_fronting Peak Fronting start->peak_fronting peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution of Isomers start->poor_resolution pressure_high High Backpressure start->pressure_high overload Solution: Decrease sample concentration or injection volume peak_fronting->overload Probable Cause: Column overload secondary_interactions Solution: Adjust mobile phase pH with an acid (e.g., formic or phosphoric acid) peak_tailing->secondary_interactions Probable Cause: Secondary interactions with the stationary phase mobile_phase Solution: Optimize the mobile phase (e.g., adjust acetonitrile/water ratio) poor_resolution->mobile_phase Probable Cause: Inadequate mobile phase composition flow_rate Solution: Decrease the flow rate poor_resolution->flow_rate Probable Cause: Flow rate is too high blockage Solution: Filter samples before injection. Back-flush the column. pressure_high->blockage Probable Cause: Blockage in the system (e.g., column frit)

Caption: A workflow diagram for troubleshooting common issues in HPLC.

Problem Probable Cause Solution
Peak fronting Column overload.- Reduce the concentration of the sample.- Decrease the injection volume.
Peak tailing Secondary interactions between the carboxylic acid and the silica support of the stationary phase.- Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of the carboxylic acid and silanol groups.[6]
Poor resolution between (E) and (Z) isomers - The mobile phase composition is not optimal.- The flow rate is too high.- Adjust the ratio of acetonitrile to water in the mobile phase.- Decrease the flow rate to allow for better separation.- Consider a different stationary phase if resolution cannot be achieved.
High column backpressure - Particulate matter from the sample or mobile phase is blocking the column frit.- Buffer precipitation in the mobile phase.- Filter all samples and mobile phases before use.- If pressure is still high, disconnect the column and flush it in the reverse direction.- Ensure that the mobile phase components are fully miscible and will not precipitate.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

Objective: To remove neutral and basic impurities from crude this compound.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Basification and Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[2][7] Cap the funnel and shake gently, venting frequently to release the pressure from the carbon dioxide gas that is evolved. Allow the layers to separate. The this compound will be deprotonated to its sodium salt and will move into the aqueous layer.[8]

  • Separation and Washing: Drain the lower aqueous layer into a clean flask. Wash the organic layer with another portion of the sodium bicarbonate solution and combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Back-Washing: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 6M hydrochloric acid (HCl), until the solution is acidic (pH ~2), which will cause the this compound to precipitate out of the solution.[8]

  • Extraction and Drying: Extract the precipitated acid with two portions of fresh organic solvent. Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Fractional Distillation

Objective: To purify this compound by separating it from components with different boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charging the Flask: To the round-bottom flask, add the crude this compound, a few boiling chips or a magnetic stir bar, and a small amount of a polymerization inhibitor (e.g., hydroquinone).

  • Applying Vacuum: Connect the apparatus to a vacuum source and slowly reduce the pressure.

  • Heating and Distillation: Begin heating the distillation flask gently with a heating mantle. As the liquid begins to boil, observe the temperature at the distillation head.

  • Collecting Fractions:

    • Forerun: Collect the initial distillate, which will contain lower-boiling impurities, in a separate receiving flask.

    • Main Fraction: When the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask and collect the main fraction.

    • Residue: Stop the distillation before the flask goes to dryness to avoid overheating the residue.

  • Characterization: Analyze the purity of the collected fractions by GC or NMR.

Parameter Value
Boiling Point (Atmospheric Pressure) 203-204 °C[1]
Suggested Vacuum 10-20 mmHg
Expected Boiling Point at Reduced Pressure ~90-110 °C at 10 mmHg (estimated)
Protocol 3: Purification by Crystallization

Objective: To obtain high-purity crystalline this compound.

Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of a polar solvent (like ethanol or acetone) and a non-polar solvent (like hexane or petroleum ether) is often effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent if using a mixed system) until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon, swirl, and perform a hot filtration to remove the carbon.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If using a mixed solvent system, slowly add the less soluble solvent until the solution becomes slightly cloudy, then gently warm until it is clear again before allowing it to cool.

  • Cooling: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Solvent System Ratio (approximate) Expected Purity
Ethanol/WaterStart with ethanol, add water>98%
Hexane/Ethyl AcetateStart with ethyl acetate, add hexane>98%
Petroleum EtherSingle solvent>95%
Protocol 4: Purification by Preparative HPLC

Objective: To separate the (E) and (Z) isomers of this compound and obtain high-purity fractions of each.

Methodology:

  • Column and Mobile Phase Selection: Use a reverse-phase C18 column. A suitable mobile phase is a mixture of acetonitrile and water with a small amount of acid.[6]

  • Sample Preparation: Dissolve the crude this compound in the mobile phase. Filter the sample through a 0.45 µm filter before injection.

  • Method Development (Analytical Scale): On an analytical HPLC system, inject a small amount of the sample and optimize the mobile phase composition and flow rate to achieve baseline separation of the isomers.

  • Preparative Scale-Up: Scale up the optimized analytical method to a preparative HPLC system. This will involve using a larger column and a higher flow rate.

  • Fraction Collection: Collect the eluent corresponding to each isomer peak in separate fractions.

  • Solvent Removal: Remove the mobile phase from the collected fractions, typically by rotary evaporation, to obtain the purified isomers.

Parameter Condition
Stationary Phase Reverse-Phase C18
Mobile Phase Acetonitrile/Water with 0.1% Formic or Phosphoric Acid[6]
Detection UV at ~210 nm
Typical Flow Rate (Analytical) 1.0 mL/min
Typical Flow Rate (Preparative) 10-50 mL/min (depending on column size)

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of 4-Methyl-2-pentenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified in a chromatogram?

A1: Peak tailing is a chromatographic issue where a peak appears asymmetrical, featuring a drawn-out or sloping tail on the right side.[1] In an ideal chromatogram, peaks should exhibit a symmetrical, Gaussian shape.[1][2] Peak tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As). A value exceeding 1.2 typically indicates significant tailing.[2] This peak distortion can adversely affect the accuracy of peak integration, diminish the resolution between adjacent peaks, and result in poor reproducibility.[1][2]

Q2: What are the primary causes of peak tailing when analyzing acidic compounds like this compound?

A2: The primary reason for peak tailing is the existence of more than one mechanism for analyte retention.[2][3][4][5] For an acidic compound such as this compound, this often involves secondary interactions with the stationary phase. Key causes include:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based stationary phases can interact with acidic analytes, causing tailing.[3] These silanol groups can be acidic and lead to strong interactions with polar compounds.[3]

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the analyte, both the ionized and un-ionized forms of the acid will be present, leading to peak broadening and tailing.[1][6][7] The pKa of this compound is approximately 4.70.

  • Column Contamination and Degradation: Contaminants from samples or the mobile phase can accumulate on the column, and physical degradation of the column packing, such as the formation of voids, can also cause peak distortion.[2][5][8]

  • Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or diameter between the injector, column, and detector, can contribute to band broadening and peak tailing.[2][8]

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound. To achieve a sharp, symmetrical peak, the analyte should ideally be in a single, un-ionized form. For an acidic compound, this is achieved by adjusting the mobile phase pH to be at least 2 pH units below its pKa.[9] Since the pKa of this compound is ~4.70, a mobile phase pH of ≤ 2.7 is recommended to suppress the ionization of the carboxylic acid group and minimize secondary interactions with the stationary phase.

Q4: Can the sample solvent cause peak tailing?

A4: Yes, the composition of the solvent used to dissolve the sample can significantly impact peak shape. If the sample solvent is stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can lead to band broadening and peak distortion.[1][2] It is always recommended to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept to a minimum.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

This guide provides a logical workflow to identify the root cause of peak tailing in your HPLC analysis of this compound.

G start Peak Tailing Observed check_all_peaks Does tailing affect all peaks? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No physical_issue Suspect Physical Issue: - Column Void/Contamination - Blocked Frit - Extra-Column Effects yes_all_peaks->physical_issue chemical_issue Suspect Chemical Issue: - Secondary Interactions - Mobile Phase pH - Sample Solvent Mismatch no_all_peaks->chemical_issue troubleshoot_physical Troubleshoot Physical Issues (See Guide 2) physical_issue->troubleshoot_physical end Peak Shape Improved troubleshoot_physical->end troubleshoot_chemical Troubleshoot Chemical Issues (See Guide 3) chemical_issue->troubleshoot_chemical troubleshoot_chemical->end

Caption: Troubleshooting workflow for peak tailing.

Guide 2: Addressing Physical Issues Causing Peak Tailing

If all peaks in your chromatogram are tailing, a physical issue with the HPLC system or column is likely.

Quantitative Data Summary: Column Flushing Solvents

IssueRecommended ActionSolvent Sequence
Column Contamination Flush the column1. Mobile Phase (without buffer) 2. Isopropanol 3. Hexane (for non-polar contaminants) 4. Isopropanol 5. Mobile Phase (without buffer)
Blocked Inlet Frit Backflush the column (if permissible by manufacturer)Same as for column contamination
Extra-Column Volume Minimize tubing length and diameterN/A

Experimental Protocol: HPLC Column Flushing

  • Disconnect the Column from the Detector: This prevents contaminants from entering the detector.

  • Initial Flush: Flush the column with the mobile phase used in your analysis but without any buffer salts for 10-15 minutes at a moderate flow rate.

  • Organic Solvent Wash: For reversed-phase columns (e.g., C18), flush with 10-15 column volumes of isopropanol.

  • Stronger Solvent Wash (Optional): If you suspect highly non-polar contaminants, flush with 10-15 column volumes of hexane.

  • Intermediate Flush: Flush again with 10-15 column volumes of isopropanol to ensure miscibility with the aqueous mobile phase.

  • Re-equilibration: Re-equilibrate the column with the initial mobile phase until a stable baseline is achieved.

Guide 3: Mitigating Chemical Causes of Peak Tailing

If only the peak for this compound (or other acidic analytes) is tailing, the issue is likely chemical in nature.

G cluster_causes Chemical Causes of Peak Tailing for this compound cluster_solutions Solutions silanol Residual Silanols on Stationary Phase interaction Secondary Interaction (Adsorption) silanol->interaction analyte This compound (pKa ~4.70) analyte->interaction ph_adjust Lower Mobile Phase pH (e.g., pH 2.5-2.7) interaction->ph_adjust Mitigated by end_capped Use End-Capped Column interaction->end_capped Mitigated by buffer Increase Buffer Concentration (10-50 mM) interaction->buffer Mitigated by

Caption: Chemical causes of peak tailing and their solutions.

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Buffer Stock: Prepare a concentrated stock solution of a suitable buffer, such as phosphate or formate.

  • Aqueous Phase Preparation: In a volumetric flask, add the required volume of the buffer stock to HPLC-grade water.

  • pH Adjustment: While stirring, add a dilute acid (e.g., phosphoric acid or formic acid) dropwise to the aqueous phase until the pH is at least 2 units below the pKa of this compound (i.e., pH ≤ 2.7).

  • Final Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile) in the desired ratio.

  • Degassing: Degas the final mobile phase using sonication or vacuum filtration before use.

Quantitative Data Summary: Mobile Phase Optimization

ParameterRecommended Range for this compoundRationale
Mobile Phase pH 2.5 - 2.7To ensure the analyte is in its un-ionized form (pKa ~4.70)
Buffer Concentration 10 - 50 mMTo maintain a stable pH and mask residual silanol interactions
Column Type End-capped C18 or C8To minimize secondary interactions with residual silanols
Sample Solvent Initial mobile phase compositionTo prevent peak distortion due to solvent mismatch

References

Technical Support Center: Optimizing GC-MS Analysis of 4-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the GC-MS analysis of 4-Methyl-2-pentenoic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound, like other carboxylic acids, is a polar and relatively non-volatile compound. Direct injection onto a GC-MS system can lead to poor chromatographic performance, including broad, tailing peaks and low sensitivity due to interactions with the injector liner and column stationary phase. Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl ester. This improves peak shape, enhances thermal stability, and leads to better separation and more reliable quantification.

Q2: What are the most common derivatization methods for this compound?

A2: The most common derivatization techniques for carboxylic acids are silylation and esterification (alkylation).[1]

  • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. This is a very common and effective method.

  • Esterification (Methylation): This involves converting the carboxylic acid to its methyl ester (FAME - Fatty Acid Methyl Ester). Common reagents include BF3 in methanol or methanolic HCl. This is a robust method widely used for fatty acid analysis.[2]

Q3: How do I choose between split and splitless injection for my analysis?

A3: The choice between split and splitless injection depends on the concentration of this compound in your sample.

  • Split Injection: Use for higher concentration samples to avoid overloading the column. A portion of the sample is vented, and only a fraction enters the column. This results in sharper peaks but lower sensitivity.

  • Splitless Injection: Ideal for trace-level analysis where maximizing the amount of analyte reaching the column is crucial for sensitivity. The split vent is closed during the injection, allowing the entire sample to be transferred to the column.[3]

Q4: What type of GC column is best suited for analyzing derivatized this compound?

A4: For the analysis of fatty acid derivatives, polar capillary columns are generally recommended. Columns with a polyethylene glycol (e.g., DB-WAX, HP-INNOWAX) or a cyanopropyl stationary phase (e.g., DB-23, HP-88) provide good separation based on chain length, degree of unsaturation, and isomeric structure.[4] For complex mixtures, a highly polar cyanopropyl column is often preferred for better resolution of isomers.[4]

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing Peaks)

  • Possible Cause: Incomplete derivatization.

    • Solution: Ensure the derivatization reaction has gone to completion by optimizing the reaction time, temperature, and reagent-to-sample ratio. The presence of water can also hinder the reaction, so ensure your sample is dry.[3]

  • Possible Cause: Active sites in the injector or column.

    • Solution: Use a deactivated injector liner. If contamination is suspected, replace the liner and the septum. Trimming a small portion (10-20 cm) from the front of the column can remove active sites that have developed over time.

  • Possible Cause: Incorrect injector temperature.

    • Solution: If the injector temperature is too low, volatilization may be incomplete. If it is too high, the analyte may degrade. A typical starting point for derivatized acids is 250 °C.[3]

Problem 2: Poor Peak Shape (Fronting Peaks)

  • Possible Cause: Column overload.

    • Solution: Dilute your sample or increase the split ratio to reduce the amount of analyte reaching the column.

  • Possible Cause: Incompatible solvent.

    • Solution: Ensure the injection solvent is compatible with the stationary phase of your column.

Problem 3: Low or No Signal

  • Possible Cause: Inefficient derivatization.

    • Solution: Verify your derivatization protocol. Ensure reagents are fresh and not compromised by moisture.

  • Possible Cause: Analyte degradation in the injector.

    • Solution: The injector temperature may be too high. Try reducing the temperature in increments of 10-20 °C.

  • Possible Cause: Leaks in the system.

    • Solution: Perform a leak check of the injector and ensure all fittings are secure.

Problem 4: Poor Reproducibility

  • Possible Cause: Inconsistent injection volume.

    • Solution: Check the autosampler syringe for air bubbles and ensure it is functioning correctly.

  • Possible Cause: Variability in the derivatization procedure.

    • Solution: Ensure consistent timing, temperature, and reagent volumes for each sample. The use of an internal standard can help to correct for variations.

Data Presentation

Table 1: Effect of Injector Temperature on Peak Area of Derivatized this compound (Representative Data)

Injector Temperature (°C)Relative Peak AreaPeak Asymmetry (Tailing Factor)
220851.8
240951.4
2501001.1
260981.0
28092 (slight degradation possible)1.1

Table 2: Effect of Split Ratio on Peak Height and Width (Representative Data)

Split RatioRelative Peak HeightPeak Width at Half Height (sec)
10:11002.5
20:1802.2
50:1501.8
100:1251.5

Table 3: Comparison of Derivatization Methods (Representative Data)

Derivatization MethodReagentRelative Derivatization Efficiency (%)Reproducibility (RSD %)
SilylationBSTFA + 1% TMCS95< 5
EsterificationBF3-Methanol92< 6

Experimental Protocols

Protocol 1: Silylation using BSTFA

  • Sample Preparation: Evaporate a known amount of the sample containing this compound to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of BSTFA (with 1% TMCS as a catalyst) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to the dried sample.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

Protocol 2: Esterification using BF3-Methanol

  • Sample Preparation: To the dried sample, add 1 mL of 14% Boron Trifluoride (BF3) in methanol.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.

  • Extraction: After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane. Vortex vigorously for 1 minute.

  • Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer, which contains the fatty acid methyl esters (FAMEs), to a clean GC vial.

  • Analysis: Inject 1 µL of the hexane layer into the GC-MS.

Recommended GC-MS Parameters (Starting Point)

  • Injector:

    • Mode: Split or Splitless (depending on concentration)

    • Temperature: 250 °C

    • Split Ratio (if applicable): 20:1

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 1 minute

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Column:

    • DB-WAX or HP-88 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas:

    • Helium at a constant flow of 1.0 mL/min

  • Mass Spectrometer:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-350

Visualizations

Experimental_Workflow Experimental Workflow for GC-MS Analysis of this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dry_Sample Dry Sample (Nitrogen Stream) Sample->Dry_Sample Derivatization Add Derivatization Reagent (e.g., BSTFA or BF3-Methanol) Dry_Sample->Derivatization Heat Heat (e.g., 60-70°C) Derivatization->Heat Derivatized_Sample Derivatized Sample Heat->Derivatized_Sample Injection Inject into GC-MS Derivatized_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: A flowchart illustrating the major steps in the GC-MS analysis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Poor Peak Shape action_node action_node result_node result_node Start Poor Peak Shape (Tailing or Fronting) Check_All_Peaks Are all peaks affected? Start->Check_All_Peaks Check_Derivatization Is derivatization complete? Check_All_Peaks->Check_Derivatization No Check_Injector Check Injector Maintenance Check_All_Peaks->Check_Injector Yes Check_Column Is the column overloaded? Check_Derivatization->Check_Column Yes action_node_deriv Optimize derivatization: - Check reagent freshness - Ensure sample is dry - Adjust time/temperature Check_Derivatization->action_node_deriv No action_node_injector Perform injector maintenance: - Replace liner and septum - Trim column inlet - Check for leaks Check_Injector->action_node_injector Yes action_node_overload Address overload: - Dilute sample - Increase split ratio Check_Column->action_node_overload Yes action_node_solvent Check solvent compatibility with stationary phase Check_Column->action_node_solvent No Problem_Solved Problem Solved action_node_deriv->Problem_Solved action_node_injector->Problem_Solved action_node_overload->Problem_Solved action_node_solvent->Problem_Solved

Caption: A decision tree for troubleshooting common peak shape issues in GC-MS analysis.

References

Preventing the degradation of 4-Methyl-2-pentenoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Methyl-2-pentenoic acid during storage. It includes troubleshooting guides for common experimental issues and detailed analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) is recommended. The compound is heat-sensitive and should be kept away from heat sources and direct sunlight.[2][3]

Q2: What is the expected shelf life of this compound?

A2: The shelf life of this compound can vary depending on the purity and storage conditions. When stored under recommended conditions in an unopened container, it is expected to remain stable. However, as an unsaturated carboxylic acid, it is susceptible to degradation over time. It is crucial to monitor the purity of the compound, especially if it has been stored for an extended period or if the container has been opened multiple times.

Q3: Why is this compound sometimes supplied with a stabilizer like hydroquinone (HQ)?

A3: this compound is an unsaturated compound, which makes it susceptible to polymerization, especially when exposed to heat, light, or certain impurities. Hydroquinone (HQ) is added as an inhibitor to prevent this unwanted polymerization during storage and transport.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for this compound include:

  • Oxidation: The double bond and the allylic carbon atom are susceptible to oxidation, especially in the presence of oxygen, light, or heat. This can lead to the formation of hydroperoxides, aldehydes, ketones, and smaller carboxylic acids.[1][4]

  • Polymerization: As an α,β-unsaturated carbonyl compound, it can undergo free-radical polymerization, leading to the formation of oligomers and polymers. This process can be initiated by heat, light, or radical initiators.

  • Isomerization: Under certain conditions, such as in the presence of acid or base, the double bond can migrate from the α,β-position to the β,γ-position, or undergo cis-trans isomerization.[5]

Q5: How can I tell if my sample of this compound has degraded?

A5: Signs of degradation can include a change in color (developing a yellow or brownish tint), a change in viscosity (becoming thicker or forming a solid), or the appearance of a precipitate.[3] Analytically, degradation can be confirmed by techniques such as GC-MS or HPLC, which can reveal the presence of impurities and degradation products, or by NMR spectroscopy, which can show changes in the chemical structure.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Change in physical appearance (e.g., color change from colorless to yellow, increased viscosity). Oxidation or polymerization of the compound.Discard the sample and use a fresh batch. Ensure future storage is under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.
Inconsistent or non-reproducible experimental results. Degradation of the starting material. The presence of impurities or degradation products can interfere with reactions.Confirm the purity of the this compound using GC-MS or HPLC before use. If impurities are detected, purify the acid by distillation or chromatography, or obtain a new batch.
Low yield in a reaction where this compound is a reactant. The presence of inhibitors (e.g., hydroquinone) from storage may quench radical or catalytic reactions. Degradation has reduced the concentration of the active starting material.If the reaction is sensitive to inhibitors, consider removing the stabilizer by passing the compound through a column of activated alumina or by distillation under reduced pressure. Always confirm the purity of the starting material before the reaction.
Appearance of unexpected peaks in analytical chromatograms (GC-MS, HPLC). Formation of degradation products (e.g., oxidation products, isomers, oligomers) or contamination.Analyze the mass spectra or retention times of the unexpected peaks to identify the impurities. Refer to the potential degradation pathways to hypothesize the structures of the degradation products. Purify the sample if necessary.
Solidification or precipitation in the sample upon storage. Polymerization or crystallization at low temperatures.If crystallization has occurred due to low temperatures, gently warm the sample to room temperature and sonicate to redissolve. If polymerization is suspected (the solid does not redissolve upon warming), the sample has degraded and should be discarded.

Stability Data Summary

Parameter Effect on Stability General Recommendation
Temperature Increased temperature accelerates degradation (oxidation, polymerization, and isomerization).Store at low temperatures (refrigerated at 2-8 °C). Avoid exposure to high temperatures.
Light UV and visible light can initiate photo-oxidation and free-radical polymerization.Store in an amber or opaque container to protect from light.
Oxygen Oxygen is a key reactant in oxidation pathways, leading to the formation of various degradation products.Store under an inert atmosphere (e.g., argon or nitrogen). Keep the container tightly sealed.
Moisture While not a primary degradation factor for the unsaturated bond, the presence of water can facilitate certain acid-catalyzed reactions if acidic impurities are present.Store in a dry environment in a tightly sealed container.
pH Both acidic and basic conditions can catalyze the isomerization of the double bond.Store in a neutral environment. Avoid contact with strong acids or bases during storage.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of this compound purity and the identification of volatile degradation products. Derivatization to a more volatile ester is recommended for better chromatographic performance.

1. Derivatization (Esterification): a. To 1 mg of this compound in a vial, add 1 mL of a 10% (w/w) solution of BF₃ in methanol. b. Seal the vial and heat at 60 °C for 30 minutes. c. After cooling, add 1 mL of water and 1 mL of hexane. d. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer. e. Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.

2. GC-MS Analysis: a. Gas Chromatograph: Use a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-5ms or equivalent). b. Injection Volume: 1 µL. c. Inlet Temperature: 250 °C. d. Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes. e. Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. f. Scan Range: m/z 35-400. g. Data Analysis: Identify the peak for methyl 4-methyl-2-pentenoate. Analyze the mass spectra of any additional peaks to identify potential impurities or degradation products.

Protocol 2: Analysis of Degradation by High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for monitoring the degradation of this compound without derivatization.

1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. b. For analysis, dilute the stock solution to an appropriate concentration (e.g., 10-100 µg/mL) with the mobile phase.

2. HPLC Analysis: a. Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: An isocratic mixture of acetonitrile and water with 0.1% phosphoric acid or formic acid. The exact ratio may need to be optimized but a starting point of 50:50 (v/v) is recommended. c. Flow Rate: 1.0 mL/min. d. Column Temperature: 30 °C. e. Detection: UV detector at 210 nm. f. Injection Volume: 10 µL. g. Data Analysis: The degradation can be quantified by observing the decrease in the peak area of this compound over time. New peaks appearing in the chromatogram indicate the formation of degradation products.

Visualizations

Degradation Pathways

DegradationPathways cluster_main This compound cluster_oxidation Oxidation cluster_polymerization Polymerization cluster_isomerization Isomerization main This compound hydroperoxide Hydroperoxides main->hydroperoxide O2, light, heat oligomers Oligomers main->oligomers Heat, light, initiators isomer 4-Methyl-3-pentenoic Acid main->isomer Acid or Base carbonyls Aldehydes/Ketones hydroperoxide->carbonyls cleavage Shorter Chain Acids carbonyls->cleavage polymers Polymers oligomers->polymers

Caption: Potential degradation pathways of this compound.

Experimental Workflows

GCMS_Workflow start Sample of This compound derivatization Esterification (e.g., with BF3/Methanol) start->derivatization extraction Liquid-Liquid Extraction with Hexane derivatization->extraction analysis GC-MS Analysis extraction->analysis data Data Analysis: Purity Assessment & Impurity Identification analysis->data

Caption: General workflow for purity analysis by GC-MS.

HPLC_Workflow start Sample of This compound dissolution Dissolve in Mobile Phase (e.g., Acetonitrile/Water) start->dissolution injection Inject into HPLC System dissolution->injection separation Separation on C18 Column injection->separation detection UV Detection at 210 nm separation->detection data Data Analysis: Quantify Degradation detection->data

Caption: General workflow for degradation monitoring by HPLC.

References

Addressing matrix effects in the LC-MS/MS analysis of 4-Methyl-2-pentenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 4-Methyl-2-pentenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, interfering compounds in the sample matrix.[1][2][3] This can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[4][5] The "matrix" itself refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites.[2]

Q2: Why is this compound susceptible to matrix effects?

A2: As a small organic acid, this compound can be prone to matrix effects for several reasons. Biological matrices like plasma, urine, or tissue homogenates are complex and contain numerous endogenous compounds.[6][7] Phospholipids, in particular, are a major cause of ion suppression in bioanalysis and can co-extract with analytes of interest during sample preparation.[6][8] Additionally, the relatively simple structure of this compound may lead to co-elution with other structurally similar endogenous molecules, further contributing to matrix effects.

Q3: How can I assess the presence and extent of matrix effects in my assay?

A3: The presence of matrix effects can be evaluated both qualitatively and quantitatively.[1]

  • Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting an extracted blank matrix sample onto the LC column. Any fluctuation (typically a dip) in the baseline signal at the retention time of the analyte indicates the presence of ion suppression or enhancement.

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method and involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat (pure) solvent at the same concentration.[5][9] The matrix factor (MF) is calculated as follows:

    MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)

    An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. Regulatory guidelines often recommend evaluating the matrix effect in at least six different lots of the biological matrix.[10][11]

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help mitigate matrix effects?

A4: A stable isotope-labeled internal standard is a version of the analyte molecule where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N).[12] Since a SIL-IS is chemically almost identical to the analyte, it co-elutes chromatographically and experiences the same degree of matrix-induced ion suppression or enhancement.[12] By using the ratio of the analyte signal to the SIL-IS signal for quantification, variations caused by matrix effects can be effectively normalized, leading to more accurate and precise results.[12] However, it's crucial to ensure complete co-elution of the analyte and its SIL-IS, as even slight differences in retention time can lead to differential matrix effects.[13][14]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound that may be related to matrix effects.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
Poor Reproducibility (High %CV) Inconsistent matrix effects between samples or different matrix lots.1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variability in matrix effects.[12] 2. Optimize Sample Preparation: Employ a more rigorous sample cleanup method (e.g., SPE or LLE instead of PPT) to remove a larger portion of interfering matrix components.[6][15] 3. Evaluate Different Matrix Lots: During method validation, assess the matrix effect across at least six different sources of the biological matrix to ensure the method is robust.[10][11]
Low Sensitivity / High LLOQ Significant ion suppression.[16][17]1. Improve Sample Preparation: Protein precipitation is often the least effective technique for removing interfering components.[15] Consider switching to liquid-liquid extraction or solid-phase extraction for a cleaner sample extract. 2. Optimize Chromatography: Modify the LC gradient, mobile phase composition, or even the column chemistry to achieve better separation of this compound from the ion-suppressing matrix components.[2] 3. Reduce Sample Injection Volume: Diluting the sample or injecting a smaller volume can reduce the amount of interfering species entering the ion source.[5][16] 4. Check for Metal Chelation: For acidic compounds, interactions with metal components of the HPLC system (e.g., the column) can cause signal suppression. Consider using metal-free columns.[18]
Inaccurate Quantification Uncorrected matrix effects leading to either ion suppression or enhancement.[5]1. Implement a SIL-IS: If not already in use, this is the gold standard for correcting matrix effects.[12] 2. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.[2] 3. Re-evaluate Sample Preparation: The chosen sample preparation method may not be sufficiently removing interferences. Test alternative protocols (PPT, LLE, SPE).
Peak Shape Tailing or Broadening Co-elution of matrix components.1. Enhance Chromatographic Resolution: Adjust the mobile phase gradient to be shallower, which can improve the separation of the analyte from interfering peaks. 2. Change Column Chemistry: Experiment with a different stationary phase that may offer better selectivity for this compound and the interfering compounds.

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques aimed at reducing matrix effects.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and simple method for removing proteins from biological samples, though it may be less effective at removing other matrix components like phospholipids.[15][19]

Materials:

  • Biological sample (e.g., plasma, serum)

  • Ice-cold acetonitrile (ACN) or methanol (MeOH) containing the internal standard. A 3:1 ratio of precipitation solvent to sample is common.[19]

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold ACN (or MeOH) containing the SIL-IS.

  • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Incubate at 4°C for 10 minutes to further enhance precipitation.[20]

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[20]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their relative solubilities in two immiscible liquids, often an aqueous and an organic phase.[21] For an acidic compound like this compound, pH adjustment is critical.

Materials:

  • Biological sample

  • Acidifying agent (e.g., 1M HCl)

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (mobile phase)

  • Autosampler vials

Procedure:

  • Pipette 100 µL of the biological sample into a clean tube.

  • Add the SIL-IS.

  • Acidify the sample by adding a small volume of 1M HCl to bring the pH below the pKa of this compound (approximately pH < 3). This ensures the acid is in its neutral, more organic-soluble form.[22][23]

  • Add 500 µL of the extraction solvent (e.g., MTBE).

  • Vortex vigorously for 2-5 minutes to ensure thorough mixing of the two phases.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample cleanup, offering better removal of interfering substances compared to PPT and LLE.[2][6] A mixed-mode sorbent with both reversed-phase and ion-exchange properties can be particularly effective for acidic compounds.

Materials:

  • Biological sample

  • SPE cartridges (e.g., polymeric mixed-mode anion exchange)

  • SPE manifold

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Methanol with 2% formic acid)

  • Nitrogen evaporator

  • Reconstitution solvent (mobile phase)

  • Autosampler vials

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent.[24][25]

  • Equilibration: Pass 1 mL of water through the cartridge to prepare it for the aqueous sample.[24][25]

  • Loading: Load the pre-treated sample (e.g., plasma diluted with water and containing the SIL-IS) onto the cartridge.

  • Washing: Pass 1 mL of 5% methanol in water through the cartridge to wash away salts and other polar interferences while retaining the analyte.[24]

  • Elution: Elute this compound from the sorbent using 1 mL of methanol containing 2% formic acid. The acid in the elution solvent neutralizes the analyte, breaking the ion-exchange interaction.

  • Dry-down and Reconstitution: Evaporate the eluent to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for analysis.

Quantitative Data Summary

The following table summarizes hypothetical data illustrating the impact of different sample preparation methods on the matrix effect for this compound analysis.

Sample Preparation Method Matrix Factor (MF) (Average of 6 lots)Precision (%CV of MF) Interpretation
Protein Precipitation (PPT)0.6522%Significant ion suppression with high variability between lots.[15]
Liquid-Liquid Extraction (LLE)0.8811%Reduced ion suppression and better consistency compared to PPT.
Solid-Phase Extraction (SPE)0.976%Minimal matrix effect and excellent consistency across different lots.

Visualizations

G cluster_prep Sample Preparation Workflow Sample Biological Sample (e.g., Plasma) Add_IS Add Stable Isotope-Labeled Internal Standard (SIL-IS) Sample->Add_IS PPT Protein Precipitation (e.g., with Acetonitrile) Add_IS->PPT Choose Method LLE Liquid-Liquid Extraction (e.g., with MTBE) Add_IS->LLE Choose Method SPE Solid-Phase Extraction (Mixed-Mode) Add_IS->SPE Choose Method Supernatant Collect Supernatant PPT->Supernatant Extract Collect Organic Layer LLE->Extract Elute Elute Analyte SPE->Elute Analysis LC-MS/MS Analysis Supernatant->Analysis Drydown Evaporate to Dryness Extract->Drydown Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Reconstitute->Analysis

Caption: A workflow diagram illustrating different sample preparation strategies.

G Start Poor Reproducibility or Low Sensitivity Observed Check_IS Are you using a Stable Isotope-Labeled IS? Start->Check_IS Implement_IS Implement a co-eluting SIL-IS Check_IS->Implement_IS No Check_Chromatography Is chromatographic separation adequate? Check_IS->Check_Chromatography Yes Implement_IS->Check_Chromatography Optimize_LC Optimize LC Method: - Gradient Profile - Mobile Phase - Column Chemistry Check_Chromatography->Optimize_LC No Evaluate_Prep Evaluate Sample Preparation Check_Chromatography->Evaluate_Prep Yes Optimize_LC->Evaluate_Prep Improve_Prep Switch to a more rigorous method (e.g., PPT -> LLE or SPE) Evaluate_Prep->Improve_Prep No, using simple PPT Final_Check Re-evaluate Matrix Effect Quantitatively Evaluate_Prep->Final_Check Yes, but issues persist Improve_Prep->Final_Check End Method Optimized Final_Check->End Passed

Caption: A troubleshooting decision tree for addressing matrix effects.

References

Technical Support Center: Resolution of 4-Methyl-2-pentenoic Acid Isomers by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of 4-methyl-2-pentenoic acid isomers. The following sections offer detailed experimental protocols, data presentation in tabular format, and visual workflows to facilitate successful enantiomeric resolution.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most suitable for separating the enantiomers of this compound?

A1: For acidic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralcel® and Chiralpak® columns), are highly recommended.[1][2] These columns have demonstrated broad enantioselectivity for a wide range of acidic and neutral compounds.[3] Anion-exchange type CSPs, like CHIRALPAK QN-AX and QD-AX, are also specifically designed for the enantioseparation of acidic compounds and could be a viable option.[4]

Q2: What are the recommended starting mobile phase conditions for the chiral separation of this compound?

A2: A good starting point for method development on a polysaccharide-based CSP would be a normal phase mobile phase.[3] A typical mobile phase consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. For acidic analytes, the addition of a small amount of an acidic modifier, like 0.1% trifluoroacetic acid (TFA) or formic acid, is crucial to improve peak shape and achieve resolution.[3]

Q3: My peaks are broad and tailing. How can I improve the peak shape?

A3: Poor peak shape for acidic compounds is often due to strong interactions with the stationary phase. To mitigate this, ensure an acidic additive (e.g., 0.1% TFA or formic acid) is included in your mobile phase.[3] This helps to suppress the ionization of the carboxylic acid group, leading to more symmetrical peaks. You can also experiment with the type and concentration of the alcohol modifier in the mobile phase.

Q4: I am not seeing any separation between the enantiomers. What should I do next?

A4: If you observe co-elution, consider the following troubleshooting steps:

  • Change the alcohol modifier: Switch from isopropanol to ethanol or vice-versa. Different alcohols can significantly alter the chiral recognition.

  • Vary the mobile phase composition: Systematically change the percentage of the alcohol modifier in the mobile phase.

  • Try a different CSP: If optimizing the mobile phase doesn't lead to separation, the chosen CSP may not be suitable for your analyte. Screening other polysaccharide-based columns with different selectivities is recommended.

  • Consider a different chromatographic mode: If normal phase is unsuccessful, exploring polar organic or reversed-phase modes could be beneficial.[3]

Q5: How can I improve the resolution if I have partial separation?

A5: To enhance a partial separation, you can:

  • Optimize the mobile phase: Fine-tune the ratio of hexane to alcohol. A lower percentage of the alcohol modifier generally increases retention and can improve resolution.

  • Lower the flow rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution.

  • Decrease the column temperature: Operating at a lower temperature can sometimes enhance the enantioselectivity of the chiral stationary phase.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Separation (Co-elution) Inappropriate mobile phase composition.1. Change the type of alcohol modifier (e.g., isopropanol to ethanol).2. Systematically vary the percentage of the alcohol modifier.3. Ensure an acidic additive (0.1% TFA or formic acid) is present.
Unsuitable Chiral Stationary Phase (CSP).Screen a different polysaccharide-based CSP with a different selector (e.g., switch from a cellulose-based to an amylose-based column).
Poor Peak Shape (Tailing) Strong analyte interaction with the stationary phase due to ionization.Add or increase the concentration of an acidic modifier (e.g., 0.1% - 0.5% TFA or formic acid) to the mobile phase.
Sample solvent is incompatible with the mobile phase.Dissolve the sample in the mobile phase or a solvent with a similar polarity.
Poor Resolution Mobile phase is too strong, leading to short retention times.Decrease the percentage of the alcohol modifier in the mobile phase to increase retention and improve separation.
Flow rate is too high.Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
Suboptimal column temperature.Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C).
Drifting Retention Times Inadequate column equilibration.Ensure the column is equilibrated with the mobile phase for a sufficient time before analysis.
Changes in mobile phase composition.Prepare fresh mobile phase and ensure it is well-mixed.
Column contamination.Wash the column with a strong solvent recommended by the manufacturer.

Experimental Protocols

Initial Screening Protocol

  • Analyte: this compound

  • Chiral Columns (Recommended for screening):

    • Chiralpak® IA or Chiralcel® OD-H (Polysaccharide-based)

  • Mobile Phase:

    • A: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)

    • B: n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Concentration: 1 mg/mL in mobile phase

Data Presentation

The following tables summarize typical mobile phase compositions used for the chiral separation of acidic compounds on polysaccharide-based CSPs and their expected effects on chromatographic parameters.

Table 1: Typical Mobile Phase Systems for Chiral Separation of Carboxylic Acids

Chromatographic ModeSolventsAdditivesTypical Application
Normal Phase n-Hexane, n-HeptaneIsopropanol, EthanolPrimary screening mode for many chiral separations.[3]
Polar Organic Mode Acetonitrile, MethanolAcetic Acid, Formic AcidCan offer different selectivity compared to normal phase.
Reversed-Phase Water, Acetonitrile, MethanolFormic Acid, Acetic Acid, Ammonium AcetateUseful for more polar analytes.

Table 2: Effect of Mobile Phase Modifier on Resolution

ParameterChangeExpected Effect on ResolutionRationale
Alcohol Modifier % (Normal Phase) DecreaseIncreaseIncreases retention time, allowing for more interaction with the CSP.
IncreaseDecreaseDecreases retention time, potentially reducing separation.
Acidic Additive % IncreaseMay Improve/OptimizeImproves peak shape by suppressing ionization, which can enhance resolution.
Flow Rate DecreaseIncreaseAllows more time for the enantiomers to interact differently with the CSP.
Temperature DecreaseGenerally IncreasesEnhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP.

Visualizations

Chiral Chromatography Workflow

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Optimization A Select Chiral Column (e.g., Polysaccharide-based) B Choose Mobile Phase Mode (e.g., Normal Phase) A->B C Initial Screening (Hexane/IPA/TFA) B->C D Evaluate Results (Resolution, Peak Shape) C->D E Partial Separation? D->E F Optimize Mobile Phase (% Alcohol, Additive) E->F Yes H No Separation? E->H No G Optimize Flow Rate & Temperature F->G K Validated Method G->K I Change Alcohol Modifier (IPA <-> Ethanol) H->I Yes J Screen Different CSP H->J No I->C J->C

Caption: A typical workflow for developing a chiral HPLC method.

Troubleshooting Decision Tree for Poor Resolution

G Start Poor Resolution Observed CheckPeakShape Are Peaks Tailing? Start->CheckPeakShape AddAcid Add/Increase Acidic Modifier (e.g., 0.1% TFA) CheckPeakShape->AddAcid Yes OptimizeMobilePhase Decrease % Alcohol Modifier CheckPeakShape->OptimizeMobilePhase No AddAcid->OptimizeMobilePhase LowerFlowRate Decrease Flow Rate OptimizeMobilePhase->LowerFlowRate ChangeTemp Optimize Column Temperature LowerFlowRate->ChangeTemp GoodResolution Resolution Improved ChangeTemp->GoodResolution

Caption: A decision tree for troubleshooting poor resolution in chiral chromatography.

References

Minimizing side reactions in the derivatization of 4-Methyl-2-pentenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 4-Methyl-2-pentenoic acid. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to help minimize side reactions and improve yields during chemical derivatization for analyses such as GC-MS and HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider when derivatizing this compound?

Due to its α,β-unsaturated structure, this compound is susceptible to several side reactions. The main concerns are:

  • 1,4-Conjugate Addition (Michael Addition): The double bond is activated by the adjacent carboxyl group, making the β-carbon electrophilic. Nucleophiles, including alcohols used for esterification, can attack this site, leading to the formation of alkoxy or acyloxy esters.[1][2] This is a significant issue in esterification processes under certain conditions.[1]

  • Double Bond Migration: The α,β-double bond can isomerize to the β,γ-position. This rearrangement is more likely to occur in the presence of a strong base.[3]

  • Polymerization: Like many α,β-unsaturated compounds, this compound and its derivatives can be prone to polymerization.[2]

  • Addition to the Double Bond: While less common under standard derivatization conditions, reagents like hydrogen bromide can add across the double bond, leading to saturated halo-acids.[3]

Q2: My esterification reaction with methanol and an acid catalyst is showing low yield and an unexpected larger mass peak. What is happening?

This is a classic sign of a Michael addition side reaction.[1] Under acidic esterification conditions, a molecule of the alcohol (methanol) can act as a nucleophile and add to the β-carbon of the α,β-unsaturated ester that has already formed.[1] This creates an alkoxy ester byproduct, which has a higher molecular weight than the desired methyl 4-methyl-2-pentenoate. To mitigate this, use milder conditions, avoid a large excess of alcohol, and keep reaction times to a minimum.

Q3: I am derivatizing for GC-MS analysis and see two peaks with the same mass but different retention times for my derivative. Why?

This observation strongly suggests the presence of isomers, likely due to double bond migration.[3] The intended α,β-unsaturated derivative can isomerize to the more thermodynamically stable (in some cases) β,γ-unsaturated form. This can be triggered by harsh conditions, such as high temperatures or the presence of basic impurities. To avoid this, it is crucial to use mild derivatization methods and ensure all glassware and reagents are clean and neutral. Silylation is often less prone to causing this type of isomerization compared to some alkylation methods.[4]

Q4: How do I choose the best derivatization method to ensure the integrity of the double bond?

The ideal method increases volatility for GC analysis or adds a chromophore for HPLC without altering the core structure.[4][5]

  • Silylation: This is often the preferred method for unsaturated acids. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective under mild conditions (e.g., 60-80°C for 20-30 minutes).[6] They react specifically with the acidic proton of the carboxyl group, reducing polarity and hydrogen bonding with minimal risk to the double bond.[7]

  • Alkylation (Esterification): While common, this method carries a higher risk of Michael addition.[1] To minimize this, use reagents that do not require strong acid catalysis or high temperatures. Using diazomethane is effective but highly toxic.[8][9] A safer alternative is using BF3-methanol complex, but reaction time and temperature must be carefully controlled.[6]

  • Acylation: This method converts the carboxylic acid to an amide or thioester.[6] While effective, forming amides directly from the carboxylic acid can require harsh heating or activating agents like carbodiimides (e.g., EDAC).[10][11][12] These conditions could potentially lead to side reactions.

Q5: When is it necessary to use a protecting group strategy for the carboxylic acid?

A protecting group strategy is warranted when you need to perform a reaction on another part of the molecule without interference from the acidic carboxylic group.[13][14] For instance, if you needed to perform a reaction sensitive to acidic protons, you would first protect the carboxylic acid, typically as an ester (e.g., methyl, ethyl, or t-butyl ester).[14][15] After the desired reaction is complete, the protecting group is removed to regenerate the carboxylic acid.[16]

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Low yield of desired derivative Incomplete reaction.Increase reaction time or temperature moderately. Ensure reagents are not expired and samples are dry, as water can inhibit the reaction.[6]
Side reaction consuming starting material (e.g., Michael Addition).[1]Switch to a milder derivatization method like silylation.[4] For esterification, use milder catalysts and minimize reaction time.
Multiple peaks in chromatogram Presence of isomers (double bond migration).[3]Use neutral, anhydrous conditions. Avoid high temperatures and strong bases. Re-evaluate the derivatization method.
Byproducts from side reactions.Optimize reaction conditions (temperature, time, reagent stoichiometry). Purify the sample before or after derivatization if necessary.
Contamination.Use high-purity solvents and reagents. Ensure glassware is scrupulously clean.[7]
No derivative peak detected Derivatization failed.Confirm the activity of the derivatizing reagent. Ensure the absence of water in the sample, which can decompose silylating reagents.
Derivative is unstable.Analyze the sample immediately after derivatization. Some derivatives, like certain silyl esters, can be sensitive to hydrolysis.[8]
Poor chromatographic performance.Ensure the GC or HPLC column and conditions are appropriate for the derivative.

Comparative Analysis of Derivatization Methods

Method Common Reagents Typical Conditions Primary Advantage Key Disadvantage/Side Reaction
Silylation BSTFA (+1% TMCS), MSTFA60-80°C, 15-60 min[6]Mild, fast, and highly efficient; low risk of isomerization.[4]Derivatives can be moisture-sensitive; reagent excess can interfere with analysis.
Alkylation (Esterification) BF3/Methanol, HCl/Methanol60-100°C, 10-60 min[6][9]Produces stable derivatives; reagents are common.[8]Risk of Michael addition with the alcohol;[1] risk of isomerization under harsh conditions.[3]
Amide Formation Amine + Carbodiimide (EDAC, DCC)Room temp to 60°C, 1-12 hours[10][17]Forms very stable derivatives.Often requires coupling agents; can be a multi-step process; potential for racemization in chiral compounds.[10][12]

Experimental Protocols

Protocol 1: Silylation using BSTFA (Recommended for Minimizing Side Reactions)
  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a micro-reaction vial. If the sample is in solution, evaporate the solvent completely under a stream of dry nitrogen. It is critical to ensure the sample is anhydrous.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile). Then, add 100 µL of BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), optionally containing 1% TMCS (trimethylchlorosilane) as a catalyst to increase reactivity.[6]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven.[6]

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS. An aliquot (e.g., 1 µL) can be used for analysis.

Protocol 2: Esterification using Boron Trifluoride-Methanol
  • Sample Preparation: Place approximately 10 mg of this compound into a reaction vial.

  • Reagent Addition: Add 1 mL of 14% Boron trifluoride (BF3) in methanol.[6]

  • Reaction: Cap the vial tightly and heat at 60°C for 10 minutes. Caution: Do not exceed this time or temperature to minimize the risk of Michael addition.[1][6]

  • Work-up: Cool the mixture to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

  • Extraction: Allow the layers to separate. Carefully transfer the upper hexane layer, which contains the methyl ester derivative, to a clean vial.

  • Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate. The sample can be concentrated under a gentle stream of nitrogen if necessary before GC analysis.[6]

Visualizations

G cluster_workflow Derivatization Workflow cluster_control Critical Control Points start Start: This compound Sample prep Sample Preparation (Anhydrous Conditions) start->prep derivatization Critical Step: Derivatization prep->derivatization analysis GC-MS / HPLC Analysis derivatization->analysis reagent Reagent Selection (e.g., Silylation vs. Alkylation) derivatization->reagent conditions Condition Optimization (Mild Temperature & Time) derivatization->conditions end Data Review: Target Derivative Quantified analysis->end monitoring Side Reaction Monitoring (Isomers, Adducts) analysis->monitoring

Caption: General workflow for derivatizing this compound.

G cluster_products Reaction Products start This compound + Derivatizing Agent desired Desired α,β-Unsaturated Derivative start->desired Desired Pathway (Mild Conditions) side Side Products start->side Side Reaction Pathway (Harsh Conditions) michael Michael Addition Adduct (e.g., Alkoxy-Ester) side->michael e.g., Esterification with excess alcohol isomer β,γ-Unsaturated Isomer side->isomer e.g., High Temp or Base

Caption: Competing reaction pathways in the derivatization process.

References

Enhancing the sensitivity of 4-Methyl-2-pentenoic acid detection in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of 4-Methyl-2-pentenoic acid in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting this compound in biological samples?

A1: this compound, a methyl-branched unsaturated fatty acid, shares challenges common to the analysis of short-chain fatty acids (SCFAs).[1][2] These include high volatility, hydrophilicity, and typically low concentrations in complex biological matrices.[3][4] Sample preparation can be complex, and the inherent properties of the molecule can lead to poor chromatographic retention and ionization efficiency, making sensitive detection difficult.[5]

Q2: Which analytical techniques are most suitable for the sensitive quantification of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the two most powerful and commonly used techniques for SCFA analysis.[4][5]

  • GC-MS is well-suited for volatile compounds and often requires derivatization to improve the volatility and chromatographic properties of fatty acids.[3][6]

  • LC-MS/MS can sometimes be performed with minimal sample preparation, but derivatization is often employed to enhance sensitivity and chromatographic separation.[5][7]

Q3: Why is derivatization necessary for the analysis of this compound?

A3: Derivatization is a critical step to enhance the analytical properties of this compound for both GC-MS and LC-MS analysis.

  • For GC-MS: Derivatization increases the volatility and thermal stability of the fatty acid, allowing it to be effectively analyzed by gas chromatography. Common derivatization approaches include esterification and silylation.[3][4]

  • For LC-MS: Derivatization can improve the hydrophobicity of the molecule, leading to better retention on reverse-phase columns and enhanced ionization efficiency in the mass spectrometer, ultimately increasing sensitivity.[5][8]

Q4: How can I minimize the loss of this compound during sample preparation?

A4: Due to its volatility, it is crucial to handle samples carefully. A key strategy is to maintain alkaline conditions (pH > 7) during the initial extraction steps, which converts the acidic this compound to its non-volatile salt form, reducing evaporative losses.[4] Additionally, minimizing sample drying steps or using derivatization methods that can be performed in an aqueous solution can prevent loss.[3][9]

Troubleshooting Guides

Issue 1: High Variability in GC-MS Quantification Results

This guide addresses common causes of variability when using Gas Chromatography-Mass Spectrometry.

Potential Cause Troubleshooting Steps
Incomplete Derivatization 1. Ensure the derivatization reagent is not expired and has been stored correctly. 2. Optimize reaction time and temperature. 3. Ensure the sample is free from interfering substances that may quench the reaction.
Inconsistent Internal Standard Addition 1. Review your protocol for adding the internal standard. 2. Ensure the internal standard is added at the very beginning of the sample preparation process. 3. Check the stability of the internal standard stock solution.
Sample Degradation 1. Process samples as quickly as possible and store them at appropriate low temperatures (-80°C). 2. Consider the stability of the analyte in the biological matrix.[10]
Inlet/Column Issues 1. Check for leaks in the GC inlet. 2. Regularly replace the septum and inlet liner. A dirty liner can cause peak tailing and poor reproducibility.[11] 3. Condition the GC column as recommended by the manufacturer.
Issue 2: Poor Sensitivity in LC-MS/MS Quantification

This guide addresses common causes of low signal intensity when using Liquid Chromatography-Mass Spectrometry.

Potential Cause Troubleshooting Steps
Ion Suppression 1. Improve sample clean-up to reduce matrix effects. Consider solid-phase extraction (SPE). 2. Modify the chromatographic gradient to separate the analyte from co-eluting interfering compounds. 3. Evaluate the use of a different ionization source or mode (e.g., APCI instead of ESI).
Poor Derivatization Efficiency 1. Verify the pH of the reaction mixture is optimal for the chosen derivatization reagent. 2. Increase the concentration of the derivatization reagent or the reaction time. 3. Ensure the absence of compounds that could compete for the derivatization reagent.
Suboptimal MS Parameters 1. Perform a thorough tuning of the mass spectrometer for the derivatized analyte. 2. Optimize the collision energy for the specific MRM transitions. 3. Ensure the mobile phase composition is compatible with efficient ionization.[12]
Poor Peak Shape Leading to Low Intensity 1. Check the column for degradation or blockage. 2. Ensure the sample solvent is compatible with the mobile phase. 3. Optimize the mobile phase pH.

Experimental Protocols

Protocol 1: GC-MS Analysis with Isobutyl Chloroformate Derivatization

This protocol is adapted from a method for short-chain fatty acids and is suitable for enhancing the sensitivity of this compound detection in fecal samples.[3]

1. Sample Preparation and Extraction: a. Weigh 100-150 mg of the biological sample (e.g., feces) into a 2 mL screw-cap tube containing ceramic beads. b. Add an appropriate internal standard (e.g., a deuterated analog). c. Homogenize the sample. d. Centrifuge at 21,000 x g for 5 minutes and transfer the supernatant to a new tube. e. To remove lipids, add 400 µL of chloroform, vortex, and centrifuge at 21,000 x g for 2 minutes. f. Transfer 400 µL of the upper aqueous phase to a new tube.

2. Derivatization: a. Add 80 µL of isobutanol and 100 µL of pyridine to the aqueous extract. b. Carefully add 50 µL of isobutyl chloroformate. c. Vortex the mixture.

3. Extraction of Derivatives: a. Add 400 µL of hexane, vortex, and centrifuge at 21,000 x g for 5 minutes. b. Transfer the upper organic layer to a GC vial for analysis.

4. GC-MS Analysis: a. Inject the sample into a GC-MS system. b. Use a suitable capillary column (e.g., DB-5ms). c. Set an appropriate temperature program for the separation of the derivatized fatty acids. d. Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Protocol 2: LC-MS/MS Analysis with AABD-SH Derivatization

This protocol is based on a rapid derivatization method for SCFAs and can be applied to enhance the detection of this compound in plasma.[5]

1. Sample Preparation: a. To 200 µL of plasma, add 380 µL of water and 20 µL of an internal standard solution. b. Vortex to mix. c. Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile). d. Centrifuge at high speed (e.g., 19,500 x g) for 10 minutes at 4°C. e. Collect the supernatant.

2. Derivatization: a. To the supernatant, add 20 µL of 20 mM 4-acetamido-7-mercapto-2,1,3-benzoxadiazole (AABD-SH), 20 µL of 20 mM triphenylphosphine (TPP), and 20 µL of 20 mM 2,2'-dipyridyl disulfide (DPDS) in dichloromethane. b. Vortex at room temperature for 5 minutes.

3. LC-MS/MS Analysis: a. Inject the derivatized sample into an LC-MS/MS system. b. Use a C18 reverse-phase column for separation. c. Employ a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[5] d. Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect the parent and fragment ions of the derivatized this compound and the internal standard.

Visualizations

experimental_workflow_gcms sample Biological Sample homogenization Homogenization with Internal Standard sample->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 lipid_extraction Lipid Extraction (Chloroform) centrifugation1->lipid_extraction centrifugation2 Centrifugation lipid_extraction->centrifugation2 aqueous_phase Aqueous Phase Collection centrifugation2->aqueous_phase derivatization Derivatization (Isobutyl Chloroformate) aqueous_phase->derivatization derivative_extraction Derivative Extraction (Hexane) derivatization->derivative_extraction gcms_analysis GC-MS Analysis derivative_extraction->gcms_analysis

Caption: GC-MS experimental workflow.

experimental_workflow_lcms plasma_sample Plasma Sample is_addition Internal Standard Addition plasma_sample->is_addition protein_precipitation Protein Precipitation is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection derivatization Derivatization (AABD-SH) supernatant_collection->derivatization lcms_analysis LC-MS/MS Analysis derivatization->lcms_analysis

Caption: LC-MS/MS experimental workflow.

scfa_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCFA This compound Receptor GPCR (e.g., FFAR2/3) SCFA->Receptor Binding HDAC_Inhibition HDAC Inhibition SCFA->HDAC_Inhibition Direct Inhibition Signaling_Cascade Signaling Cascade (e.g., G-protein activation, cAMP modulation) Receptor->Signaling_Cascade Activation Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression HDAC_Inhibition->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Generalized SCFA signaling pathways.

References

Stability of 4-Methyl-2-pentenoic Acid in Various Solvent Systems: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Methyl-2-pentenoic acid in different solvent systems. The information is presented in a practical question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an unsaturated carboxylic acid. Its carboxylic acid group makes it soluble in polar solvents such as water and alcohols.[1][2][3][4] It is also soluble in organic solvents like acetone and ether.[2][3][4]

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of this compound in solution can be influenced by several factors, including:

  • pH: As a carboxylic acid, its stability can be pH-dependent. Acidic or basic conditions can potentially lead to hydrolysis or other degradation reactions.

  • Oxidizing agents: The presence of the carbon-carbon double bond makes the molecule susceptible to oxidation.[5]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Presence of metal ions: Certain metal ions can catalyze degradation processes.

Q3: Are there any known degradation pathways for unsaturated carboxylic acids like this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, general pathways for unsaturated carboxylic acids include:

  • Oxidation: The double bond is a primary site for oxidation, which can lead to cleavage of the carbon-carbon double bond.[5]

  • Decarboxylation: Under certain conditions, such as pyrolysis or strong acid catalysis, α,β-unsaturated acids can undergo decarboxylation.[6]

  • Isomerization: The double bond may shift its position within the molecule.

  • Addition Reactions: The double bond can undergo addition reactions with various reagents.[1]

Troubleshooting Guide

Issue 1: I am observing a rapid loss of this compound concentration in my aqueous stock solution.

  • Potential Cause: The pH of your water may be contributing to degradation. Also, exposure to light or elevated temperatures during storage could be a factor.

  • Troubleshooting Steps:

    • pH Control: Prepare your aqueous solutions using a buffered system within a neutral to slightly acidic pH range (e.g., pH 4-6) to enhance stability.

    • Light Protection: Store stock solutions in amber vials or wrap containers with aluminum foil to protect from light.

    • Temperature Control: Store solutions at refrigerated temperatures (2-8 °C) or frozen (-20 °C or lower) for long-term storage.

    • Degassed Solvents: For sensitive experiments, using deoxygenated water can minimize oxidative degradation.

Issue 2: My results from HPLC analysis are inconsistent, showing unexpected peaks over time.

  • Potential Cause: Degradation of this compound is likely occurring in the solvent used for sample preparation or in the HPLC mobile phase.

  • Troubleshooting Steps:

    • Solvent Selection: If possible, prepare samples in a non-polar aprotic solvent like acetonitrile immediately before analysis.

    • Mobile Phase pH: Ensure the pH of the aqueous component of your mobile phase is controlled and compatible with the stability of the analyte.

    • Sample Stability in Autosampler: If samples are queued in an autosampler for an extended period, perform a stability study of the analyte in the autosampler conditions to determine if degradation is occurring.

    • Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols section) to identify the potential degradation products and ensure your HPLC method can separate them from the parent compound.

Quantitative Data Summary

Table 1: Template for Summarizing Stability Data of this compound

Solvent SystemConditionTime (hours)Initial Concentration (mg/mL)Final Concentration (mg/mL)% Degradation
Water25°C, Light241.0
pH 2 Buffer40°C481.0
pH 7 Buffer40°C481.0
pH 10 Buffer40°C481.0
Methanol25°C721.0
Acetonitrile25°C721.0
3% H₂O₂ in Water25°C61.0

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV detector or Mass Spectrometer

  • Photostability chamber

  • Oven

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent where it is known to be relatively stable, such as acetonitrile.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 70°C for 48 hours.

    • Also, expose a solution of the compound (1 mg/mL in acetonitrile) to the same conditions.

  • Photolytic Degradation:

    • Expose a solution of the compound (1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

4. Sample Analysis:

  • At appropriate time points, withdraw samples, dilute if necessary, and analyze using a validated stability-indicating HPLC method.

  • The HPLC method should be capable of separating the parent compound from all degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic acid or phosphoric acid) is a good starting point.[7][8]

Protocol 2: Stability-Indicating HPLC Method Development

A general approach to developing an HPLC method to quantify this compound and its degradation products.

1. Instrument and Conditions:

  • HPLC System: Agilent 1260 or equivalent with a DAD or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by UV scan of this compound (likely around 210-220 nm).

  • Column Temperature: 30°C.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The stressed samples from the forced degradation study are used to demonstrate specificity.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the stability and analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Stock Stock Solution (1 mg/mL) Acid Acidic (0.1M HCl, 60°C) Stock->Acid Base Basic (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidative (3% H2O2, RT) Stock->Oxidation Thermal Thermal (70°C) Stock->Thermal Photo Photolytic (ICH Guidelines) Stock->Photo HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Degradation Identify Degradants HPLC->Degradation Pathway Elucidate Pathway HPLC->Pathway Kinetics Determine Kinetics HPLC->Kinetics

Caption: Workflow for a forced degradation study of this compound.

Metabolic_Pathway cluster_activation Activation cluster_beta_oxidation β-Oxidation Pathway cluster_products Metabolic Fates MPA This compound MPA_CoA 4-Methyl-2-pentenoyl-CoA MPA->MPA_CoA Acyl-CoA Synthetase Ketoacyl_CoA 3-Keto-4-methylpentanoyl-CoA MPA_CoA->Ketoacyl_CoA Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Propionyl_CoA Isobutyryl-CoA Ketoacyl_CoA->Propionyl_CoA Thiolase TCA TCA Cycle Acetyl_CoA->TCA Propionyl_CoA->TCA Further Metabolism Energy Energy Production TCA->Energy

Caption: Postulated metabolic pathway of this compound.

References

Dealing with co-elution issues in the chromatographic analysis of fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues during the chromatographic analysis of fatty acids.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments.

Issue 1: Poor or No Separation of Fatty Acid Peaks (Co-elution)

Q: My chromatogram shows overlapping or shouldering peaks for my fatty acid methyl esters (FAMEs). What are the primary causes and how can I resolve this?

A: Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a common challenge in fatty acid analysis, particularly with complex mixtures containing isomers (e.g., cis/trans, positional).[1][2] The primary cause is often suboptimal chromatographic conditions or an inappropriate column choice for the specific fatty acids being analyzed.[1]

Here is a systematic approach to troubleshoot and resolve co-eluting peaks:

  • Confirm Co-elution: If you are using a mass spectrometry (MS) or diode array detector (DAD), you can verify co-elution.[2][3] An MS detector will show different mass spectra across the peak, while a DAD will reveal non-identical UV spectra, both indicating an impure peak.[2][3]

  • Optimize GC Method Parameters:

    • Oven Temperature Program: A slow and optimized temperature ramp can significantly improve the separation of closely eluting compounds.[1] Try using a slower ramp rate (e.g., 1-2°C/min) during the elution window of the co-eluting fatty acids to increase their interaction time with the stationary phase.[1]

    • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. Ensure the flow rate is optimized for your column's internal diameter to maximize resolution.[1] Hydrogen is often preferred as a carrier gas as it can provide faster analysis without a significant loss of resolution.[4]

    • Injector Temperature: The injector temperature should be high enough for the rapid and complete vaporization of the FAMEs, typically around 250°C, without causing thermal degradation.[5]

  • Verify GC Column Choice: The selection of the stationary phase is the most critical factor for achieving selectivity between fatty acid isomers.[4]

    • For complex mixtures, especially those containing cis/trans isomers, a highly polar cyanopropylsiloxane stationary phase column is recommended.[1][6] Examples include HP-88, SP-2560, and CP-Sil 88 columns.[1]

    • Longer columns (e.g., 100m) generally provide better resolution for complex isomer separations.[1]

Issue 2: My Fatty Acid Peaks are Tailing or Fronting

Q: My chromatogram shows asymmetrical peaks (tailing or fronting). What could be the cause and how do I fix it?

A: Poor peak shape can compromise both resolution and quantification.[4] Here are the likely causes and their solutions:

  • Active Sites in the System: Free fatty acids that are not completely derivatized are highly polar and can interact with active sites in the injector liner, column, or detector, leading to peak tailing.[4]

    • Solution: Ensure your derivatization reaction has gone to completion.[5] You may need to review and optimize your derivatization protocol.[5] Consider cleaning or replacing the inlet liner and using a column specifically designed for inertness.[4]

  • Column Overload: Injecting too much sample can lead to peak fronting.[4]

    • Solution: Dilute your sample. A general guideline is to inject less than 100 ng of each FAME component onto the column.[4]

  • Improper Solvent Choice: A mismatch between the sample solvent and the stationary phase can cause peak distortion.[4]

    • Solution: Dissolve your FAMEs in a nonpolar solvent like hexane or heptane, which is compatible with most GC columns used for FAME analysis.[4]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for fatty acid analysis by GC?

A: Derivatization, most commonly the conversion of fatty acids to fatty acid methyl esters (FAMEs), is a critical step for several reasons:

  • Increased Volatility: FAMEs are more volatile than free fatty acids, allowing for analysis at lower temperatures and reducing the risk of thermal degradation.[5]

  • Improved Peak Shape and Sensitivity: The process neutralizes the polar carboxyl group, which minimizes interactions with active sites in the GC system. This results in sharper, more symmetrical peaks.[5][7]

  • Enhanced Separation: By neutralizing the polar functional group, separation on the GC column is primarily based on the properties of the hydrocarbon chain, such as boiling point and degree of unsaturation, which enables better resolution.[4]

Q2: What is the best type of GC column for separating complex mixtures of fatty acid isomers?

A: For complex FAME mixtures, particularly those containing cis and trans isomers, highly polar columns are preferred.[6][8] Columns with a high cyanopropyl content, such as the HP-88, SP-2560, or DB-23, provide excellent separation for these challenging analyses.[1][6][8] While polyethylene glycol columns (like DB-Wax) are suitable for less complex samples, they do not typically separate cis-trans isomers.[6]

Q3: Can I use HPLC to analyze fatty acids and avoid co-elution?

A: Yes, High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing a broader range of fatty acids, including those that are non-volatile or thermally labile.[9][10] Reversed-phase HPLC (RP-HPLC) is the most common method, separating fatty acids based on their hydrophobicity.[9] For difficult separations of geometrical isomers (cis/trans), specialized columns like those with cholesterol-bonded stationary phases can offer improved selectivity compared to standard C18 columns.[11] Silver-ion HPLC (Ag+-HPLC) is another powerful technique for resolving positional and geometric isomers.[12]

Data Presentation

Table 1: Recommended GC Columns for Fatty Acid Isomer Separation

Stationary PhasePolarityRecommended UseExample Columns
High Cyanopropyl-polysiloxaneHighly PolarExcellent for detailed separation of cis and trans isomers.[9]HP-88, SP-2560, CP-Sil 88[1][9]
50% Cyanopropyl-polysiloxaneMedium-PolarGood for complex FAME mixtures with some cis/trans separation.[8][9]DB-23[8][9]
Polyethylene GlycolPolarSuitable for less complex samples; does not separate cis/trans isomers.[6]DB-Wax[6]

Table 2: Typical Starting GC-MS Parameters for FAME Analysis

ParameterTypical Value/SettingRationale
GC System
ColumnHighly polar column (e.g., Agilent J&W DB-FATWAX UI or HP-88) 30-100 m x 0.25 mm, 0.25 µm[1][4]High polarity is crucial for resolving isomers.[4]
Carrier GasHelium or Hydrogen at a constant flow of 1.2 mL/min[4]Hydrogen can offer faster analysis times.[4]
Injector
Injector TypeSplit/SplitlessSplit for concentrated samples, splitless for trace analysis.[5]
Injector Temperature250 °C[4]Ensures rapid vaporization without thermal degradation.[5]
Split Ratio50:1 (adjustable based on concentration)[4]Prevents column overload.[4]
Oven Program
Initial Temperature60°C, hold for 1 min
Ramp 110°C/min to 175°C, hold for 10 min
Ramp 25°C/min to 220°C, hold for 20 min[4]A slower ramp rate can improve separation of closely eluting peaks.[1]
MS Detector
Transfer Line Temp.240 °C[4]Prevents condensation of analytes.[5]
MS Source Temp.230 °C[4]
MS Quad Temp.150 °C[4]
Ionization ModeElectron Ionization (EI) at 70 eV[4]
Acquisition ModeScan (m/z 50-550) or Selected Ion Monitoring (SIM)[4]SIM mode can improve sensitivity and selectivity for targeted FAMEs.[4]

Experimental Protocols

Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) with Boron Trifluoride (BF3)-Methanol

This protocol describes the preparation of FAMEs from a lipid extract for GC analysis.[1][5]

Materials:

  • Dried lipid extract (1-10 mg)

  • 14% Boron trifluoride (BF3) in methanol[5]

  • Hexane (GC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • Glass tubes with PTFE-lined caps

Procedure:

  • To the dried lipid extract in a glass tube, add 1-2 mL of 14% BF3 in methanol.[1][5]

  • Cap the tube tightly and heat at 60-100°C for 30 minutes.[1][5]

  • Cool the tube to room temperature.[5]

  • Add 1 mL of saturated NaCl solution and 2 mL of hexane.[5]

  • Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane layer.[5]

  • Centrifuge briefly to facilitate phase separation.[5]

  • Carefully transfer the upper hexane layer to a clean tube or GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1][5]

  • The sample is now ready for GC injection.

Visualizations

Troubleshooting_Workflow start Start: Co-eluting Peaks Observed confirm Confirm Co-elution (MS or DAD spectra) start->confirm optimize_gc Optimize GC Method confirm->optimize_gc Co-elution confirmed check_column Evaluate GC Column optimize_gc->check_column Resolution still poor resolved Issue Resolved optimize_gc->resolved Resolution improved check_derivatization Verify Derivatization check_column->check_derivatization Column is appropriate check_column->resolved New column improved resolution advanced_tech Consider Advanced Techniques (e.g., GCxGC) check_derivatization->advanced_tech Derivatization is complete check_derivatization->resolved Optimized derivatization improved peaks advanced_tech->resolved

Caption: A logical workflow for troubleshooting co-eluting fatty acid peaks.

FAME_Derivatization lipid_extract Dried Lipid Extract add_bf3 Add 14% BF3 in Methanol lipid_extract->add_bf3 heat Heat (e.g., 100°C, 30 min) add_bf3->heat cool Cool to Room Temp heat->cool extract Extract with Hexane & Water/NaCl cool->extract collect Collect Hexane Layer (contains FAMEs) extract->collect dry Dry with Sodium Sulfate collect->dry analyze Analyze by GC dry->analyze

Caption: Experimental workflow for FAMEs preparation using BF3-Methanol.

Column_Selection_Logic start Complex Fatty Acid Mixture? cis_trans Contains cis/trans isomers? start->cis_trans Yes wax_column Use Wax Column (e.g., DB-Wax) start->wax_column No (Simple Mixture) high_polar Use Highly Polar Column (e.g., HP-88, SP-2560) cis_trans->high_polar Yes (Detailed separation needed) medium_polar Use Medium Polar Column (e.g., DB-23) cis_trans->medium_polar Some separation needed

Caption: Decision logic for selecting an appropriate GC column for fatty acid analysis.

References

Optimizing the reaction conditions for the synthesis of 4-Methyl-2-pentenoic acid esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the synthesis of 4-Methyl-2-pentenoic acid esters. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound esters?

A1: The most prevalent and effective methods for synthesizing this compound esters, which are α,β-unsaturated esters, are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction.[1][2] Both reactions involve the olefination of a carbonyl compound, in this case, isobutyraldehyde.

Q2: Which reaction, HWE or Wittig, is generally preferred for the synthesis of this compound esters?

A2: The Horner-Wadsworth-Emmons (HWE) reaction is often preferred for several reasons.[2][3] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphorus ylides in the Wittig reaction, allowing for reactions with a wider range of aldehydes and ketones under milder conditions.[4] Furthermore, the byproduct of the HWE reaction is a water-soluble phosphate salt, which simplifies the purification process compared to the often difficult-to-remove triphenylphosphine oxide byproduct from the Wittig reaction.[3]

Q3: How can I control the stereoselectivity (E/Z isomer ratio) of the double bond in this compound esters?

A3: The stereoselectivity is a key aspect of this synthesis. For the Horner-Wadsworth-Emmons reaction, the use of standard phosphonates like triethyl phosphonoacetate generally yields the thermodynamically more stable (E)-isomer with high selectivity.[5] To favor the (Z)-isomer, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base-solvent systems (e.g., KHMDS/18-crown-6 in THF), can be utilized.[4] In the Wittig reaction, the stereochemical outcome is largely dependent on the stability of the ylide. Stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, predominantly produce the (E)-isomer.[6]

Q4: What are the starting materials for the synthesis of ethyl 4-methyl-2-pentenoate?

A4: For the Horner-Wadsworth-Emmons reaction, the starting materials are isobutyraldehyde and triethyl phosphonoacetate. For the Wittig reaction, you would use isobutyraldehyde and a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, which can be generated from the corresponding phosphonium salt.

Troubleshooting Guides

Horner-Wadsworth-Emmons (HWE) Reaction

Problem 1: Low or No Yield of the Ester

Possible CauseSuggested Solution
Ineffective Deprotonation of the Phosphonate The base may not be strong enough. Switch to a stronger base such as Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS). For base-sensitive substrates, consider milder conditions like the Masamune-Roush protocol (LiCl and an amine base like DBU or triethylamine).[5][7]
Steric Hindrance Isobutyraldehyde is a sterically hindered aldehyde. Increase the reaction time and/or temperature to overcome the steric hindrance.[7]
Decomposition of Reactants If using a very strong base, the aldehyde may undergo side reactions. Consider adding the aldehyde slowly at a lower temperature.
Incomplete Reaction Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the starting materials are still present after an extended period, consider increasing the temperature or using a stronger base.

Problem 2: Poor (E/Z) Stereoselectivity

Possible CauseSuggested Solution
Reaction Conditions Favoring the (Z)-Isomer The choice of cation can influence stereoselectivity. Lithium and sodium bases generally favor the formation of the (E)-alkene.[7]
Low Reaction Temperature Higher reaction temperatures often lead to increased (E)-selectivity due to thermodynamic control.[7]
Incorrect Phosphonate Reagent for Desired Isomer For high (Z)-selectivity, use a Still-Gennari modified phosphonate with electron-withdrawing groups.[4]
Wittig Reaction

Problem 1: Difficulty in Removing Triphenylphosphine Oxide Byproduct

Possible CauseSuggested Solution
Co-elution during Chromatography Triphenylphosphine oxide can be difficult to separate from the desired ester by standard silica gel chromatography.
Crystallization Issues The byproduct may co-crystallize with the product.
Workup Procedure An effective method for removal is to convert it to a water-soluble calcium complex. After the reaction, quench with aqueous CaCl₂, which will precipitate the phosphine oxide as a complex that can be filtered off. Alternatively, precipitation of the byproduct from a nonpolar solvent like hexane or pentane can be effective.

Problem 2: Low Yield of the Ester

Possible CauseSuggested Solution
Instability of the Ylide Ensure the ylide is generated under anhydrous conditions and used promptly.
Steric Hindrance Similar to the HWE reaction, the steric hindrance of isobutyraldehyde can be a factor. Consider using a more reactive phosphonate in an HWE reaction if yields remain low.
Base Incompatibility Ensure the base used is suitable for generating the ylide without causing significant side reactions with the aldehyde.

Data Presentation

The following tables provide illustrative data on how reaction conditions can affect the yield and stereoselectivity in the synthesis of ethyl 4-methyl-2-pentenoate. Note that these are representative values based on general principles and data for similar aliphatic aldehydes.

Table 1: Effect of Base on the Horner-Wadsworth-Emmons Reaction of Isobutyraldehyde and Triethyl Phosphonoacetate

EntryBaseSolventTemperature (°C)Time (h)Yield (%)E/Z Ratio
1NaHTHF25485>95:5
2K₂CO₃/DBU (cat.)Neat25290>99:1[2]
3LiCl / DBUAcetonitrile25688>95:5

Table 2: Comparison of HWE and Wittig Reactions for the Synthesis of Ethyl 4-methyl-2-pentenoate

ReactionReagentsBaseSolventYield (%)E/Z Ratio
HWE Isobutyraldehyde, Triethyl phosphonoacetateNaHTHF~85>95:5
Wittig Isobutyraldehyde, (Carbethoxymethylene)triphenylphosphorane- (ylide is stable)Toluene~75>95:5

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Synthesis of Ethyl 4-methyl-2-pentenoate (E-isomer favored)

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Isobutyraldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add NaH (1.1 equivalents) under a nitrogen atmosphere.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of isobutyraldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Wittig Synthesis of Ethyl 4-methyl-2-pentenoate (E-isomer favored)

Materials:

  • (Carbethoxymethylene)triphenylphosphorane

  • Isobutyraldehyde

  • Toluene

  • Hexanes

  • Silica gel

Procedure:

  • To a dry round-bottom flask, add (carbethoxymethylene)triphenylphosphorane (1.05 equivalents) and isobutyraldehyde (1.0 equivalent) in toluene.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add hexanes to the residue to precipitate the triphenylphosphine oxide.

  • Stir the slurry and then filter to remove the solid byproduct.

  • Wash the solid with cold hexanes.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

HWE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine NaH and THF under N2 atmosphere start->reagents cool1 Cool to 0 °C reagents->cool1 add_phosphonate Add Triethyl Phosphonoacetate cool1->add_phosphonate warm_stir Warm to RT, stir 1h add_phosphonate->warm_stir cool2 Cool to 0 °C warm_stir->cool2 add_aldehyde Add Isobutyraldehyde cool2->add_aldehyde react Stir at RT, monitor by TLC add_aldehyde->react quench Quench with aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine, Dry (MgSO4) extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify product Pure Ester purify->product Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Ester cause1 Ineffective Deprotonation start->cause1 cause2 Steric Hindrance start->cause2 cause3 Incomplete Reaction start->cause3 solution1a Use Stronger Base (NaH, LiHMDS) cause1->solution1a solution1b Use Masamune-Roush Conditions cause1->solution1b solution2a Increase Reaction Time cause2->solution2a solution2b Increase Temperature cause2->solution2b solution3a Monitor by TLC cause3->solution3a solution3b Optimize Conditions (Base/Temp) cause3->solution3b

References

Improving the signal-to-noise ratio in the NMR spectrum of 4-Methyl-2-pentenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Improving Signal-to-Noise Ratio (S/N) for 4-Methyl-2-pentenoic Acid

This guide provides solutions to common issues related to low signal-to-noise ratios in the NMR spectrum of this compound.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound has a very low signal-to-noise ratio. What are the first things I should check?

A1: A low signal-to-noise (S/N) ratio can stem from several factors. Start by troubleshooting the most common culprits:

  • Sample Concentration: The concentration of your sample might be too low. For a standard 5 mm NMR tube, a concentration of 5-25 mg of a small molecule like this compound in 0.6-0.7 mL of deuterated solvent is typically recommended for ¹H NMR.[1][2]

  • Number of Scans: The S/N ratio improves with the square root of the number of scans.[3][4] If you have run a low number of scans, increasing this parameter can significantly enhance your signal.

  • Shimming: Poor magnetic field homogeneity is a frequent cause of low S/N and broad peaks.[5] Re-shimming the spectrometer is a crucial step.

  • Receiver Gain: An improperly set receiver gain can either clip the signal (if too high) or fail to amplify it sufficiently (if too low). While modern spectrometers often have automated gain adjustment, manual optimization can sometimes be beneficial.[6][7]

Q2: How does sample preparation affect the S/N ratio?

A2: Meticulous sample preparation is fundamental for a high-quality NMR spectrum.[2] Here are key considerations:

  • Solvent Volume: Use the correct volume of deuterated solvent (typically 0.6-0.7 mL for a 5 mm tube) to ensure the sample fills the detection region of the NMR coil.[1][2]

  • Sample Solubility: Ensure your this compound is fully dissolved. Undissolved particles will worsen the magnetic field homogeneity, leading to poor shimming and broadened lines.[2][8] Filtering the sample can help remove particulate matter.[9]

  • Solvent Purity: Use high-purity deuterated solvents to minimize interfering signals.

  • NMR Tube Quality: Use clean, high-quality NMR tubes rated for your spectrometer's field strength. Scratched or damaged tubes can negatively impact shimming.[8][10]

Q3: Can I improve the S/N ratio by changing the experimental parameters?

A3: Yes, optimizing acquisition parameters is a powerful way to boost your S/N ratio.

  • Signal Averaging: As mentioned, increasing the number of scans (transients) is a direct way to improve the S/N ratio. The improvement is proportional to the square root of the number of scans.[3][4]

  • Pulse Width (Flip Angle): Ensure you are using an appropriate pulse width, typically a 90° pulse, to maximize the signal for each scan.

  • Relaxation Delay: The time between pulses (relaxation delay) should be sufficient to allow the nuclei to return to equilibrium. A delay that is too short can lead to signal saturation and reduced intensity.

Q4: What is shimming, and how can it improve my spectrum?

A4: Shimming is the process of adjusting the currents in a set of coils to make the main magnetic field (B₀) as homogeneous as possible across the sample volume.[11][12][13] A homogeneous magnetic field results in narrower spectral lines and, consequently, a better S/N ratio. Modern spectrometers have automated shimming procedures, but manual shimming can sometimes yield better results, especially for challenging samples.[11][14]

Q5: I have a limited amount of this compound. What are the best strategies to get a good spectrum?

A5: When dealing with mass-limited samples, several advanced techniques can be employed:

  • Use a Smaller Diameter NMR Tube: A 3 mm NMR tube will offer a significant improvement in S/N for the same amount of sample compared to a 5 mm tube.[15]

  • Cryoprobe: If available, a cryogenically cooled probe (cryoprobe) can dramatically increase the S/N ratio by a factor of 3 to 5 compared to a room-temperature probe.[3][16][17] This is because cooling the electronics reduces thermal noise.[3][18]

  • Microcoil Probes: For extremely small sample amounts (micrograms), specialized microcoil probes offer the highest sensitivity.[15]

Quantitative Data Summary

The following tables summarize the expected improvements in the signal-to-noise ratio from various techniques.

Table 1: S/N Improvement from Signal Averaging

Number of Scans (n)S/N Improvement Factor (√n)
11x
42x
164x
648x
25616x

Note: The improvement in S/N is proportional to the square root of the number of scans.[4]

Table 2: Typical S/N Enhancement with Advanced Hardware

HardwareTypical S/N Improvement FactorNotes
Standard Room Temperature Probe1x (Baseline)
Cryoprobe (Liquid Nitrogen cooled)2-3xCompared to an equivalent room temperature probe.[17]
Cryoprobe (Helium cooled)3-5xOffers higher sensitivity than liquid nitrogen cooled probes.[16][17]
3 mm tube vs. 5 mm tube~1.5xFor the same sample mass.[15]

Experimental Protocols

Protocol 1: Standard Sample Preparation for this compound
  • Weigh the Sample: Accurately weigh 10-20 mg of this compound.

  • Dissolve the Sample: Transfer the sample to a small, clean vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the sample is completely dissolved; gentle vortexing may be necessary.[1]

  • Filter the Sample (if necessary): If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[9]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Insert into Spinner Turbine: Carefully place the NMR tube into a spinner turbine, ensuring the correct depth is set according to the spectrometer's instructions.

Protocol 2: Basic ¹H NMR Acquisition and Optimization
  • Insert Sample: Insert the prepared sample into the NMR spectrometer.

  • Lock and Shim:

    • Establish a deuterium lock using the deuterated solvent.

    • Perform an automated shimming routine. For optimal results, consider manual shimming of the Z1, Z2, and Z3 shims to maximize the lock level.

  • Set Acquisition Parameters:

    • Number of Scans (ns): Start with 16 or 64 scans for a dilute sample.

    • Pulse Width (p1): Use a calibrated 90° pulse width.

    • Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds. For more quantitative results, this should be at least 5 times the longest T₁ relaxation time.

    • Receiver Gain (rg): Use the auto-gain setting initially. If the signal is very weak, you may need to increase it manually, being careful not to cause receiver overload.

  • Acquire Spectrum: Run the experiment.

  • Process and Analyze:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Assess the S/N ratio. If it is still insufficient, increase the number of scans (e.g., to 256 or 1024) and repeat the acquisition.

Visualizations

Troubleshooting_Workflow cluster_sample Sample Checks cluster_params Parameter Optimization start Low S/N in Spectrum check_sample Step 1: Check Sample Preparation start->check_sample concentration Is concentration adequate? (5-25 mg/0.6 mL) check_sample->concentration check_params Step 2: Optimize Acquisition Parameters end_ok S/N is Acceptable check_params->end_ok [S/N Improved] scans Increase Number of Scans (ns) check_params->scans check_shims Step 3: Re-evaluate Shimming advanced_hardware Step 4: Consider Advanced Hardware check_shims->advanced_hardware [S/N Still Low] check_shims->end_ok [S/N Improved] advanced_hardware->end_ok [If available] concentration->check_params [Yes] dissolved Is sample fully dissolved? dissolved->check_params [Yes] tube_quality Is NMR tube clean and high-quality? tube_quality->check_params [Yes] scans->check_shims gain Optimize Receiver Gain (rg) gain->check_shims delay Check Relaxation Delay (d1) delay->check_shims

Caption: Troubleshooting workflow for low signal-to-noise ratio in NMR.

SN_Improvement_Factors cluster_methods Improvement Methods cluster_sample_details cluster_params_details cluster_hardware_details sn Improving S/N Ratio sample_prep Optimized Sample Preparation sn->sample_prep acq_params Optimized Acquisition Parameters sn->acq_params hardware Advanced Hardware sn->hardware conc Higher Concentration sample_prep->conc vol Correct Solvent Volume sample_prep->vol scans More Scans (S/N ∝ √n) acq_params->scans shimming Better Shimming acq_params->shimming cryo Cryoprobe (3-5x gain) hardware->cryo micro Microcoil Probes hardware->micro

Caption: Key factors for enhancing the signal-to-noise ratio in NMR.

References

Best practices for handling and storing 4-Methyl-2-pentenoic acid to ensure purity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for handling and storing 4-Methyl-2-pentenoic acid to ensure its purity and stability for research, scientific, and drug development applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound upon receipt?

Upon receipt, the compound should be stored in a cool, dry, and well-ventilated place.[1][2] The container must be kept tightly sealed to prevent exposure to moisture and air.[2][3] For long-term stability, refrigeration is recommended. Some suppliers also advise storing the material locked up.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

This compound is corrosive and can cause severe skin burns and eye damage.[1][4][5] Therefore, appropriate PPE is mandatory. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.[1]

  • Lab Coat: A standard lab coat or other protective clothing.[1]

  • Ventilation: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[1][2]

Q3: Is this compound sensitive to heat or light?

Yes, some suppliers indicate that the compound is heat-sensitive.[6] Exposure to high temperatures can promote degradation or polymerization. It is best practice to protect it from direct sunlight and store it away from heat sources.

Q4: Why do some grades of this acid contain a stabilizer like hydroquinone (HQ)?

The presence of a stabilizer like hydroquinone (HQ) indicates that the compound is susceptible to polymerization.[6][7][8] Unsaturated acids can polymerize via a free-radical mechanism, especially when exposed to heat, light, or certain impurities. The stabilizer inhibits this process, ensuring the purity of the monomeric acid during storage.

Q5: What are the primary signs of degradation to look for?

Visual signs of degradation can include a change in color from colorless to pale yellow, or the formation of a viscous or solid material, which could indicate polymerization.[9] Analytically, degradation may appear as new peaks in GC or HPLC chromatograms or unexpected signals in NMR spectra.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Compound has a yellow tint. Oxidation: The double bond is susceptible to oxidation from prolonged exposure to air, which can create colored impurities.[10][11]Purge the container headspace with an inert gas (e.g., nitrogen or argon) before sealing for long-term storage. Ensure the container is tightly sealed.
Insolubility or formation of a viscous liquid/solid. Polymerization: The compound may have polymerized due to improper storage (e.g., exposure to heat) or depletion of the stabilizer.[7][12]If the material is for non-critical applications, you may be able to use the liquid portion. However, for most research, the material is likely compromised and should be disposed of according to hazardous waste guidelines.[2] To prevent this, always store at cool temperatures and away from light.
Extra peaks observed in GC/HPLC analysis. Degradation/Impurity: New peaks can indicate the presence of oxidation byproducts, oligomers (from initial polymerization), or isomers. Exposure to moisture can also lead to hydration of the double bond.Verify the purity of your analytical solvents and system. If the issue persists, consider repurifying the acid via distillation (for heat-stable compounds) or chromatography if the impurities are non-volatile. It is often more practical to use a fresh, unopened bottle.
Inconsistent experimental results. Purity Variation: The purity of the acid may have degraded over time, leading to lower effective concentration and the presence of reactive impurities that interfere with your experiment.Always use a fresh bottle of the acid for critical experiments or establish the purity of an older bottle via the analytical protocol below before use.

Summary of Physical and Storage Data

ParameterValueSource
Molecular Formula C₆H₁₀O₂[6]
Molecular Weight 114.14 g/mol [1]
Appearance Clear, colorless liquid[1]
Boiling Point 195 - 204 °C[1][9]
Melting Point ~35 °C[5]
Density 0.944 - 0.959 g/cm³[1][13]
Solubility Slightly soluble in water; Soluble in alcohols, ether, acetone.[1][4]
Recommended Storage Store in a cool, dry, well-ventilated place. Keep container tightly sealed.[1][2][4]
Incompatibilities Strong oxidizing agents, strong acids, moisture.[2][3][4]

Experimental Protocols

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility and polar nature of carboxylic acids, derivatization is necessary for reliable GC analysis.[13][14] This protocol describes a common method using esterification to form the more volatile methyl ester.

1. Objective: To determine the purity of this compound by converting it to its methyl ester and analyzing the product by GC-MS.

2. Materials:

  • This compound sample

  • 2M HCl in Methanol (or BF₃ in Methanol)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (or other suitable extraction solvent like Dichloromethane)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • GC Vials

  • Heating block or water bath

3. Derivatization Procedure (Methyl Esterification):

  • Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.

  • Add 1 mL of 2M HCl in methanol.

  • Seal the vial tightly and heat at 60°C for 30-60 minutes to facilitate the esterification reaction.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of deionized water and 1 mL of ethyl acetate to the vial.

  • Vortex vigorously for 1 minute to extract the methyl ester into the organic phase.

  • Allow the layers to separate. Carefully transfer the top organic layer (ethyl acetate) to a clean vial.

  • Wash the organic layer by adding 1 mL of saturated NaHCO₃ solution to neutralize any remaining acid. Vortex and discard the aqueous (bottom) layer.

  • Dry the organic layer by passing it through a small plug of anhydrous Na₂SO₄.

  • Transfer the final dried organic solution to a GC vial for analysis.

4. GC-MS Parameters (Typical):

  • Column: Non-polar stationary phase (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

5. Data Analysis:

  • Identify the peak corresponding to methyl 4-methyl-2-pentenoate based on its retention time and mass spectrum.

  • Calculate the purity by determining the peak area of the target compound as a percentage of the total peak area in the chromatogram.

Visualizations

G cluster_storage Storage & Handling Workflow receive Receive Compound inspect Inspect Container (Seal Integrity, Color) receive->inspect log Log Lot Number & Date Received inspect->log store Store in Cool, Dry, Well-Ventilated Area (Tightly Sealed) log->store ppe Don Appropriate PPE (Gloves, Eye Protection) store->ppe aliquot Aliquot for Use in Fume Hood ppe->aliquot purge Purge Headspace with Inert Gas aliquot->purge seal Reseal Tightly purge->seal seal->store Return to Storage

Caption: Workflow for receiving and handling this compound.

G cluster_degradation Potential Degradation Pathways cluster_oxidation Oxidation Pathway cluster_polymerization Polymerization Pathway start This compound (Pristine) o2 Exposure to Air (O₂) start->o2 heat Heat / Light / Radical Initiator start->heat cleavage Oxidative Cleavage at Double Bond o2->cleavage products Aldehydes & Other Carboxylic Acids (Impurities) cleavage->products polymer Radical Polymerization heat->polymer oligomers Oligomers / Polymers (Viscous Impurity) polymer->oligomers

Caption: Primary degradation pathways for this compound.

References

Calibration curve issues in the quantification of 4-Methyl-2-pentenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues related to the quantification of 4-Methyl-2-pentenoic acid, with a focus on calibration curve development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My calibration curve for this compound is non-linear. What are the common causes and how can I fix it?

A1: Non-linearity is a frequent issue in the analysis of fatty acids by LC-MS or GC-MS.[1][2] The relationship between concentration and response may cease to be linear at higher concentrations.

Common Causes:

  • Detector Saturation: The most common cause, where the instrument detector is overwhelmed by a high concentration of the analyte.[3][4]

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte, leading to a non-linear response.[1][5]

  • Analyte-Specific Issues: Formation of dimers or multimers at high concentrations, or in-source fragmentation.[2]

  • Inappropriate Regression Model: Using a linear regression model when the data inherently follows a non-linear pattern.[3]

Troubleshooting Steps:

  • Assess Residual Plots: Plot the residuals (the difference between the observed and predicted values) against the concentration. A random distribution around zero suggests a good fit, while a U-shaped or inverted U-shaped pattern indicates non-linearity.

  • Extend the Dilution Series: Dilute your highest concentration standards further to see if linearity is achieved at lower concentrations. This helps identify the point of detector saturation.[3]

  • Use a Weighted Regression: In many cases, the variance of the signal increases with concentration (heteroscedasticity). Apply a weighting factor (e.g., 1/x or 1/x²) to the regression to give less weight to the high-concentration points.[1]

  • Narrow the Calibration Range: If linearity cannot be achieved over a wide range, restrict the calibration curve to a narrower, linear portion and dilute high-concentration samples to fall within this range.[5]

  • Consider a Quadratic Curve: If non-linearity persists and is predictable, using a quadratic (second-order polynomial) regression model can be an option. However, this requires more calibration points and should be used with caution, especially in regulated bioanalysis.[2][3]

Q2: I'm observing poor reproducibility and high %RSD in my calibration standards and quality controls (QCs). What should I investigate?

A2: Poor reproducibility can invalidate your quantitative results. The issue often lies in sample preparation, instrument performance, or the internal standard (IS) used.[6][7]

Common Causes:

  • Inconsistent Sample Preparation: Variability in pipetting, extraction, or derivatization steps. Short-chain fatty acids are volatile, and losses can occur if samples are not handled consistently, especially during evaporation steps.[8][9][10]

  • Improper Internal Standard (IS) Use: The IS may not be added consistently or may not adequately mimic the analyte's behavior during extraction and analysis.[11]

  • Instrument Variability: Fluctuations in injection volume, inconsistent heating in the GC inlet, or unstable spray in an LC-MS source.[6]

  • Contaminated Syringe or Inlet Liner: A dirty liner in a GC can lead to analyte adsorption and inconsistent transfer to the column.[6]

Troubleshooting Steps:

  • Verify Internal Standard Performance: Check the peak area of the IS across all samples. A high relative standard deviation (%RSD) in the IS response points to injection inconsistency or variable matrix effects. Ideally, use a stable isotope-labeled internal standard for your analyte.[11]

  • Automate Sample Preparation: Where possible, use automated liquid handlers to minimize human error in pipetting and reagent addition.

  • Optimize Extraction and Derivatization: Ensure samples are vortexed thoroughly and that derivatization reactions go to completion for all samples. For volatile compounds like this compound, minimize or eliminate solvent evaporation steps where analyte loss can occur.[9][10]

  • Perform Instrument Maintenance: Regularly clean the MS ion source and replace the GC inlet liner and syringe. Ensure the autosampler is functioning correctly.[6]

Data Presentation: Precision Assessment

The table below illustrates how to evaluate reproducibility using the %RSD of replicate preparations. Regulatory guidelines often require the %RSD to be ≤15% (or ≤20% at the Lower Limit of Quantification).

QC LevelReplicate 1 (Area Ratio)Replicate 2 (Area Ratio)Replicate 3 (Area Ratio)Replicate 4 (Area Ratio)Mean Area RatioStd Dev%RSDAssessment
Low QC0.1520.1480.1550.1510.15150.00291.9%Pass
Mid QC0.7880.8950.7950.8010.81980.04855.9%Pass
High QC1.5401.8101.4901.5151.58880.14669.2%Pass
Q3: My assay sensitivity is low, and I'm struggling to achieve the required Limit of Quantification (LOQ) for this compound. How can I improve it?

A3: Low sensitivity for short-chain fatty acids is a common challenge due to their high polarity, volatility, and sometimes poor ionization.[8][12]

Common Causes:

  • Inefficient Extraction: Poor recovery of the analyte from the biological matrix.

  • Analyte Volatility: Loss of analyte during sample preparation, particularly during solvent evaporation steps.[8][10]

  • Poor Chromatographic Peak Shape: Tailing peaks, often caused by interaction with active sites in the GC inlet or column, result in lower peak height and reduced sensitivity.[13]

  • Suboptimal Ionization: Inefficient ionization in the MS source.

Troubleshooting Steps:

  • Implement or Optimize Derivatization: Derivatization is a crucial step for improving the volatility and chromatographic behavior of fatty acids for GC-MS analysis.[11][14] Reagents like N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) can significantly enhance sensitivity.[9] For LC-MS, derivatization can improve retention on reverse-phase columns and enhance ionization efficiency.[15]

  • Improve Sample Cleanup: Use a more effective sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Prevent Analyte Loss: Modify the extraction procedure to avoid evaporation. For example, extracting under basic conditions can convert the fatty acid to its non-volatile salt form, reducing loss.[9]

  • Optimize Chromatography: For GC-MS, use an inert liner and a column specifically designed for fatty acid analysis (e.g., a wax-type column) to improve peak shape.[6][13] For LC-MS, test different mobile phase additives to improve ionization.[16]

  • Tune Mass Spectrometer Parameters: Optimize source parameters (e.g., temperature, gas flows) and detector settings to maximize the signal for your specific analyte.

Q4: How do I identify and mitigate matrix effects in my bioanalytical assay?

A4: Matrix effects are the alteration of analyte ionization due to co-eluting components from the sample matrix.[17][18] They are a significant source of inaccuracy in LC-MS/MS bioanalysis.

Identifying Matrix Effects:

The most common method is the post-extraction spike analysis .

  • Extract a blank matrix sample (e.g., plasma with no analyte).

  • Extract a pure solution standard of the analyte at the same concentration.

  • Spike the extracted blank matrix with the analyte at the same concentration.

  • Compare the peak area of the post-extraction spike sample (Set A) with the peak area of the pure solution standard (Set B).

Matrix Effect (%) = (Peak Area of Set A / Peak Area of Set B) * 100

  • A value < 100% indicates ion suppression .

  • A value > 100% indicates ion enhancement .

  • Values between 85% and 115% are often considered acceptable.

Mitigation Strategies:

  • Improve Chromatographic Separation: Modify your LC gradient to separate the analyte from the co-eluting matrix components.[17]

  • Enhance Sample Cleanup: Use more rigorous extraction methods like SPE to remove interfering substances, particularly phospholipids, which are a common cause of matrix effects.[17]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most effective compensation.[11]

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the assay's sensitivity.

Data Presentation: Matrix Effect Assessment

AnalytePeak Area (Neat Solution)Peak Area (Post-Spike in Matrix)Matrix Effect (%)Assessment
This compound850,000510,00060.0%Significant Suppression
Analyte + SIL-IS845,000830,00098.2%Suppression Compensated

Experimental Protocols

Protocol: Quantification of this compound in Plasma by GC-MS

This protocol provides a general workflow. It should be optimized and validated for your specific application.

1. Materials and Reagents:

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • Derivatization reagent: N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA)

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Hexane (HPLC grade)

  • 0.5 M Sodium Hydroxide (NaOH)

2. Sample Preparation (Extraction and Derivatization):

  • Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of internal standard solution.

  • Add 20 µL of 0.5 M NaOH to convert the fatty acid to its non-volatile salt form, preventing loss.[9]

  • Add 500 µL of methanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. (Note: This step carries a risk of volatile analyte loss if not performed carefully. The initial addition of NaOH helps to minimize this).

  • Reconstitute the dried extract in 50 µL of acetonitrile.

  • Add 50 µL of MTBSTFA derivatization reagent.

  • Cap the tube tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature and transfer the solution to a GC vial for analysis.

3. GC-MS Instrument Conditions:

  • GC System: Agilent 7890B or equivalent

  • Injector: Splitless mode, 250°C

  • Column: Agilent J&W DB-FATWAX UI or similar polar column (30 m x 0.25 mm x 0.25 µm)[13]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: Start at 60°C (hold 1 min), ramp to 240°C at 10°C/min, hold for 5 min.

  • MS System: Agilent 5977B or equivalent

  • Ion Source: Electron Ionization (EI) at 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor appropriate ions for the derivatized this compound and its internal standard.

Visualizations

G start Calibration Curve Fails (Poor R², High %RE) check_linearity Assess Linearity (Residual Plots) start->check_linearity check_precision Assess Precision (%RSD > 15%) start->check_precision check_sensitivity Assess Sensitivity (High LOQ) start->check_sensitivity nonlinear Pattern Detected? (e.g., U-shape) check_linearity->nonlinear repro_issue High Variability? check_precision->repro_issue sens_issue Signal Too Low? check_sensitivity->sens_issue detector_sat Check for Detector Saturation nonlinear->detector_sat Yes pass_lin Linearity OK nonlinear->pass_lin No use_weighting Apply Weighted Regression (1/x or 1/x²) detector_sat->use_weighting narrow_range Narrow Calibration Range detector_sat->narrow_range use_weighting->pass_lin narrow_range->pass_lin check_is Check Internal Standard Area repro_issue->check_is Yes check_prep Review Sample Preparation Steps repro_issue->check_prep Yes check_instrument Check Instrument (Liner, Syringe) repro_issue->check_instrument Yes pass_prec Precision OK repro_issue->pass_prec No check_is->pass_prec check_prep->pass_prec check_instrument->pass_prec optimize_deriv Optimize Derivatization sens_issue->optimize_deriv Yes improve_cleanup Improve Sample Cleanup (e.g., SPE) sens_issue->improve_cleanup Yes tune_ms Tune MS Parameters sens_issue->tune_ms Yes pass_sens Sensitivity OK sens_issue->pass_sens No optimize_deriv->pass_sens improve_cleanup->pass_sens tune_ms->pass_sens

Caption: Troubleshooting workflow for common calibration curve issues.

G sample 1. Sample Collection (50 µL Plasma) add_is 2. Add Internal Standard & 0.5M NaOH sample->add_is ppt 3. Protein Precipitation (Methanol) add_is->ppt centrifuge 4. Centrifuge (14,000 x g, 10 min) ppt->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant dry 6. Evaporate to Dryness (Nitrogen Stream) supernatant->dry deriv 7. Derivatization (Acetonitrile + MTBSTFA, 60°C) dry->deriv analyze 8. GC-MS Analysis deriv->analyze data 9. Data Processing (Integration & Calibration) analyze->data

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Methyl-2-pentenoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific organic molecules is paramount. This guide provides a detailed comparison of two prominent analytical techniques for the quantification of 4-Methyl-2-pentenoic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This comparison is supported by established experimental protocols and validation parameters as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Overview of Analytical Approaches

The choice of an analytical method for a short-chain fatty acid like this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV: A widely accessible technique, HPLC-UV is a cost-effective method for quantitative analysis.[6][7] However, for a molecule like this compound, which lacks a strong chromophore, derivatization is necessary to introduce a UV-absorbing tag, enabling its detection.[8][9]

  • LC-MS/MS: This method offers superior sensitivity and selectivity by coupling the separation power of liquid chromatography with the precise detection of mass spectrometry.[6][10][11] It can often analyze underivatized short-chain fatty acids, although derivatization can further enhance sensitivity.[6][12][13] LC-MS/MS is particularly advantageous for analyzing complex biological samples where matrix effects can be a challenge.[6][11]

  • Gas Chromatography (GC): GC is another robust technique for the analysis of volatile compounds like short-chain fatty acids.[14] Derivatization is typically required to increase the volatility and thermal stability of the analytes.[14] While not the primary focus of this guide, it represents a viable alternative.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. Below are representative methodologies for the quantification of this compound using HPLC-UV with derivatization and LC-MS/MS.

HPLC-UV Method with Pre-column Derivatization

This protocol is a generalized procedure and may require optimization for specific sample matrices.

1. Sample Preparation and Derivatization:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent like acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range.

  • Derivatization Reagent: A common derivatizing agent for carboxylic acids for UV detection is p-bromophenacyl bromide.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution, add a molar excess of the derivatizing agent solution.

    • Add a catalyst, such as a crown ether, and an excess of an anhydrous base like potassium carbonate.

    • Heat the mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes).

    • After cooling, the reaction mixture can be filtered or centrifuged to remove any precipitate.

    • The resulting solution containing the derivatized analyte is then ready for HPLC injection.

2. HPLC-UV Conditions:

  • Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (with a small amount of acid like phosphoric or formic acid for better peak shape) is typical.[15]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The wavelength will be determined by the absorbance maximum of the derivatized this compound.

  • Injection Volume: 10 µL.

LC-MS/MS Method

This protocol is based on common practices for short-chain fatty acid analysis in biological fluids.

1. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC-UV method.

  • Internal Standard: An isotopically labeled version of the analyte (e.g., this compound-d3) is ideal for the most accurate quantification.

  • Sample Pre-treatment (for biological samples):

    • To 200 µL of the sample (e.g., plasma, cell culture supernatant), add an internal standard.[11]

    • Perform a protein precipitation step by adding a solvent like acetonitrile or methanol.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected or further purified using solid-phase extraction if necessary.

2. LC-MS/MS Conditions:

  • Column: A C18 or a specialized column for polar compounds.

  • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to aid in ionization.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte and mobile phase.

  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard would be determined during method development.

Method Validation Comparison

The performance of both analytical methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[1][2][3][4][5] The following table summarizes the typical performance characteristics for each method.

Validation ParameterHPLC-UV with DerivatizationLC-MS/MSAcceptance Criteria (ICH Q2(R1))
Specificity The analyte peak should be well-resolved from derivatization reagents and matrix components.High specificity is achieved through MRM detection, minimizing interference from matrix components.The analytical signal of the analyte should not be affected by other components in the sample.
Linearity (r²) Typically ≥ 0.998Typically ≥ 0.999Correlation coefficient (r²) should be close to 1.
Range Dependent on detector response and derivatization efficiency.Wide dynamic range, often spanning several orders of magnitude.The range should cover the expected concentrations of the analyte in the samples.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%The closeness of the test results to the true value.
Precision (% RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 3.0%Repeatability: ≤ 5.0% Intermediate Precision: ≤ 10.0%The closeness of agreement between a series of measurements.
Limit of Detection (LOD) ng/mL to low µg/mL rangepg/mL to low ng/mL rangeThe lowest amount of analyte that can be detected but not necessarily quantitated. (Signal-to-Noise ratio of 3:1)
Limit of Quantification (LOQ) Low to mid µg/mL rangeng/mL rangeThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (Signal-to-Noise ratio of 10:1)
Robustness The method should be unaffected by small, deliberate variations in parameters like mobile phase composition, pH, and column temperature.The method should be unaffected by small, deliberate variations in parameters like mobile phase composition, flow rate, and source parameters.The method's capacity to remain unaffected by small variations in method parameters.

Visualizations

To better illustrate the concepts discussed, the following diagrams outline the HPLC method validation workflow and a comparison of the analytical methods.

HPLC_Method_Validation_Workflow cluster_0 Method Development & Protocol cluster_1 Experimental Validation cluster_2 Results & Documentation Dev Develop HPLC Method Proto Define Validation Parameters & Acceptance Criteria Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec LOD_LOQ LOD & LOQ Proto->LOD_LOQ Robust Robustness Proto->Robust Analysis Analyze Data Prec->Analysis Report Prepare Validation Report Analysis->Report Method_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS hplc_sens Sensitivity (ng/mL - µg/mL) hplc_spec Specificity (Moderate) hplc_cost Cost (Lower) hplc_der Derivatization (Often Required) lcms_sens Sensitivity (pg/mL - ng/mL) lcms_spec Specificity (High) lcms_cost Cost (Higher) lcms_der Derivatization (Optional) Analyte This compound Analyte->hplc_sens Analyte->lcms_sens

References

A Comparative Analysis of the Biological Activities of 4-Methyl-2-pentenoic Acid and its Saturated Analogue, 4-Methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the unsaturated fatty acid, 4-Methyl-2-pentenoic acid, and its saturated counterpart, 4-methylpentanoic acid (also known as isocaproic acid). This analysis is supported by available experimental data and detailed methodologies for key biological assays to assist researchers in evaluating their potential therapeutic applications.

Executive Summary

Unsaturated and saturated fatty acids, even with similar carbon skeletons, can elicit distinct biological responses. This guide explores the differences between this compound and 4-methylpentanoic acid in terms of their cytotoxic and anti-inflammatory activities. While direct comparative studies are limited, this guide synthesizes available information on related short-chain and branched-chain fatty acids to provide a predictive comparison and outlines the necessary experimental protocols to conduct a direct comparative analysis.

Data Presentation

Due to the limited direct comparative experimental data in publicly available literature for this compound and 4-methylpentanoic acid, the following table presents a hypothetical structure for data presentation. Researchers can populate this table with their own experimental findings.

Biological ActivityParameterThis compound4-methylpentanoic acidReference
Cytotoxicity IC50 (µM) in RAW 264.7 macrophagesData not availableData not available-
Anti-inflammatory Activity Inhibition of LPS-induced TNF-α release (% of control)Data not availableData not available-
Inhibition of LPS-induced IL-6 release (% of control)Data not availableData not available-
Receptor Activation EC50 for GPR84 activation (µM)Data not availableData not available-
NF-κB Activation (% of LPS-stimulated control)Data not availableData not available-

Experimental Protocols

To facilitate direct comparison of the two fatty acids, the following detailed experimental protocols are provided for key biological assays.

Cytotoxicity Assessment: MTT Assay

This protocol determines the concentration at which the fatty acids exhibit toxicity to cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and 4-methylpentanoic acid (e.g., 1, 10, 50, 100, 250, 500 µM) for 24 hours. Include a vehicle control (e.g., DMSO or ethanol).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Anti-inflammatory Activity: Measurement of Cytokine Release

This protocol assesses the ability of the fatty acids to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The levels of these cytokines in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Procedure:

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight. Pre-treat the cells with non-toxic concentrations of this compound and 4-methylpentanoic acid for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a negative control (no treatment) and a positive control (LPS only).

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Determine the percentage inhibition of cytokine release for each fatty acid concentration relative to the LPS-stimulated control.

Signaling Pathway Analysis: NF-κB Activation

This protocol investigates the effect of the fatty acids on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

Principle: NF-κB is a transcription factor that is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The activation of NF-κB can be assessed by measuring the levels of phosphorylated IκBα or the nuclear translocation of the p65 subunit of NF-κB using Western blotting or immunofluorescence.

Procedure (Western Blotting for p-IκBα):

  • Cell Treatment: Seed and treat RAW 264.7 macrophages with the fatty acids and LPS as described for the cytokine release assay, but for a shorter duration (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated IκBα, total IκBα, and a loading control (e.g., β-actin).

  • Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated IκBα to total IκBα.

Mandatory Visualizations

To visually represent the experimental workflow and a key signaling pathway, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_inflammation Anti-inflammatory Assay (ELISA) cluster_signaling Signaling Pathway Analysis (Western Blot) C1 Seed RAW 264.7 cells C2 Treat with Fatty Acids (24h) C1->C2 C3 Add MTT (4h) C2->C3 C4 Solubilize Formazan C3->C4 C5 Measure Absorbance (570nm) C4->C5 I1 Seed RAW 264.7 cells I2 Pre-treat with Fatty Acids (1h) I1->I2 I3 Stimulate with LPS (24h) I2->I3 I4 Collect Supernatant I3->I4 I5 Quantify TNF-α & IL-6 I4->I5 S1 Seed & Treat Cells (15-30 min) S2 Cell Lysis S1->S2 S3 Protein Quantification S2->S3 S4 SDS-PAGE & Western Blot S3->S4 S5 Detect p-IκBα S4->S5

Caption: Experimental workflow for comparing the biological activities of the two fatty acids.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates IKK->IkB leads to degradation NFkB NF-κB (p50/p65) IkB->NFkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates to Nucleus Nucleus Genes Pro-inflammatory Gene Transcription NFkB_n->Genes activates Cytokines TNF-α, IL-6 Genes->Cytokines leads to production of FattyAcids This compound or 4-methylpentanoic acid FattyAcids->IKK may inhibit

Caption: The NF-κB signaling pathway, a potential target for the anti-inflammatory effects of fatty acids.

Cross-Validation of GC-MS and HPLC Methods for 4-Methyl-2-pentenoic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of small molecules like 4-Methyl-2-pentenoic acid is fundamental. This guide provides an objective comparison of two prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this branched-chain unsaturated fatty acid. The choice between these robust methods often hinges on factors such as sample matrix, required sensitivity, and available instrumentation. While GC-MS typically necessitates a derivatization step to enhance the volatility of the analyte, HPLC can often analyze the acid in its native form.[1] This guide presents a cross-validation perspective based on established methodologies for short-chain fatty acids (SCFAs), a class to which this compound belongs.

Quantitative Performance Comparison

A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and HPLC. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and the exact methodology employed. The data presented here is a representative summary based on the analysis of short-chain fatty acids.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Precision (%RSD) < 15%< 15%Both methods demonstrate good precision.[2][3]
Accuracy (Recovery %) 80 - 120%80 - 120%Comparable recovery rates are achievable with optimized extraction procedures.[2][3]
Linearity (r²) > 0.99> 0.99Both techniques exhibit excellent linearity over a defined concentration range.[2][4]
Limit of Detection (LOD) Lower (ng/mL to pg/mL range)Higher (µg/mL to ng/mL range)GC-MS generally offers higher sensitivity, especially in selected ion monitoring (SIM) mode.[1]
Limit of Quantification (LOQ) Lower (ng/mL to pg/mL range)Higher (µg/mL to ng/mL range)Consistent with LOD, GC-MS typically allows for lower quantification limits.
Isomer Separation Can be challenging for some isomersCan be effective with appropriate column and mobile phase selectionHPLC may offer advantages in separating structural isomers.
Derivatization Typically required (e.g., esterification)Often not requiredThe need for derivatization in GC-MS adds a sample preparation step.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using both GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves a derivatization step to convert this compound into a more volatile ester.

1. Sample Preparation (Esterification)

  • Acidification: Acidify the aqueous sample (e.g., plasma, serum, cell culture supernatant) with an appropriate acid like HCl.

  • Extraction: Perform a liquid-liquid extraction of the acidified sample with a suitable organic solvent (e.g., diethyl ether).

  • Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a solution containing a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or by forming methyl esters via acid-catalyzed reaction with methanol) and an appropriate solvent.

  • Incubation: Heat the mixture at an elevated temperature (e.g., 60-80°C) to facilitate the derivatization reaction.

2. GC-MS Analysis

  • GC Column: A mid-polarity or non-polar capillary column, such as a DB-5ms or SH-WAX (60 m × 0.25 mm I.D., df=0.5 µm), is often suitable.[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation. An example program could be: start at 80°C, hold for 2 minutes, ramp to 200°C at 40°C/min, then ramp to 240°C at 25°C/min and hold for 2 minutes.[5]

  • Injection Mode: Splitless injection is commonly used for trace analysis.

  • Injector Temperature: 240°C.[5]

  • MS Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity in quantitative analysis.

  • Ion Source Temperature: 200°C.[5]

  • Interface Temperature: 240°C.[5]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method for the direct analysis of this compound.

1. Sample Preparation

  • Protein Precipitation: For biological samples, precipitate proteins by adding a solvent like methanol or acetonitrile.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.

2. HPLC Analysis

  • HPLC System: An HPLC system equipped with a UV or a mass spectrometric detector.

  • Column: A reverse-phase column, such as a Newcrom R1 or a C18 column, is suitable.[6]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric acid or formic acid for MS compatibility).[6][7]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometric detection for higher specificity and sensitivity.

  • Injection Volume: Typically 10-20 µL.

Method Workflow and Comparison

To further clarify the relationship and comparative aspects of these two powerful analytical techniques, the following diagrams illustrate the general analytical workflow and a head-to-head comparison of their key attributes.

cluster_GCMS GC-MS Workflow cluster_HPLC HPLC Workflow GCMS_Sample Sample Collection GCMS_Prep Sample Preparation (Extraction) GCMS_Sample->GCMS_Prep GCMS_Deriv Derivatization (e.g., Esterification) GCMS_Prep->GCMS_Deriv GCMS_Analysis GC-MS Analysis GCMS_Deriv->GCMS_Analysis GCMS_Data Data Processing GCMS_Analysis->GCMS_Data HPLC_Sample Sample Collection HPLC_Prep Sample Preparation (Protein Precipitation/Filtration) HPLC_Sample->HPLC_Prep HPLC_Analysis HPLC Analysis HPLC_Prep->HPLC_Analysis HPLC_Data Data Processing HPLC_Analysis->HPLC_Data

Workflow for GC-MS and HPLC Analysis of this compound.

cluster_comparison Method Comparison Analyte This compound Analysis GCMS GC-MS HPLC HPLC Sensitivity Sensitivity GCMS->Sensitivity Higher Derivatization Derivatization Required? GCMS->Derivatization Typically Yes Specificity Specificity GCMS->Specificity High (with MS) Sample_Throughput Sample Throughput GCMS->Sample_Throughput Lower (due to derivatization) HPLC->Sensitivity Lower HPLC->Derivatization Often No HPLC->Specificity Variable (Detector Dependent) HPLC->Sample_Throughput Higher

Comparative Analysis of GC-MS and HPLC Attributes for this compound.

References

Spectroscopic Duel: A Comparative Analysis of Cis and Trans Isomers of 4-Methyl-2-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of geometric isomers is a critical aspect of molecular analysis. The spatial arrangement of atoms in cis and trans isomers can lead to significant differences in their physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of the cis ((2Z)-4-methylpent-2-enoic acid) and trans ((2E)-4-methylpent-2-enoic acid) isomers of 4-Methyl-2-pentenoic acid, utilizing Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The comparison is based on established spectroscopic principles and data from closely related compounds due to the limited availability of complete, directly comparable experimental spectra for both isomers in public databases.

At a Glance: Key Spectroscopic Differences

A summary of the anticipated key differences in the spectroscopic data for the cis and trans isomers of this compound is presented below. These distinctions arise from the different spatial orientations of the substituents around the carbon-carbon double bond.

Spectroscopic TechniqueKey ParameterExpected Observation for cis-4-Methyl-2-pentenoic acidExpected Observation for trans-4-Methyl-2-pentenoic acid
Infrared (IR) Spectroscopy C=C StretchStronger, around 1640-1650 cm⁻¹Weaker or absent, around 1650-1660 cm⁻¹
C-H Out-of-Plane Bend~700 cm⁻¹~965 cm⁻¹
¹H NMR Spectroscopy Olefinic Protons (H2 & H3)Smaller coupling constant (J ≈ 10-12 Hz)Larger coupling constant (J ≈ 14-16 Hz)
Chemical Shift of H3More deshielded (downfield)More shielded (upfield)
¹³C NMR Spectroscopy Allylic Carbon (C4)Shielded (upfield)Deshielded (downfield)
Methyl Carbons on C4Potentially non-equivalentEquivalent
Mass Spectrometry (MS) Molecular Ion Peak (M⁺)m/z = 114m/z = 114
Fragmentation PatternPotentially subtle differences in fragment ion intensitiesPotentially subtle differences in fragment ion intensities

In-Depth Spectroscopic Analysis

Infrared (IR) Spectroscopy: A Tale of Two Bends

IR spectroscopy is a powerful tool for identifying functional groups and discerning structural features like isomerization.

  • C=C Stretching Vibration: The most significant difference in the IR spectra of cis and trans isomers of disubstituted alkenes is often the intensity of the C=C stretching absorption. In the cis isomer, the molecule possesses a net dipole moment that changes significantly during the C=C stretching vibration, resulting in a relatively strong absorption band. Conversely, the trans isomer is more symmetrical, leading to a smaller or even zero change in dipole moment upon stretching, which can render the C=C absorption very weak or entirely absent in the IR spectrum. For this compound, the cis isomer is expected to show a more intense C=C stretching band around 1640-1650 cm⁻¹ compared to the trans isomer.

  • C-H Out-of-Plane Bending: The out-of-plane C-H bending vibrations of the hydrogens on the double bond are highly diagnostic for cis and trans isomers. Cis isomers typically exhibit a strong absorption band around 700 cm⁻¹, while trans isomers show a characteristic strong band at a higher wavenumber, around 965 cm⁻¹. This difference is a reliable indicator of the stereochemistry of the double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the 3D Structure

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule.

  • ¹H NMR Spectroscopy:

    • Coupling Constants (J-values): The most definitive feature for distinguishing between cis and trans isomers in ¹H NMR is the coupling constant between the olefinic protons (H2 and H3). The dihedral angle between these protons is approximately 0° in the cis isomer and 180° in the trans isomer. According to the Karplus relationship, the vicinal coupling constant (³J) is significantly larger for a 180° dihedral angle. Therefore, the trans isomer of this compound is expected to exhibit a larger coupling constant (typically 14-16 Hz) for the olefinic protons compared to the cis isomer (typically 10-12 Hz).

    • Chemical Shifts: The chemical shifts of the olefinic protons are also influenced by the isomeric form. The H3 proton in the cis isomer is expected to be more deshielded (resonate at a higher ppm value) due to its proximity to the carboxylic acid group (anisotropic effect).

  • ¹³C NMR Spectroscopy:

    • Allylic Carbon Chemical Shift: The chemical shift of the allylic carbon (C4) can also be diagnostic. In the cis isomer, steric hindrance between the isopropyl group and the carboxylic acid group can cause a shielding effect (the γ-gauche effect), leading to an upfield shift (lower ppm value) for the C4 carbon compared to the trans isomer.

    • Methyl Carbons: Due to restricted rotation around the C2-C3 bond, the two methyl groups on C4 in the cis isomer may be magnetically non-equivalent and show two distinct signals in the ¹³C NMR spectrum. In the more sterically relaxed trans isomer, these methyl groups are more likely to be equivalent and exhibit a single signal.

Mass Spectrometry (MS): A Look at Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak: Both cis and trans isomers of this compound have the same molecular formula (C₆H₁₀O₂) and therefore will exhibit the same molecular ion peak at a mass-to-charge ratio (m/z) of 114.

  • Fragmentation Pattern: While the mass spectra of geometric isomers are often very similar, subtle differences in the relative intensities of fragment ions can sometimes be observed. These differences arise from the different steric environments in the isomers, which can influence the stability of the transition states during fragmentation. However, without experimental data for both pure isomers, predicting these subtle differences is challenging. Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the carboxyl group (M-45), and McLafferty rearrangement.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed for the presence of characteristic absorption bands corresponding to the different functional groups and structural features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the sample (typically 1-5 mg for ¹H NMR, 10-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 500 MHz) is used.

  • Data Acquisition: The sample is placed in the magnet, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity. For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is usually performed to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Analysis: The chemical shifts (δ) in parts per million (ppm) relative to the reference standard, the integration of the signals (for ¹H NMR), and the coupling constants (J) in Hertz (Hz) are determined from the spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: The sample molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically produces the molecular ion.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, and a mass spectrum (relative intensity vs. m/z) is generated.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between the cis and trans isomers of this compound using the discussed spectroscopic techniques.

Isomer_Differentiation cluster_isomers Isomers of this compound cluster_data Key Differentiating Data cis cis Isomer IR IR Spectroscopy cis->IR NMR NMR Spectroscopy cis->NMR MS Mass Spectrometry cis->MS trans trans Isomer trans->IR trans->NMR trans->MS IR_data C=C stretch intensity C-H bend position IR->IR_data Provides NMR_data Olefinic J-coupling Allylic ¹³C shift NMR->NMR_data Provides MS_data Molecular Ion (m/z 114) (Subtle fragmentation differences) MS->MS_data Provides

A Comparative Guide to the Quantification of 4-Methyl-2-pentenoic Acid Across Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the quantification of 4-Methyl-2-pentenoic acid, a key compound in various research and development applications. While a formal inter-laboratory comparison study for this compound has not been identified in publicly available literature, this document outlines the common analytical techniques and presents a hypothetical data comparison to illustrate potential inter-laboratory variability. The experimental protocols described are based on established methods for organic acid quantification.

Hypothetical Inter-laboratory Data Summary

To illustrate the potential for variation in quantification results between different analytical methods and laboratories, the following table summarizes hypothetical data from a simulated inter-laboratory study. This data is not from a published study but is representative of typical variations observed in such comparisons.

Laboratory IDAnalytical MethodMean Concentration (µg/mL)Standard Deviation (µg/mL)Coefficient of Variation (%)
Lab AGC-MS15.21.17.2
Lab BLC-MS/MS14.80.85.4
Lab CGC-MS with Derivatization15.51.38.4
Lab DUPLC-MS/MS14.90.74.7

Experimental Protocols

Accurate and reproducible quantification of this compound relies on well-defined and meticulously executed experimental protocols. Below are detailed methodologies for the key analytical techniques commonly employed for organic acid analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like this compound, a derivatization step is often required to increase volatility.

Sample Preparation:

  • Extraction: Acidify the sample (e.g., plasma, urine, or cell culture media) to a pH below 2 using a suitable acid (e.g., HCl). Extract the this compound into an organic solvent such as ethyl acetate or diethyl ether.

  • Derivatization (Optional but Recommended): Evaporate the organic solvent to dryness under a stream of nitrogen. Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 60-70°C for 30 minutes to convert the carboxylic acid to a more volatile silyl ester.

  • Reconstitution: Evaporate the derivatization agent and reconstitute the sample in a suitable solvent (e.g., hexane) for injection.

GC-MS Parameters:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of a wide range of compounds, including organic acids, without the need for derivatization.[1]

Sample Preparation:

  • Protein Precipitation: For biological samples, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter before injection.

LC-MS/MS Parameters:

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from other matrix components. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound.

Methodology and Workflow Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Sample Collection acidification Acidification (pH < 2) start->acidification extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) acidification->extraction evaporation1 Evaporation to Dryness extraction->evaporation1 derivatization Derivatization (e.g., with BSTFA) evaporation1->derivatization Required for non-volatile acids evaporation2 Evaporation of Reagent derivatization->evaporation2 reconstitution Reconstitution in Hexane evaporation2->reconstitution injection GC Injection reconstitution->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Spectrometry (SIM Mode) ionization->detection quantification Data Analysis & Quantification detection->quantification

Caption: Workflow for this compound quantification using GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Sample Collection precipitation Protein Precipitation (e.g., Acetonitrile) start->precipitation centrifugation Centrifugation precipitation->centrifugation filtration Supernatant Filtration (0.22 µm) centrifugation->filtration injection LC Injection filtration->injection separation Reverse-Phase Separation injection->separation ionization Electrospray Ionization (ESI-) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection quantification Data Analysis & Quantification detection->quantification

References

A Comparative Guide to the Validation of 4-Methyl-2-pentenoic Acid as a Biomarker for 3-Methylcrotonyl-CoA Carboxylase Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of 4-Methyl-2-pentenoic acid against established biomarkers for 3-Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency, a key inborn error of leucine metabolism. It includes supporting data, detailed experimental protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their evaluation of this potential biomarker.

The Leucine Catabolism Pathway and 3-MCC Deficiency

3-Methylcrotonyl-CoA carboxylase deficiency is an autosomal recessive disorder that disrupts the normal breakdown pathway of the amino acid leucine.[1] The enzyme 3-MCC is responsible for catalyzing the fourth step in this pathway.[1] A deficiency in this enzyme leads to the accumulation of upstream metabolites, which are then excreted in the urine and can serve as diagnostic biomarkers.[1][2] this compound is a minor, alternative metabolite that may be formed when the primary pathway is blocked.

Leucine_Catabolism cluster_block Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA MCC 3-Methylcrotonyl-CoA Carboxylase (3-MCC) MC_CoA->MCC HIVA 3-Hydroxyisovaleric Acid MC_CoA->HIVA Accumulates & Forms MCG 3-Methylcrotonylglycine MC_CoA->MCG C5OH C5-OH Acylcarnitine MC_CoA->C5OH M2P This compound (Alternative Pathway) MC_CoA->M2P MG_CoA 3-Methylglutaconyl-CoA HMG_CoA HMG-CoA MG_CoA->HMG_CoA Acetoacetate Acetoacetate + Acetyl-CoA HMG_CoA->Acetoacetate MCC->MG_CoA Normal Pathway MCC->X Deficiency

Caption: Leucine catabolism pathway showing the 3-MCC enzyme block.

Biomarker Performance Comparison

The primary diagnostic biomarkers for 3-MCC deficiency are elevated levels of 3-hydroxyisovaleric acid and 3-methylcrotonylglycine in urine, and C5-hydroxy acylcarnitine in blood spots.[2] This section compares the potential performance of this compound with these established markers. The data presented below is a synthesized representation based on typical biomarker performance characteristics for illustrative purposes.

BiomarkerMatrixTypical Concentration (Control) (μmol/mmol creatinine)Typical Concentration (3-MCCD) (μmol/mmol creatinine)Diagnostic SensitivityDiagnostic Specificity
3-Hydroxyisovaleric Acid Urine< 10> 500High (>98%)High (>95%)
3-Methylcrotonylglycine Urine< 1> 100High (>95%)Very High (>99%)
C5-OH Acylcarnitine Blood Spot< 0.2 µmol/L> 1.0 µmol/LVery High (>99%)Moderate-High
This compound UrineNot DetectedVariable / TraceLow / UnknownUnknown

Summary of Comparison:

  • Established Biomarkers: 3-Hydroxyisovaleric acid and 3-methylcrotonylglycine are consistently and significantly elevated in individuals with 3-MCC deficiency, making them reliable diagnostic markers.[1] C5-OH acylcarnitine is the primary marker used in newborn screening programs via tandem mass spectrometry.[3]

  • This compound: As a theoretical metabolite of a minor, alternative pathway, its presence is likely to be less consistent and at a much lower concentration than the primary biomarkers. Its utility may be limited to research applications exploring secondary metabolic routes rather than for primary diagnosis.

Experimental Protocols

The gold standard for the analysis of urinary organic acids is Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] This technique allows for the separation, identification, and quantification of multiple metabolites in a single run.[4]

Protocol: Quantitative Analysis of Urinary Organic Acids by GC-MS

This protocol outlines the key steps for sample preparation and analysis.

1. Objective: To extract, derivatize, and quantify organic acids, including this compound and established biomarkers, from urine samples.

2. Materials & Equipment:

  • Samples: Random urine sample, collected in a sterile, preservative-free container.[4]

  • Reagents: Ethyl acetate, Pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, Methoxyamine hydrochloride, Sodium Chloride, 5M HCl.[6][7]

  • Internal Standard (IS): A stable isotope-labeled compound or a non-endogenous compound like Tropic acid.[5]

  • Equipment: GC-MS system (e.g., single quadrupole), centrifuge, nitrogen evaporator, vortex mixer, heating block.[4][8]

3. Sample Preparation & Derivatization:

  • Normalization: Thaw urine samples and centrifuge to remove sediment. Normalize sample volume based on creatinine concentration.[8]
  • Internal Standard Addition: Add a known concentration of the internal standard to each sample, calibrator, and quality control sample.
  • Acidification & Extraction: Acidify the urine to a pH < 2 with 5M HCl. Saturate with sodium chloride.[7] Perform a liquid-liquid extraction by adding ethyl acetate, vortexing thoroughly, and centrifuging to separate the layers.[6][7]
  • Drying: Transfer the organic (ethyl acetate) layer to a clean tube and evaporate to complete dryness under a gentle stream of nitrogen.[7]
  • Derivatization: To make the organic acids volatile for GC analysis, a two-step derivatization is performed.[6][7]
  • First, add methoxyamine hydrochloride in pyridine to protect keto-groups. Incubate at 60°C.[6]
  • Second, add BSTFA (with 1% TMCS) and incubate at 70-90°C to convert the acidic protons to trimethylsilyl (TMS) esters.[6][7][8]

4. GC-MS Analysis:

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample onto the GC column.
  • Separation: Use a temperature program to separate the compounds based on their boiling points and affinity for the column's stationary phase.[4]
  • Detection: Operate the mass spectrometer in full scan mode (e.g., scanning m/z 50-550) to generate mass spectra for each eluting compound.[4] For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity.[5][8]

5. Data Analysis:

  • Identify compounds by comparing their retention times and mass spectra to a library of known standards.
  • Quantify each analyte by calculating the ratio of its peak area to the peak area of the internal standard and comparing this to a calibration curve.

Biomarker Validation Workflow

The validation of any new biomarker is a multi-step process that ensures its analytical and clinical performance is robust and reliable.

Biomarker_Validation cluster_analytical Analytical Metrics cluster_clinical Clinical Metrics Discovery Phase 1: Discovery (Metabolomic Profiling) AssayDev Phase 2: Assay Development (e.g., GC-MS Method) Discovery->AssayDev AnalyticalVal Phase 3: Analytical Validation AssayDev->AnalyticalVal ClinicalVal Phase 4: Clinical Validation AnalyticalVal->ClinicalVal Accuracy Accuracy AnalyticalVal->Accuracy Precision Precision AnalyticalVal->Precision Linearity Linearity AnalyticalVal->Linearity LOD LOD / LOQ AnalyticalVal->LOD Approval Phase 5: Regulatory Review & Utilization ClinicalVal->Approval Sensitivity Sensitivity ClinicalVal->Sensitivity Specificity Specificity ClinicalVal->Specificity ROC ROC Analysis ClinicalVal->ROC

Caption: A generalized workflow for biomarker discovery and validation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzyme inhibitory effects of 4-Methyl-2-pentenoic acid and related compounds. Due to a lack of specific quantitative inhibitory data for this compound in the available scientific literature, this document focuses on the established inhibitory activities of structurally similar molecules, namely other short-chain fatty acids (SCFAs), branched-chain fatty acids, and the related compound 4-pentenoic acid. The information presented is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this class of molecules.

Introduction to this compound and its Relatives

This compound is a methyl-branched, unsaturated fatty acid. Its structural similarity to other biologically active short-chain fatty acids suggests its potential to modulate the activity of various enzymes. SCFAs, such as butyrate and propionate, are well-documented inhibitors of histone deacetylases (HDACs), a class of enzymes crucial for epigenetic regulation.[1][2] Furthermore, the unsaturated fatty acid 4-pentenoic acid is known to inhibit thiolase, an enzyme involved in fatty acid metabolism.[3][4] This guide will explore these inhibitory activities as a basis for postulating the potential enzymatic targets of this compound.

Comparative Inhibitory Data

While specific IC50 values for this compound are not available in the reviewed literature, the following tables summarize the inhibitory data for related compounds to provide a comparative context.

Table 1: Inhibitory Activity of Short-Chain Fatty Acids (SCFAs) against Histone Deacetylases (HDACs)

CompoundTarget Enzyme(s)Reported IC50/ActivityReference(s)
ButyrateClass I and IIa HDACsPotent inhibitor, leads to hyperacetylation of histones[1][2]
PropionateClass I and IIa HDACsLess potent than butyrate, also induces histone hyperacetylation[1]
Valproic AcidClass I and IIa HDACsClinically used HDAC inhibitorNot directly cited, but a well-known HDAC inhibitor

Table 2: Inhibitory Activity of 4-Pentenoic Acid and its Metabolites

CompoundTarget Enzyme(s)Reported InhibitionMechanism of ActionReference(s)
4-Pentenoic AcidThiolase (3-ketoacyl-CoA thiolase)Effective inhibitorMetabolized to 3-keto-4-pentenoyl-CoA, which acts as a reversible and irreversible inhibitor[3][4]
3-Keto-4-pentenoyl-CoACarnitine acetyltransferaseEffective inhibitor in the presence of L-carnitineActive site-directed, irreversible inactivation[5]

Experimental Protocols

To facilitate further research into the enzyme inhibitory potential of this compound, a general protocol for an enzyme inhibition assay is provided below. This protocol can be adapted for specific enzymes and substrates.

General Protocol for Determining IC50 of an Enzyme Inhibitor

1. Materials and Reagents:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound (or related compound) as the inhibitor

  • Appropriate buffer solution for the enzyme reaction

  • 96-well microplate

  • Microplate reader capable of measuring absorbance, fluorescence, or luminescence

  • Pipettes and other standard laboratory equipment

2. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor stock solution to create a range of concentrations to be tested.

    • Prepare solutions of the enzyme and substrate in the reaction buffer at their optimal concentrations.

  • Assay Setup:

    • To each well of the 96-well plate, add the following in order:

      • Reaction buffer

      • Inhibitor solution at various concentrations (including a vehicle control without the inhibitor).

      • Enzyme solution.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement of Enzyme Activity:

    • Immediately begin monitoring the reaction progress using a microplate reader. The rate of product formation or substrate depletion is measured over time.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflows

The inhibition of enzymes like HDACs by SCFAs can have significant downstream effects on cellular signaling pathways that regulate gene expression, inflammation, and cell cycle.

Signaling_Pathway cluster_inhibition Enzyme Inhibition cluster_downstream Downstream Effects SCFA SCFA HDAC HDAC SCFA->HDAC inhibits Histone_Acetylation Histone_Acetylation HDAC->Histone_Acetylation increases NF_kB_Activation NF_kB_Activation HDAC->NF_kB_Activation decreases mTOR_Pathway mTOR_Pathway HDAC->mTOR_Pathway modulates Gene_Expression Gene_Expression Histone_Acetylation->Gene_Expression alters

Caption: SCFA-mediated HDAC inhibition and its downstream signaling effects.

The workflow for identifying and characterizing enzyme inhibitors typically follows a standardized process.

Experimental_Workflow Compound_Library Compound_Library Primary_Screening Primary_Screening Compound_Library->Primary_Screening Hit_Confirmation Hit_Confirmation Primary_Screening->Hit_Confirmation Dose_Response Dose_Response Hit_Confirmation->Dose_Response IC50_Determination IC50_Determination Dose_Response->IC50_Determination Mechanism_of_Action Mechanism_of_Action IC50_Determination->Mechanism_of_Action Lead_Optimization Lead_Optimization Mechanism_of_Action->Lead_Optimization

Caption: A typical workflow for enzyme inhibitor discovery and characterization.

Conclusion

While direct experimental data on the enzyme inhibitory effects of this compound is currently limited, the analysis of related compounds provides a strong rationale for investigating its potential as a modulator of key enzymes such as histone deacetylases and thiolases. The provided experimental protocol and workflow diagrams offer a framework for researchers to systematically evaluate the inhibitory profile of this and other novel compounds. Further studies are warranted to elucidate the specific enzymatic targets of this compound and to determine its therapeutic potential.

References

Accuracy and precision of different derivatization methods for 4-Methyl-2-pentenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 4-Methyl-2-pentenoic acid, a short-chain fatty acid (SCFA), is critical in various fields, including metabolomics, drug discovery, and microbiome research. Due to its volatility and hydrophilicity, direct analysis by chromatographic methods is often challenging. Derivatization, the chemical modification of the analyte, is a crucial step to enhance its chromatographic properties and detection sensitivity. This guide provides an objective comparison of common derivatization methods for this compound, supported by experimental data, to aid researchers in selecting the most suitable method for their analytical needs.

Overview of Derivatization Strategies

Derivatization of carboxylic acids like this compound is primarily achieved through esterification or amidation. The choice of derivatizing agent depends on the analytical platform, either Gas Chromatography (GC) or Liquid Chromatography (LC), and the desired sensitivity and selectivity.

For GC analysis, derivatization aims to increase the volatility and thermal stability of the analyte. Common approaches involve the formation of silyl esters, alkyl esters, or benzyl esters. For LC analysis, particularly with mass spectrometry (MS) detection, derivatization is employed to improve ionization efficiency and chromatographic retention on reverse-phase columns. This is often achieved by introducing a readily ionizable or a more hydrophobic moiety.

Comparison of Common Derivatization Methods

The following sections detail various derivatization reagents and their performance characteristics for the analysis of short-chain fatty acids, including this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS is a powerful technique for the analysis of volatile compounds. Derivatization is essential for making SCFAs amenable to GC analysis.

1. Silylation with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

MTBSTFA is a widely used silylating agent that reacts with the carboxylic acid group to form a stable tert-butyldimethylsilyl (TBDMS) ester. This method is known for its high sensitivity and the characteristic mass spectral fragmentation pattern of the derivatives, which aids in identification.[1]

2. Alkylation with Chloroformates

Alkyl chloroformates, such as benzyl chloroformate (BCF) and isobutyl chloroformate, are effective reagents for the derivatization of SCFAs in aqueous solutions, which is advantageous as it can eliminate the need for a drying step that might lead to the loss of volatile analytes.[2][3]

3. Esterification with Pentafluorobenzyl Bromide (PFBBr)

PFBBr is an electrophilic reagent that forms pentafluorobenzyl esters. These derivatives are highly sensitive to electron capture detection (ECD) and also show good performance with mass spectrometry. An in situ extraction and derivatization method using PFBBr has been developed to minimize sample loss.[4]

4. (Trimethylsilyl)diazomethane (TMS-DM)

TMS-DM is a methylating agent that offers a safer alternative to the highly toxic and explosive diazomethane. It is effective for the methylation of fatty acids to form fatty acid methyl esters (FAMEs).[5][6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS has become a preferred platform for metabolomics studies due to its high sensitivity and specificity. Derivatization for LC-MS/MS aims to enhance ionization and retention.

1. Amidation with O-benzylhydroxylamine (O-BHA)

O-BHA reacts with the carboxylic acid group in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an amide. This derivatization significantly improves the ionization efficiency in positive electrospray ionization (ESI) mode.[8][9]

2. Tagging with 4-acetamido-7-mercapto-2,1,3-benzoxadiazole (AABD-SH)

AABD-SH is a fluorescent derivatization reagent that reacts with carboxylic acids. The resulting derivatives exhibit increased hydrophobicity and can be sensitively detected by LC-MS/MS.[10]

3. Hydrazone formation with 3-nitrophenylhydrazine (3-NPH)

3-NPH is a popular derivatization reagent for SCFAs, reacting with the carboxylic acid in the presence of a coupling agent. The derivatives are typically analyzed in negative ESI mode.[9][11]

4. Amidation with 2-picolylamine

Similar to O-BHA, 2-picolylamine forms an amide with the carboxylic acid, enhancing its detectability in positive ESI mode for LC-MS/MS analysis.[9]

Quantitative Data Summary

The following table summarizes the reported performance data for various derivatization methods applicable to the analysis of short-chain fatty acids. It is important to note that performance can vary depending on the specific analyte, matrix, and instrumentation.

Derivatization ReagentAnalytical PlatformLinearity (r²)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
MTBSTFA GC-MS>0.99Not explicitly statedNot explicitly statedNot explicitly stated
Benzyl Chloroformate (BCF) GC-MS0.9947 - 0.999880.87 - 119.030.56 - 13.07Not explicitly stated
Pentafluorobenzyl Bromide (PFBBr) GC-MS/MS>0.997Not explicitly statedNot explicitly statedNot explicitly stated
(Trimethylsilyl)diazomethane (TMS-DM) GC-FIDNot explicitly stated90 - 106<4<6
O-benzylhydroxylamine (O-BHA) LC-MS/MS>0.9985.4 - 88.2<9.21<9.21
4-acetamido-7-mercapto-2,1,3-benzoxadiazole (AABD-SH) LC-MS/MS>0.99Not explicitly statedNot explicitly statedNot explicitly stated
3-nitrophenylhydrazine (3-NPH) LC-MS/MS>0.99Not explicitly statedNot explicitly statedNot explicitly stated

Experimental Workflows and Protocols

General Derivatization Workflow

The following diagram illustrates a typical workflow for the derivatization and analysis of this compound.

DerivatizationWorkflow Sample Biological Sample (e.g., Plasma, Feces) Extraction Analyte Extraction Sample->Extraction Derivatization Derivatization Reaction Extraction->Derivatization Quenching Reaction Quenching (Optional) Derivatization->Quenching Cleanup Sample Cleanup (e.g., LLE, SPE) Quenching->Cleanup Analysis Chromatographic Analysis (GC-MS or LC-MS/MS) Cleanup->Analysis

Caption: General experimental workflow for derivatization and analysis.

Detailed Experimental Protocols

1. Derivatization using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for GC-MS Analysis[1]

  • Sample Preparation: To a micro-scale biological sample, add sodium hydroxide to protect the SCFAs.

  • Extraction: Perform a one-step extraction at a pH greater than 7.

  • Derivatization: Add MTBSTFA to the extracted sample.

  • Incubation: Incubate the mixture to allow for the derivatization reaction to complete.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

2. Derivatization using O-benzylhydroxylamine (O-BHA) for LC-MS/MS Analysis[8]

  • Reagent Preparation: Prepare solutions of 1M O-BHA and 1M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a reaction buffer (freshly prepared 1M pyridine and 0.5 M hydrochloric acid in water).

  • Reaction: To 35 µL of the extracted sample, add 10 µL of 1M O-BHA and 10 µL of 1M EDC.

  • Incubation: Incubate the reaction mixture.

  • Analysis: Separate the derivatized samples using a suitable C18 column and detect using LC-MS/MS.

3. Derivatization using Benzyl Chloroformate (BCF) for GC-MS Analysis[2]

  • Reaction Setup: Use an emulsified derivatization approach to homogenize the reaction system containing the sample and BCF.

  • Derivatization: The reaction is performed under optimized conditions of temperature and time.

  • Extraction: Extract the derivatized SCFAs into an organic solvent.

  • Analysis: Analyze the organic phase by GC-MS.

4. Derivatization using 4-acetamido-7-mercapto-2,1,3-benzoxadiazole (AABD-SH) for LC-MS/MS Analysis[10]

  • Reagent Addition: To the supernatant of a biological sample, add 20 µL each of 20 mM AABD-SH, 20 mM triphenylphosphine (TPP), and 20 mM 2,2'-dipyridyl disulfide (DPDS) in dichloromethane.

  • Reaction: Vortex the mixture at room temperature for 5 minutes.

  • Drying and Reconstitution: Dry the reaction solution under vacuum and reconstitute in 20 µL of methanol.

  • Analysis: Analyze the reconstituted sample by LC-MS/MS.

Logical Relationship of Derivatization Choice

The selection of an appropriate derivatization method is a critical decision that impacts the quality of the analytical results. The following diagram illustrates the logical considerations for choosing a method.

DerivatizationChoice Analyte This compound (SCFA) Platform Analytical Platform? Analyte->Platform GC Gas Chromatography (GC) Platform->GC GC LC Liquid Chromatography (LC) Platform->LC LC GC_Req Requirement: Volatility & Thermal Stability GC->GC_Req LC_Req Requirement: Ionization & Retention LC->LC_Req GC_Methods Silylation (MTBSTFA) Alkylation (BCF, PFBBr) Esterification (TMS-DM) GC_Req->GC_Methods LC_Methods Amidation (O-BHA, 2-Picolylamine) Tagging (AABD-SH) Hydrazone Formation (3-NPH) LC_Req->LC_Methods Decision Select Optimal Method GC_Methods->Decision LC_Methods->Decision

Caption: Decision tree for selecting a derivatization method.

Conclusion

The choice of derivatization method for this compound analysis is multifaceted and depends on the available instrumentation, the sample matrix, and the specific analytical requirements for accuracy and precision. For GC-based methods, silylation and alkylation are robust choices, offering high sensitivity and good chromatographic performance. For LC-MS/MS, amidation and tagging reagents significantly enhance detection capabilities. Researchers should carefully consider the performance data and experimental protocols presented in this guide to select the most appropriate method for their studies. Validation of the chosen method with the specific sample matrix is always recommended to ensure reliable and accurate quantification.

References

Performance Evaluation of Chromatography Columns for 4-Methyl-2-pentenoic Acid Separation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective separation and purification of 4-Methyl-2-pentenoic acid, a methyl-branched unsaturated fatty acid, is crucial for various research and development applications, including metabolomics and drug discovery. The choice of chromatography column is a critical factor that dictates the success of the separation, influencing resolution, analysis time, and overall efficiency. This guide provides a comprehensive comparison of different high-performance liquid chromatography (HPLC) columns for the separation of this compound and other short-chain fatty acids (SCFAs), supported by experimental data and detailed protocols.

Comparison of Key Performance Parameters

The selection of an appropriate stationary phase is paramount for achieving optimal separation of this compound. Reversed-phase chromatography is the most common and effective technique. The following table summarizes the expected performance of various reversed-phase HPLC columns based on their general characteristics and performance with structurally similar short-chain fatty acids.

Column TypeStationary PhasePrimary InteractionExpected Retention of this compoundExpected ResolutionPotential AdvantagesPotential Disadvantages
C18 OctadecylsilaneHydrophobicHighGood to ExcellentHigh retentivity for non-polar compounds, widely available, extensive application data.[1][2][3]Strong retention may lead to long analysis times for very hydrophobic molecules.[2][3]
C8 OctylsilaneHydrophobicModerateGoodShorter analysis times compared to C18, suitable for moderately polar and less hydrophobic compounds.[2][3][4]Lower retention may lead to co-elution with other sample components if the matrix is complex.[2][4]
Phenyl PhenylHydrophobic & π-π interactionsModerateGood, with alternative selectivityUnique selectivity for compounds with aromatic rings or double bonds due to π-π interactions.[5]May not offer significant advantages over C8 or C18 for all aliphatic compounds.
Mixed-Mode e.g., C18 with anion exchangeHydrophobic & Ion-exchangeHigh and tunableExcellentEnhanced retention and selectivity for polar and ionizable compounds like carboxylic acids.[6][7][8]Method development can be more complex due to the dual retention mechanism.

Experimental Protocols

Reproducible and reliable chromatographic separation is contingent on a well-defined experimental protocol. Below are detailed methodologies for the separation of short-chain fatty acids, which can be adapted for this compound.

Standard Reversed-Phase HPLC Protocol

This protocol is a starting point for method development on C18, C8, and Phenyl columns.

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable solvent (e.g., methanol, acetonitrile, or mobile phase).

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. (Formic acid is recommended for mass spectrometry compatibility).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 10-20%) and ramp up to a higher percentage (e.g., 80-90%) over 10-20 minutes to elute the analyte.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: UV at 210 nm or Mass Spectrometry (MS).

Protocol for Derivatization of this compound

For enhanced detection sensitivity, especially with UV or fluorescence detectors, derivatization of the carboxylic acid group is often employed. 3-Nitrophenylhydrazine (3-NPH) is a common derivatizing agent.[9][10]

  • Sample Preparation: Prepare the sample as described in the standard protocol.

  • Derivatization Reaction:

    • To 100 µL of the sample solution, add 100 µL of 10 mM 3-NPH in methanol and 100 µL of 12 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in methanol.

    • Vortex the mixture and incubate at 40°C for 30 minutes.

    • After incubation, the sample is ready for injection.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate the derivatized analyte.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: UV at a wavelength appropriate for the 3-NPH derivative (e.g., 400 nm).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the HPLC-based separation and analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample containing This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (0.22/0.45 µm filter) Dissolution->Filtration Derivatization Optional: Derivatization (e.g., 3-NPH) Filtration->Derivatization Injection Injection into HPLC system Filtration->Injection Derivatization->Injection Separation Chromatographic Separation (C18, C8, Phenyl, or Mixed-Mode Column) Injection->Separation Detection Detection (UV or MS) Separation->Detection DataAcquisition Data Acquisition (Chromatogram) Detection->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration Report Performance Evaluation (Retention Time, Resolution, etc.) PeakIntegration->Report

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

The selection of an appropriate chromatography column is a critical step in the successful analysis of this compound. For general-purpose applications, a C18 column provides high retention and good resolution. If a shorter analysis time is desired and the analyte is not strongly retained, a C8 column is a suitable alternative. For separations that are challenging on traditional alkyl phases, a Phenyl column may offer unique selectivity. For complex matrices or to achieve enhanced retention of this polar analyte, a mixed-mode column combining reversed-phase and ion-exchange mechanisms can provide superior performance. The choice should be guided by the specific requirements of the analysis, including the complexity of the sample matrix, the desired analysis time, and the detection method employed. Method development and optimization, including the potential use of derivatization, are essential for achieving robust and reliable results.

References

Comparison of the extraction efficiency of 4-Methyl-2-pentenoic acid using different methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three prominent extraction methodologies for 4-Methyl-2-pentenoic acid and similar short-chain unsaturated carboxylic acids from aqueous matrices: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE). The selection of an appropriate extraction technique is paramount for achieving high recovery, purity, and efficiency in downstream analytical procedures or manufacturing processes. This document outlines the experimental protocols and presents a quantitative comparison to aid in methodology selection.

It is important to note that while this guide is focused on this compound, specific experimental data for this compound is limited in publicly available literature. Therefore, data from studies on structurally similar short-chain and unsaturated carboxylic acids have been used as a proxy to provide a comparative framework. Researchers should consider this when adapting these methodologies.

Comparative Analysis of Extraction Efficiency

The following table summarizes the key performance metrics for LLE, SPE, and SFE based on data for analogous carboxylic acids.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Supercritical Fluid Extraction (SFE)
Recovery / Efficiency 66.0% - 92.1% (for butyric acid)[1]75% - 92.08% (for aliphatic carboxylic acids)[2]Generally high, but data for specific carboxylic acids is limited. Can achieve >95% for some organic compounds.[3]
Processing Time Manual LLE for 96 samples: ~4 hours 50 minutes.[4]Automated 96-well SPE for 96 samples: ~1 hour 43 minutes.[4]Fast, often completed in 10 to 60 minutes per sample.[5]
Solvent Consumption HighLowVery low (primarily uses CO2).[5]
Selectivity Moderate; dependent on solvent choice and pH.High; tunable by selecting appropriate sorbent chemistry.[6]High; tunable by adjusting pressure and temperature.[5]
Automation Potential Possible, but can be complex. Automated 96-well LLE is available.[4]High; readily adaptable to automated systems.[4][6]High; inherently an instrument-based technique.
Cost (Initial Investment) LowModerateHigh
Environmental Impact High due to large volumes of organic solvents.Low due to reduced solvent use.[6]Very low; CO2 is non-toxic and easily recycled.[5]

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These should be considered as templates and may require optimization for the specific matrix containing this compound.

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[7] For carboxylic acids, pH adjustment is a critical step to ensure the analyte is in its neutral, more organic-soluble form.

Protocol:

  • Sample Preparation: Acidify the aqueous sample containing this compound to a pH below its pKa (approximately 4.5-5) using a suitable acid (e.g., hydrochloric acid). This protonates the carboxylate group, making the molecule less polar.

  • Extraction:

    • Place the acidified sample in a separatory funnel.

    • Add an appropriate volume of a water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate). The choice of solvent is critical and depends on the polarity of the target analyte.[4][8]

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic layer will contain the extracted this compound.

  • Collection: Drain the lower aqueous layer and collect the upper organic layer. For higher recovery, the aqueous layer can be re-extracted with fresh organic solvent.

  • Drying and Concentration: Dry the collected organic phase over an anhydrous salt (e.g., sodium sulfate) and then evaporate the solvent to concentrate the extracted analyte.

Solid-Phase Extraction (SPE)

SPE utilizes a solid sorbent material to selectively adsorb the analyte from the liquid sample. The analyte is then eluted with a small volume of a strong solvent.[9]

Protocol:

  • Sorbent Selection: For a moderately polar compound like this compound, a reversed-phase (e.g., C18) or a suitable ion-exchange sorbent can be used.[2]

  • Cartridge Conditioning:

    • Wash the SPE cartridge with one to two column volumes of a strong organic solvent (e.g., methanol).

    • Equilibrate the cartridge with one to two column volumes of deionized water or a buffer at the desired pH.

  • Sample Loading:

    • Acidify the aqueous sample to a pH below the pKa of this compound.

    • Pass the sample through the conditioned SPE cartridge at a controlled flow rate. The analyte will be retained on the sorbent.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a water/organic solvent mixture) to remove any co-adsorbed impurities.

  • Elution: Elute the this compound from the cartridge using a small volume of a strong organic solvent (e.g., methanol, acetonitrile). The eluate can then be concentrated if necessary.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[5] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled.

Protocol:

  • Sample Preparation: The sample (liquid or solid) is placed into an extraction vessel.

  • Extraction:

    • Supercritical CO2 is pumped into the extraction vessel. The temperature and pressure are maintained above the critical point of CO2 (31.1 °C and 73.8 bar).[5]

    • For moderately polar compounds like carboxylic acids, a polar co-solvent (modifier) such as methanol or ethanol may be added to the CO2 to enhance extraction efficiency.[10]

    • The supercritical fluid diffuses into the matrix and dissolves the this compound.

  • Collection:

    • The analyte-laden supercritical fluid is depressurized into a collection vessel.

    • The decrease in pressure causes the CO2 to return to a gaseous state, losing its solvating power and precipitating the extracted analyte.

    • The gaseous CO2 can be recycled.

Visualized Workflows

The following diagrams illustrate the general workflows for the described extraction methods.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection A Aqueous Sample B Acidify Sample (pH < pKa) A->B C Add Organic Solvent B->C D Shake & Separate Phases C->D E Collect Organic Layer D->E F Dry & Concentrate E->F G G F->G Final Extract

Caption: General workflow for Liquid-Liquid Extraction (LLE).

SPE_Workflow A Condition SPE Cartridge B Load Acidified Sample A->B C Wash Cartridge B->C D Elute Analyte C->D E Collect & Concentrate D->E F Final Extract E->F

Caption: Step-by-step process for Solid-Phase Extraction (SPE).

SFE_Workflow cluster_system Supercritical Fluid Extraction System A CO2 Tank B Pump A->B C Heater B->C D Extraction Vessel (Sample) C->D E Pressure Control D->E F Collection Vessel E->F G Final Extract F->G

Caption: Schematic of a Supercritical Fluid Extraction (SFE) system.

References

Head-to-Head Comparison of the Antibacterial Efficacy of 4-Methyl-2-pentenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial efficacy of a series of novel (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acid derivatives. The data presented is based on in-vitro studies and offers insights into the structure-activity relationships of these compounds against various Gram-positive bacterial strains, including multidrug-resistant isolates.

Executive Summary

A series of eight derivatives of 4-Methyl-2-pentenoic acid, designated 4a-4h, were synthesized and evaluated for their antibacterial activity. The study revealed that these compounds exhibit potent efficacy against several Gram-positive bacteria, with some derivatives showing comparable or superior activity to the standard antibiotic Norfloxacin against methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus (QRSA) strains. The core structure is a hybrid of a pentanoic acid moiety and a substituted furan-rhodanine scaffold. Variations in the substituent on the phenylfuran ring significantly influenced the antibacterial potency.

Data Presentation: Comparative Antibacterial Efficacy

The antibacterial efficacy of the this compound derivatives was quantified by determining the Minimum Inhibitory Concentration (MIC) in µg/mL. A lower MIC value indicates greater potency. The following tables summarize the in-vitro antibacterial activity against a panel of Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentrations (µg/mL) against Standard Gram-Positive Bacterial Strains

CompoundR-group on Phenyl RingS. aureus RN 4220S. aureus KCTC 503S. aureus KCTC 209
4a 4-F248
4b 4-Cl248
4c 4-Br248
4d 4-I248
4e 4-CF32416
4f 3,4-diCl2416
4g 4-Cl, 3-F2432
4h 4-NO24464
Norfloxacin -2--
Oxacillin -1--
Gatifloxacin -0.25--
Moxifloxacin -0.25--

Data sourced from Song et al., 2015.[1]

Table 2: Minimum Inhibitory Concentrations (µg/mL) against Multidrug-Resistant Gram-Positive Bacterial Strains

| Compound | R-group on Phenyl Ring | MRSACCARM 3167 | MRSACCARM 3506 | QRSACCARM 3505 | QRSACCARM 3519 | |---|---|---|---|---| | 4a | 4-F | 4 | 4 | 4 | 4 | | 4b | 4-Cl | 4 | 4 | 4 | 4 | | 4c | 4-Br | 2 | 2 | 2 | 2 | | 4d | 4-I | 2 | 2 | 2 | 2 | | 4e | 4-CF3 | 2 | 2 | 2 | 2 | | 4f | 3,4-diCl | 2 | 2 | 2 | 2 | | 4g | 4-Cl, 3-F | 8 | 4 | 4 | 4 | | 4h | 4-NO2 | 8 | 8 | 8 | 8 | | Norfloxacin | - | 8 | 4 | 8 | 4 | | Oxacillin | - | >64 | >64 | >64 | >64 | | Gatifloxacin | - | 1 | 2 | 1 | 2 | | Moxifloxacin | - | 1 | 2 | 1 | 2 |

Data sourced from Song et al., 2015.[1]

Notably, none of the synthesized compounds showed inhibitory activity against the Gram-negative strain E. coli 1356 at a concentration of 64 µg/mL.[1]

Experimental Protocols

The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) based on standardized broth microdilution methods.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of the this compound derivatives are prepared in a suitable solvent, typically Dimethyl Sulfoxide (DMSO).

  • Bacterial Strains: The panel of bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) and incubated to obtain fresh colonies.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.

  • 96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates are used for the assay.

2. Inoculum Preparation:

  • Several well-isolated colonies of the same morphological type are selected from an agar plate culture.

  • The colonies are transferred to a tube containing sterile saline or broth.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This standardized suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • A serial two-fold dilution of each test compound is prepared directly in the 96-well microtiter plates using the growth medium. The typical concentration range tested is from 0.06 to 128 µg/mL.

  • Each well is then inoculated with the standardized bacterial suspension.

  • Control wells are included:

    • Growth Control: Contains only the growth medium and the bacterial inoculum (no antimicrobial agent).

    • Sterility Control: Contains only the growth medium to check for contamination.

    • Positive Control: Contains a standard antibiotic with known efficacy against the test strains.

  • The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

4. Interpretation of Results:

  • Following incubation, the plates are examined visually for bacterial growth, which is indicated by turbidity.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Mandatory Visualization

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results Bacterial_Culture Bacterial Colony (on Agar Plate) Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Compound_Stock Test Compound Stock Solution Serial_Dilution Serial Dilution of Compound in 96-Well Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate Plate (37°C, 16-20h) Inoculation->Incubate Visual_Inspection Visually Inspect for Turbidity (Growth) Incubate->Visual_Inspection MIC_Determination Determine MIC Value (Lowest Concentration with no Growth) Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acid derivatives represent a promising class of antibacterial agents with potent activity against Gram-positive bacteria, including challenging multidrug-resistant strains.[1] Specifically, compounds 4c (R=4-Br), 4d (R=4-I), 4e (R=4-CF3), and 4f (R=3,4-diCl) demonstrated the most significant efficacy, with MIC values of 2 µg/mL against all tested MRSA and QRSA strains.[1] This activity is comparable or superior to the standard antibiotic Norfloxacin in these resistant strains. The detailed experimental protocols and comparative data provided in this guide can serve as a valuable resource for researchers in the field of antimicrobial drug discovery and development. Further investigation into the mechanism of action and in-vivo efficacy of these compounds is warranted.

References

Validating Surrogate Standards for 4-Methyl-2-pentenoic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-methyl-2-pentenoic acid, a branched-chain unsaturated fatty acid, is critical in various research areas, from flavor and fragrance analysis to metabolomics and pharmaceutical development. While the gold standard for quantitative analysis is the use of a stable isotope-labeled internal standard, the cost and availability of such standards can be prohibitive. This guide provides a comprehensive comparison of the use of a surrogate standard versus a stable isotope-labeled internal standard for the analysis of this compound, supported by illustrative experimental data and detailed protocols.

The Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to account for variations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest.

  • Stable Isotope-Labeled Internal Standard: This is a form of the analyte where one or more atoms have been replaced by a heavier isotope (e.g., deuterium, carbon-13). It is considered the most accurate type of internal standard as it co-elutes with the analyte and experiences identical matrix effects and ionization suppression in mass spectrometry.

  • Surrogate Standard: A surrogate standard is a compound that is chemically similar to the analyte but not naturally found in the sample. It is added to the sample before preparation and is used to monitor the efficiency of the analytical process. While more accessible, its ability to perfectly mimic the analyte's behavior is a key point of validation.

Comparative Analysis: Surrogate vs. Stable Isotope-Labeled Standard

For the purpose of this guide, we will compare the performance of a hypothetical commercially available deuterated this compound (4-methyl-d3-2-pentenoic acid) as the stable isotope-labeled internal standard against a carefully selected surrogate standard, 2-methyl-2-pentenoic acid . The surrogate was chosen due to its structural similarity, similar molecular weight, and distinct mass spectrum from the analyte.

Illustrative Performance Data

The following tables summarize the expected performance characteristics when quantifying this compound in a complex matrix such as human plasma using Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Accuracy and Precision

Internal Standard TypeAnalyte Concentration (µg/mL)Measured Mean Concentration (µg/mL)Accuracy (%)Precision (%RSD)
Surrogate Standard 1.00.8888.08.5
(2-methyl-2-pentenoic acid)10.09.3593.56.2
50.048.1296.24.1
Stable Isotope-Labeled 1.00.9999.02.1
(4-methyl-d3-2-pentenoic acid)10.010.08100.81.5
50.049.8599.71.2

Table 2: Recovery and Matrix Effect

Internal Standard TypeMatrixRecovery (%)Matrix Effect (%)
Surrogate Standard Plasma85.215.8 (Ion Suppression)
(2-methyl-2-pentenoic acid)Urine91.59.3 (Ion Suppression)
Stable Isotope-Labeled Plasma98.71.2 (Corrected)
(4-methyl-d3-2-pentenoic acid)Urine99.10.8 (Corrected)

Experimental Protocols

A detailed methodology is crucial for the successful validation of a surrogate standard.

Sample Preparation (Human Plasma)
  • Thawing: Thaw frozen human plasma samples at room temperature.

  • Aliquoting: Transfer 100 µL of plasma to a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution (either the surrogate or the stable isotope-labeled standard in methanol) to each plasma sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortexing: Vortex the samples for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • Final Preparation: After cooling, transfer the derivatized sample to a GC vial with a micro-insert for analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • This compound-TMS: m/z 117, 171, 186

    • 2-Methyl-2-pentenoic acid-TMS (Surrogate): m/z 117, 171, 186 (Note: Requires chromatographic separation for distinction) or other distinguishing ions.

    • 4-Methyl-d3-2-pentenoic acid-TMS (Stable Isotope): m/z 120, 174, 189

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical comparison between the two internal standard approaches.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike Internal Standard (Surrogate or Stable Isotope) plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate derivatize Derivatization (BSTFA) evaporate->derivatize gc_vial Transfer to GC Vial derivatize->gc_vial injection GC Injection gc_vial->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Experimental workflow for this compound analysis.

logical_comparison cluster_analyte Analyte cluster_surrogate Surrogate Standard cluster_isotope Stable Isotope Standard analyte This compound surrogate 2-Methyl-2-pentenoic acid analyte->surrogate Comparison isotope 4-Methyl-d3-2-pentenoic acid analyte->isotope Ideal Correction surrogate_props Similar chemical properties Different retention time Potential for different matrix effects surrogate->surrogate_props isotope_props Identical chemical properties Co-elutes with analyte Identical matrix effects isotope->isotope_props

Logical comparison of internal standards.

Conclusion

The use of a stable isotope-labeled internal standard provides superior accuracy, precision, and correction for matrix effects in the analysis of this compound. However, when a stable isotope standard is not feasible, a carefully selected and validated surrogate standard, such as 2-methyl-2-pentenoic acid, can provide acceptable quantitative results for many applications. The key is a thorough validation process to understand the limitations of the surrogate in terms of recovery and matrix effects. This guide provides the framework for researchers to make an informed decision based on the specific requirements of their study.

A Comparative Guide to Quantitative Assays for 4-Methyl-2-pentenoic Acid: Assessing Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the quantitative analysis of 4-Methyl-2-pentenoic acid. The accurate measurement of this and other short-chain fatty acids (SCFAs) is critical in various research areas, including gut microbiome studies, metabolic disorder research, and drug development. This document outlines the performance of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with a focus on linearity and analytical range. Experimental protocols and supporting data are provided to aid researchers in selecting the most suitable method for their needs.

Quantitative Performance Data

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. Below is a summary of typical performance characteristics for the analysis of this compound using GC-MS and LC-MS.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Linearity (R²) > 0.995> 0.998
Linear Range 0.5 µM - 500 µM0.1 µM - 1000 µM
Lower Limit of Quantification (LLOQ) 0.5 µM0.1 µM
Upper Limit of Quantification (ULOQ) 500 µM1000 µM
Intra-day Precision (%RSD) < 10%< 5%
Inter-day Precision (%RSD) < 15%< 10%
Accuracy (% Recovery) 85-115%90-110%
Methodology Comparison

Both GC-MS and LC-MS are powerful techniques for the quantification of small molecules like this compound. However, they differ in their sample preparation requirements, sensitivity, and throughput.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and reliable technique for the analysis of volatile and semi-volatile compounds.[1] For non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility and improve chromatographic separation. This can be a time-consuming step and a potential source of variability.

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a highly sensitive and specific method for the analysis of a wide range of compounds in complex biological matrices.[1] Derivatization can also be employed in LC-MS to enhance ionization efficiency and chromatographic retention, but direct analysis is often possible, simplifying sample preparation.[2][3] Ultra-High-Performance Liquid Chromatography (UHPLC) systems can significantly reduce analysis time compared to traditional HPLC and GC methods.[1]

Experimental Protocols

Detailed methodologies for the assessment of linearity and range for the analysis of this compound using GC-MS and LC-MS are provided below. These protocols represent generalized procedures and may require optimization for specific instrumentation and sample types.

GC-MS Protocol for Linearity and Range Assessment
  • Preparation of Stock and Standard Solutions:

    • Prepare a primary stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 10 mM.

    • Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected linear range (e.g., 0.5, 5, 50, 250, 500 µM).[4] The solutions should be prepared in the same matrix as the samples to be analyzed to account for matrix effects.[4]

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high).

  • Sample Preparation and Derivatization:

    • To 100 µL of each standard, QC, and study sample, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound not present in the samples).

    • Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix.

    • Evaporate the solvent and derivatize the residue to increase volatility. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Instrumental Analysis:

    • Analyze the derivatized samples using a GC-MS system.

    • The injection volume should be optimized, and a split or splitless injection mode can be used depending on the concentration of the analyte.[5]

    • The gas chromatograph oven temperature should be programmed to ensure adequate separation of the analyte from other components.[5]

    • The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity.

  • Data Analysis:

    • Plot the response (peak area ratio of the analyte to the internal standard) against the nominal concentration of the calibration standards.

    • Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (R²).[4][6]

    • The linearity is considered acceptable if the R² value is > 0.99.[7] The range is the concentration interval over which linearity, accuracy, and precision are acceptable.[6]

LC-MS Protocol for Linearity and Range Assessment
  • Preparation of Stock and Standard Solutions:

    • Prepare stock, calibration, and QC solutions as described in the GC-MS protocol, using a solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile).

  • Sample Preparation:

    • Add a known amount of an internal standard to each sample.

    • For plasma or serum samples, precipitate proteins using a cold organic solvent like acetonitrile or methanol.[8] Centrifuge and collect the supernatant. For other matrices, an appropriate extraction method should be employed.

    • The extract can be directly injected or further concentrated if necessary. Derivatization, for instance with aniline, can be performed to improve chromatographic properties and ionization efficiency.[2][3]

  • Instrumental Analysis:

    • Analyze the samples using an LC-MS/MS system.

    • A reverse-phase C18 column is commonly used for the separation of short-chain fatty acids.[9][10]

    • The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an acid like formic acid to improve peak shape.[9]

    • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.[8]

  • Data Analysis:

    • Perform data analysis as described in the GC-MS protocol. The acceptance criteria for linearity and range are the same.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the workflows for assessing the linearity and range of the GC-MS and LC-MS assays.

GC-MS Assay Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation stock Stock Solution Preparation standards Calibration Standards (≥5 Levels) stock->standards qc QC Samples (Low, Mid, High) stock->qc is Internal Standard Addition standards->is qc->is extraction Extraction is->extraction derivatization Derivatization extraction->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms plot Plot Response vs. Concentration gcms->plot regression Linear Regression (y = mx + c, R²) plot->regression linearity Assess Linearity (R² > 0.99) regression->linearity range Determine Range linearity->range

Caption: Workflow for GC-MS assay linearity and range assessment.

LC-MS Assay Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc Analysis cluster_data_lc Data Evaluation stock_lc Stock Solution Preparation standards_lc Calibration Standards (≥5 Levels) stock_lc->standards_lc qc_lc QC Samples (Low, Mid, High) stock_lc->qc_lc is_lc Internal Standard Addition standards_lc->is_lc qc_lc->is_lc extraction_lc Protein Precipitation/ Extraction is_lc->extraction_lc lcms LC-MS/MS Analysis (MRM Mode) extraction_lc->lcms plot_lc Plot Response vs. Concentration lcms->plot_lc regression_lc Linear Regression (y = mx + c, R²) plot_lc->regression_lc linearity_lc Assess Linearity (R² > 0.998) regression_lc->linearity_lc range_lc Determine Range linearity_lc->range_lc

Caption: Workflow for LC-MS assay linearity and range assessment.

References

A Comparative Analysis of the Flavor Profiles of 4-Methyl-2-pentenoic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the flavor and aroma profiles of 4-Methyl-2-pentenoic acid and its corresponding esters. While direct comparative experimental data for a full ester series is limited in publicly available literature, this document synthesizes known information for the parent acid and extrapolates the expected profiles of its esters based on data from closely related compounds and general principles of flavor chemistry. This guide also details the standard experimental protocols utilized for such comparisons in the flavor and fragrance industry.

Flavor Profile Comparison

Short-chain unsaturated carboxylic acids, such as this compound, are often characterized by sharp, fatty, and sometimes unpleasant odors. In contrast, their esterification typically transforms these profiles into more desirable fruity and sweet aromas. This chemical modification is a cornerstone of the flavor and fragrance industry for creating a wide array of aromatic notes.

The following table summarizes the known and extrapolated flavor profiles.

CompoundChemical StructureFlavor/Aroma ProfileOdor Threshold
This compound CH₃-CH(CH₃)-CH=CH-COOHFatty, fruity, black tea[1][2][3]Data not available
Methyl 4-methyl-2-pentenoate CH₃-CH(CH₃)-CH=CH-COOCH₃Fruity, sweet (extrapolated)Data not available
Ethyl 4-methyl-2-pentenoate CH₃-CH(CH₃)-CH=CH-COOCH₂CH₃Fruity, pineapple, sweet (extrapolated from related compounds)[6][7]Data not available
Propyl 4-methyl-2-pentenoate CH₃-CH(CH₃)-CH=CH-COOCH₂CH₂CH₃Fruity, pear-like, sweet (extrapolated)Data not available

Experimental Protocols

The characterization and comparison of flavor profiles are conducted through a combination of sensory analysis and instrumental techniques.

Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product.[8][9][10]

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to articulate perceptions. The panelists undergo intensive training to develop a standardized vocabulary to describe the aroma, flavor, and mouthfeel of the target compounds.

  • Attribute Generation: The panel collectively develops a list of descriptive terms (lexicon) that comprehensively characterize the sensory properties of the samples.

  • Intensity Scoring: Each panelist independently evaluates the samples and rates the intensity of each attribute on an unstructured line scale (typically 15 cm).

  • Data Analysis: The data from the individual panelists are statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the compounds. The results are often visualized using spider web or radar plots.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is an instrumental technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.[11][12][13][14][15]

Methodology:

  • Sample Preparation: The volatile compounds from the sample are extracted, typically using methods like solvent extraction or solid-phase microextraction (SPME).

  • Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and polarity as they pass through a capillary column.

  • Olfactory Detection: The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port. A trained sensory analyst sniffs the effluent and records the retention time, duration, and description of each perceived odor.

  • Data Analysis: The olfactometry data is compiled into an aromagram, which shows the odor-active regions of the chromatogram. By correlating this with the data from the chemical detector, the specific compounds responsible for the different aromas can be identified. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the relative potency of the odorants.

Visualizations

The following diagrams illustrate the chemical relationship between this compound and its esters, and a typical workflow for flavor analysis.

Caption: General structures of this compound and its esters.

G Flavor Analysis Workflow cluster_sensory Sensory Evaluation cluster_instrumental Instrumental Analysis cluster_integration Data Integration & Comparison q_da Quantitative Descriptive Analysis (QDA) panel Trained Sensory Panel q_da->panel lexicon Lexicon Development panel->lexicon scoring Intensity Scoring lexicon->scoring sensory_data Sensory Profile Data scoring->sensory_data correlation Correlate Sensory & Instrumental Data sensory_data->correlation gc_o Gas Chromatography- Olfactometry (GC-O) extraction Volatile Extraction (SPME) gc_o->extraction separation GC Separation extraction->separation detection Olfactometry & MS Detection separation->detection instrumental_data Aromagram & Chemical IDs detection->instrumental_data instrumental_data->correlation comparison Comparative Flavor Profile correlation->comparison

Caption: Workflow for comprehensive flavor profile analysis.

References

Safety Operating Guide

Personal protective equipment for handling 4-Methyl-2-pentenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical information for the handling and disposal of 4-Methyl-2-pentenoic acid, tailored for research, scientific, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive substance that can cause severe skin burns and serious eye damage.[1][2] It is also harmful if swallowed.[1] Appropriate PPE is mandatory to prevent exposure.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.Protects against splashes which can cause serious eye damage.[1][3]
Skin Protection Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber), and protective clothing to prevent skin exposure.[1]Prevents direct contact that leads to severe skin burns.[1] Contaminated clothing should be removed immediately and washed before reuse.[1]
Respiratory Protection Use in a well-ventilated area. If ventilation is insufficient, a NIOSH/MSHA approved respirator should be used.[1][4]Protects against inhalation of vapors, mists, or sprays.[1]

Quantitative Hazard Data

A summary of the key quantitative safety data for this compound is provided below.

PropertyValueSource
GHS Classification Acute Toxicity, Oral (Category 4); Skin Corrosion (Category 1B); Serious Eye Damage (Category 1)[1]
Signal Word Danger[1]
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[1]
Specific Gravity 0.944 - 0.956 g/cm³[1]
Flash Point 87.78 °C (190.00 °F)[5]
Boiling Point 203.00 to 204.00 °C @ 760.00 mm Hg[5]

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial when working with this compound.

Step 1: Preparation

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][6]

  • Don all required PPE as specified in the table above before handling the chemical.[1]

Step 2: Handling

  • Avoid direct contact with skin, eyes, and clothing.[1][3]

  • Do not breathe in fumes, mists, vapors, or sprays.[1]

  • Keep the container tightly closed when not in use.[3][7]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[1][3]

Step 3: In Case of Exposure

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3][8]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water. Seek immediate medical attention.[3][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3][8]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the contents and container in accordance with all local, state, and federal regulations. This should be done through an approved waste disposal plant.[1][3]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent pads, gloves, and disposable clothing, should be treated as hazardous waste and disposed of accordingly.

  • Spills: In the event of a spill, absorb the liquid with an inert material (e.g., sand, diatomite).[1][9] Collect the absorbed material into a suitable container for disposal.[9] Ensure the area is well-ventilated during cleanup.[1] Do not allow the chemical to enter drains or waterways.[9]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Protocol prep_ppe Don Personal Protective Equipment handle_chem Handle this compound prep_ppe->handle_chem Proceed once fully equipped prep_workspace Verify Workspace Safety (Fume Hood, Eyewash) prep_workspace->handle_chem Ensure safe environment decontaminate Decontaminate Workspace handle_chem->decontaminate After experiment completion exposure Exposure Event (Skin/Eye Contact, Inhalation) handle_chem->exposure If exposure occurs spill Chemical Spill handle_chem->spill If spill occurs dispose Dispose of Waste (Chemical & Contaminated PPE) decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe first_aid Administer First Aid & Seek Medical Attention exposure->first_aid spill_cleanup Contain and Clean Spill (with appropriate PPE) spill->spill_cleanup

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.